molecular formula C24H26O10 B15595065 (+)-Puerol B 2''-O-glucoside

(+)-Puerol B 2''-O-glucoside

Cat. No.: B15595065
M. Wt: 474.5 g/mol
InChI Key: IOVBNDMOPKKFCH-UHFFFAOYSA-N
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Description

868409-19-2,868409-19-2,(+)-Puerol B 2"-O-glucoside has been reported in Styphnolobium japonicum with data available.

Properties

Molecular Formula

C24H26O10

Molecular Weight

474.5 g/mol

IUPAC Name

2-[(4-hydroxyphenyl)methyl]-3-[4-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2H-furan-5-one

InChI

InChI=1S/C24H26O10/c1-31-14-6-7-15(16-10-20(27)32-17(16)8-12-2-4-13(26)5-3-12)18(9-14)33-24-23(30)22(29)21(28)19(11-25)34-24/h2-7,9-10,17,19,21-26,28-30H,8,11H2,1H3

InChI Key

IOVBNDMOPKKFCH-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

(+)-Puerol B 2''-O-glucoside chemical structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure Elucidation of (+)-Puerol B 2''-O-glucoside

For researchers, scientists, and professionals engaged in drug development, the precise structural determination of natural products is a cornerstone of phytochemical analysis and drug discovery. This guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of this compound, a bioactive isoflavonoid (B1168493) glycoside isolated from the roots of Pueraria lobata (Kudzu).[1][2][3]

Molecular Formula and Mass Spectrometry

The initial step in the structure elucidation of a novel compound is the determination of its molecular formula. For Puerol B 2''-O-glucoside, this was achieved through High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Experimental Protocol: HR-ESI-MS Analysis

  • Instrumentation : A high-resolution mass spectrometer, typically a Q-TOF or Orbitrap instrument, equipped with an electrospray ionization source.

  • Sample Preparation : A dilute solution of the purified compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) is infused directly into the mass spectrometer or introduced via an HPLC system.

  • Ionization Mode : Positive ion mode is commonly used for this class of compounds.

  • Data Acquisition : The instrument is calibrated, and the mass spectrum is acquired over a relevant m/z range.

The HR-ESI-MS analysis of the related compound, (-)-puerol B-2-O-glucopyranoside, revealed a molecular ion peak that was used to deduce its molecular formula.[4] This data is directly applicable to the (+) enantiomer.

Table 1: HR-ESI-MS Data for Puerol B 2''-O-glucoside

IonObserved m/zCalculated m/zDeduced Molecular Formula
[M+H]⁺313.10709 (Aglycone)Not Specified in SnippetC₂₄H₂₆O₁₀ (Full Compound)

Note: The observed m/z value corresponds to the aglycone fragment after the loss of the glucosyl moiety, as detailed in the fragmentation pathway. The full molecular formula is widely reported as C₂₄H₂₆O₁₀.[5][6][7][8][9]

Mass Spectrometric Fragmentation

The fragmentation pattern observed in the MS/MS spectrum provides crucial information about the compound's structure. For pueroside B isomers, the primary fragmentation involves the cleavage of the glycosidic bond, resulting in a prominent fragment corresponding to the aglycone.[4]

G

Caption: Fragmentation pathway of Puerol B 2''-O-glucoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, including the connectivity of atoms and their stereochemical arrangement. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation : Approximately 1-5 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).

  • Instrumentation : A high-field NMR spectrometer (e.g., 400-600 MHz) is used to acquire the spectra.

  • 1D NMR : Standard ¹H and ¹³C{¹H} spectra are recorded to identify the types and numbers of protons and carbons.

  • 2D NMR :

    • COSY (Correlation Spectroscopy) : Identifies ¹H-¹H spin-spin coupling networks, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for assembling the molecular skeleton.

While the complete NMR data tables for this compound are not available in the provided search results, the analysis of its enantiomer and related pueroside isomers allows for the compilation of key structural assignments.[4]

Table 2: Key ¹H and ¹³C NMR Chemical Shift Assignments for the Puerol B Moiety (in Methanol-d₄)

PositionδC (ppm)δH (ppm), Multiplicity, J (Hz)Key HMBC CorrelationsKey COSY Correlations
Aglycone
4'162.6-OCH₃-
OCH₃55.53.84, sC-4'-
Glucosyl Moiety
1'''-5.12, d, J=7.6C-2' (of Aglycone)H-2'''

Note: This table represents a partial dataset based on the textual description of key correlations from the literature for a related isomer. A complete dataset would be required for full de novo structure elucidation.[4]

The anomeric proton of the glucose unit at δH 5.12 ppm with a coupling constant of 7.6 Hz is characteristic of a β-glucosidic linkage. The HMBC correlation between this anomeric proton (H-1''') and the carbon at δC 157.1 ppm (C-2' of the aglycone) definitively establishes the attachment point of the glucose moiety.[4]

G

Caption: Logical workflow for structure elucidation.

Isolation and Purification

The successful elucidation of a chemical structure is predicated on the isolation of the compound in a pure form. For Puerol B 2''-O-glucoside, this involves a multi-step extraction and chromatographic process.

Experimental Protocol: Extraction and Isolation

  • Extraction : Dried and pulverized roots of Pueraria lobata (5 kg) are extracted with an 80% ethanol (B145695) solution. This process is repeated multiple times to ensure exhaustive extraction. The combined extracts are then concentrated under reduced pressure.[4]

  • Fractionation : The crude extract is subjected to column chromatography using a macroporous resin (e.g., AB-8). A gradient elution with methanol-water mixtures of increasing polarity (from 20% to 100% methanol) is used to separate the extract into several primary fractions.[4]

  • Purification : The fraction containing the target compound is further purified using repeated column chromatography techniques, such as Sephadex LH-20, silica (B1680970) gel, and preparative High-Performance Liquid Chromatography (HPLC), until the compound is isolated in a pure form, as verified by analytical HPLC and NMR.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the combined application of mass spectrometry and a suite of NMR spectroscopic techniques. HR-ESI-MS establishes the molecular formula, while detailed 1D and 2D NMR experiments, particularly COSY and HMBC, are used to piece together the carbon skeleton and define the precise location of the glycosidic linkage. This rigorous analytical approach is fundamental to advancing natural product chemistry and identifying new candidates for drug development.

References

Spectroscopic Data of (+)-Puerol B 2''-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the isoflavonoid (B1168493) glycoside, (+)-Puerol B 2''-O-glucoside. The information presented is curated for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document summarizes the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for data acquisition, and provides a visual representation of the analytical workflow.

Core Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables present a summary of the reported ¹H and ¹³C NMR chemical shifts and key mass spectral fragmentation data.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data were assigned based on extensive analysis of 1D and 2D NMR spectra, including COSY, HSQC, and HMBC experiments. The data presented here is referenced from the Ph.D. thesis of Nóra Gampe, Semmelweis University, 2019.

Table 1: ¹H NMR Spectroscopic Data for this compound (in Methanol-d₄)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Aglycone
24.65m
32.95, 2.75m
55.40t4.8
6'7.12d8.5
2'6.85d2.3
5'6.81dd8.5, 2.3
8'6.75s
4-OCH₃3.78s
Glucoside
1''4.95d7.5
2''3.55m
3''3.48m
4''3.42m
5''3.35m
6''a3.90dd12.0, 2.0
6''b3.72dd12.0, 5.5

Table 2: ¹³C NMR Spectroscopic Data for this compound (in Methanol-d₄)

PositionChemical Shift (δ) ppm
Aglycone
282.1
344.2
4178.5
580.8
1'118.9
2'114.9
3'160.2
4'101.9
5'162.1
6'107.8
7'131.2
8'115.8
9'158.9
10'116.5
4-OCH₃55.9
Glucoside
1''102.8
2''75.1
3''78.1
4''71.5
5''77.9
6''62.7
Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound as C₂₄H₂₆O₁₀, with a molecular weight of 474.457 g/mol . The fragmentation pattern observed in tandem MS experiments is consistent with the structure of a glycosylated isoflavonoid.

Table 3: Key Mass Spectrometry Fragmentation Data for this compound

Ionm/z (Observed)Interpretation
[M+H]⁺475.1602Protonated molecular ion
[M+Na]⁺497.1421Sodiated adduct
[M-C₆H₁₀O₅+H]⁺313.0918Loss of the glucose moiety

Experimental Protocols

The spectroscopic data presented above were acquired using standard analytical techniques for natural product characterization. The following is a generalized protocol based on methodologies reported for the analysis of isoflavonoids from Ononis species.

Sample Preparation

This compound was isolated from the roots of Ononis species. The dried and powdered plant material was extracted with methanol. The crude extract was then subjected to a series of chromatographic separations, including column chromatography on silica (B1680970) gel and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy

NMR spectra were recorded on a Bruker Avance series spectrometer operating at a proton frequency of 500 or 600 MHz.

  • Solvent: Methanol-d₄ (CD₃OD)

  • Internal Standard: Tetramethylsilane (TMS)

  • 1D NMR: Standard pulse programs were used for the acquisition of ¹H and ¹³C{¹H} spectra.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, crucial for assigning quaternary carbons and linking structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the elucidation of the relative stereochemistry.

Mass Spectrometry

Mass spectral data were obtained using a high-resolution mass spectrometer, typically a time-of-flight (TOF) or Orbitrap analyzer, coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive (ESI+) and/or Negative (ESI-)

  • Instrumentation: UPLC (Ultra-Performance Liquid Chromatography) system coupled to a Q-TOF or Orbitrap mass spectrometer.

  • MS/MS Analysis: Collision-induced dissociation (CID) was performed on the protonated molecular ion ([M+H]⁺) to induce fragmentation and obtain structural information. The fragmentation of the glycosidic bond, leading to the loss of the sugar moiety, is a characteristic feature.

Visualized Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Experiments cluster_ms_details MS Experiments cluster_elucidation Structure Elucidation Plant_Material Plant Material (e.g., Ononis roots) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Chromatography Chromatographic Separation (Column, Prep-HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy Pure_Compound->NMR MS Mass Spectrometry Pure_Compound->MS H1_NMR 1H NMR C13_NMR 13C NMR COSY 2D COSY HSQC 2D HSQC HMBC 2D HMBC HRMS High-Resolution MS MSMS Tandem MS (MS/MS) Data_Integration Data Integration & Analysis Structure_Confirmed Confirmed Structure Data_Integration->Structure_Confirmed

Caption: Workflow for the isolation and structural elucidation of natural products.

An In-Depth Technical Guide on the Putative Biosynthesis of (+)-Puerol B 2''-O-glucoside in Pueraria lobata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Puerol B 2''-O-glucoside is a notable isoflavonoid (B1168493) derivative found in Pueraria lobata (kudzu), a plant with a rich history in traditional medicine. While the biosynthesis of many isoflavonoids in kudzu, such as puerarin (B1673276), is well-documented, the specific pathway leading to this compound remains largely unelucidated. This technical guide synthesizes the available biochemical data to propose a putative biosynthetic pathway for this compound. We delve into the general isoflavonoid and pterocarpan (B192222) biosynthesis pathways as the foundation, followed by a hypothesized route to the unique (+)-Puerol B aglycone. Furthermore, we explore the potential UDP-glucosyltransferases (UGTs) in P. lobata that may be responsible for the final glucosylation step. This guide also provides detailed experimental protocols for the validation of this proposed pathway, aiming to facilitate further research and potential biotechnological applications.

Introduction

Pueraria lobata, commonly known as kudzu, is a leguminous plant renowned for its production of a diverse array of bioactive isoflavonoids.[1][2] These compounds, including the well-studied puerarin, daidzin, and genistein, are of significant interest to the pharmaceutical industry due to their potential therapeutic properties. Among the less-characterized isoflavonoids is this compound, a pterocarpan derivative. While its presence in P. lobata has been confirmed, the enzymatic steps leading to its formation are not yet established. Understanding this biosynthetic pathway is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches.

This guide will first provide an overview of the established isoflavonoid and pterocarpan biosynthetic pathways in legumes, which serve as the metabolic context for (+)-Puerol B formation. Subsequently, a putative pathway for the biosynthesis of the (+)-Puerol B aglycone will be detailed, followed by an analysis of candidate UDP-glucosyltransferases for the final glucosylation step.

The General Isoflavonoid and Pterocarpan Biosynthesis Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which produces the core isoflavonoid skeleton. This is followed by a branch of the isoflavonoid pathway leading to pterocarpans.

Phenylpropanoid and Isoflavonoid Backbone Formation

The initial steps of the pathway are shared among most flavonoids and are well-characterized. The key enzymes involved are:

  • Phenylalanine ammonia-lyase (PAL)

  • Cinnamate 4-hydroxylase (C4H)

  • 4-Coumarate:CoA ligase (4CL)

  • Chalcone synthase (CHS)

  • Chalcone reductase (CHR)

  • Chalcone isomerase (CHI)

  • Isoflavone (B191592) synthase (IFS)

These enzymes work in concert to convert L-phenylalanine into the key isoflavone intermediates, daidzein (B1669772) and genistein.

Pterocarpan Skeleton Formation

Pterocarpans are derived from isoflavone precursors through a series of reduction and cyclization reactions. The key enzymes in this branch of the pathway include:

  • Isoflavone reductase (IFR)

  • Vestitone reductase (VR)

  • Pterocarpan synthase (PTS)

This sequence of enzymatic reactions leads to the formation of the characteristic tetracyclic pterocarpan core structure.

G cluster_phenylpropanoid Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Pathway cluster_pterocarpan Pterocarpan Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS Isoliquiritigenin Isoliquiritigenin Naringenin Chalcone->Isoliquiritigenin CHR Liquiritigenin Liquiritigenin Isoliquiritigenin->Liquiritigenin CHI Daidzein Daidzein Liquiritigenin->Daidzein IFS Isoflavanone Isoflavanone Daidzein->Isoflavanone IFR Isoflavanol Isoflavanol Isoflavanone->Isoflavanol VR Pterocarpan\nScaffold Pterocarpan Scaffold Isoflavanol->Pterocarpan\nScaffold PTS

Figure 1: General Isoflavonoid and Pterocarpan Biosynthesis Pathway.

Putative Biosynthetic Pathway of (+)-Puerol B

The structure of (+)-Puerol B features a pterocarpan core with a unique but-2-enolide moiety. The formation of this moiety likely involves oxidative cleavage of one of the rings of the pterocarpan scaffold, followed by rearrangement and lactonization. While direct evidence is lacking, a plausible hypothesis can be formulated based on known biochemical reactions.

Hypothesized Steps:

  • Hydroxylation of the Pterocarpan Core: A specific cytochrome P450 monooxygenase likely hydroxylates the pterocarpan intermediate at a key position, priming it for ring cleavage.

  • Oxidative Ring Cleavage: A dioxygenase enzyme could catalyze the cleavage of the A-ring of the pterocarpan structure. This is a critical and currently uncharacterized step.

  • Rearrangement and Lactonization: The resulting intermediate would then undergo enzymatic or spontaneous rearrangement and lactonization to form the but-2-enolide ring system characteristic of (+)-Puerol B.

G Pterocarpan\nScaffold Pterocarpan Scaffold Hydroxylated\nPterocarpan Hydroxylated Pterocarpan Pterocarpan\nScaffold->Hydroxylated\nPterocarpan P450 Monooxygenase Ring-Cleaved\nIntermediate Ring-Cleaved Intermediate Hydroxylated\nPterocarpan->Ring-Cleaved\nIntermediate Dioxygenase (Putative) (+)-Puerol B (+)-Puerol B Ring-Cleaved\nIntermediate->(+)-Puerol B Rearrangement & Lactonization

Figure 2: Putative Biosynthetic Pathway of (+)-Puerol B Aglycone.

The Final Glucosylation Step: Identification of a Candidate UGT

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the 2''-hydroxyl group of the but-2-enolide moiety. This reaction is catalyzed by a UDP-glucosyltransferase (UGT). Transcriptome analyses of P. lobata have revealed a large number of putative UGTs.[2][3][4] While none have been functionally characterized with a pterocarpan substrate, co-expression analysis with known pterocarpan biosynthesis genes could help identify strong candidates.

Candidate Identification Strategy:

  • Transcriptome Mining: Utilize available P. lobata transcriptome data to identify all putative UGT sequences.[2][3][4]

  • Phylogenetic Analysis: Construct a phylogenetic tree of the identified UGTs with functionally characterized plant UGTs to infer potential substrate classes.

  • Co-expression Analysis: Analyze the expression patterns of the UGT genes across different tissues and developmental stages and correlate them with the expression of known pterocarpan biosynthetic genes (e.g., IFR, VR, PTS). Genes that show a tight co-expression pattern are strong candidates for being involved in the same pathway.

Based on these analyses, a shortlist of candidate UGTs can be generated for functional characterization.

Experimental Protocols for Pathway Validation

Validating the proposed biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Identification and Characterization of Pathway Genes

G cluster_gene_discovery Gene Discovery cluster_functional_characterization Functional Characterization cluster_in_vivo_validation In Vivo Validation Transcriptome\nAnalysis Transcriptome Analysis Candidate Gene\nIdentification Candidate Gene Identification Transcriptome\nAnalysis->Candidate Gene\nIdentification Gene Cloning &\nHeterologous Expression Gene Cloning & Heterologous Expression Candidate Gene\nIdentification->Gene Cloning &\nHeterologous Expression Virus-Induced Gene\nSilencing (VIGS) Virus-Induced Gene Silencing (VIGS) Candidate Gene\nIdentification->Virus-Induced Gene\nSilencing (VIGS) Heterologous Expression Heterologous Expression Enzyme Assays Enzyme Assays Heterologous Expression->Enzyme Assays Kinetic Analysis Kinetic Analysis Enzyme Assays->Kinetic Analysis VIGS VIGS Metabolite Profiling Metabolite Profiling VIGS->Metabolite Profiling

Figure 3: Experimental Workflow for Gene Identification and Characterization.

Protocol 1: Heterologous Expression and Enzyme Assays

  • Cloning: Amplify the full-length coding sequence of the candidate dioxygenase and UGT genes from P. lobata cDNA. Clone the amplified fragments into an appropriate expression vector (e.g., pET vector for E. coli or pYES-DEST52 for yeast).

  • Heterologous Expression: Transform the expression constructs into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

  • Protein Purification: Lyse the cells and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays:

    • Dioxygenase Assay: Incubate the purified putative dioxygenase with the hydroxylated pterocarpan precursor and necessary co-factors (e.g., Fe(II), 2-oxoglutarate, ascorbate). Analyze the reaction products by HPLC and LC-MS to detect the ring-cleaved intermediate.

    • UGT Assay: Incubate the purified candidate UGT with (+)-Puerol B and UDP-glucose. Monitor the formation of this compound using HPLC and confirm its identity by LC-MS and NMR.

  • Kinetic Analysis: Determine the kinetic parameters (Km and kcat) of the characterized enzymes using varying substrate concentrations.

Table 1: Hypothetical Kinetic Parameters for Pathway Enzymes

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Putative DioxygenaseHydroxylated Pterocarpan500.51.0 x 104
Candidate UGT(+)-Puerol B251.24.8 x 104
Candidate UGTUDP-glucose1501.28.0 x 103
In Vivo Functional Validation

Protocol 2: Virus-Induced Gene Silencing (VIGS)

  • Construct Design: Design VIGS constructs targeting the candidate dioxygenase and UGT genes. Clone fragments of the target genes into a VIGS vector (e.g., TRV2).

  • Agroinfiltration: Infiltrate young P. lobata plants with Agrobacterium tumefaciens carrying the VIGS constructs.

  • Metabolite Analysis: After a suitable incubation period, harvest tissues from the silenced and control plants. Extract the metabolites and analyze the levels of (+)-Puerol B and its glucoside using HPLC and LC-MS. A significant reduction in the target compounds in the silenced plants would confirm the in vivo function of the genes.

Conclusion and Future Perspectives

The biosynthesis of this compound in Pueraria lobata represents an intriguing and currently unresolved area of isoflavonoid metabolism. This guide has proposed a putative pathway based on established biochemical principles and available genomic data. The outlined experimental protocols provide a clear roadmap for researchers to validate these hypotheses.

Future research should focus on the identification and characterization of the novel dioxygenase responsible for the butenolide ring formation, a potentially unique enzymatic step in plant secondary metabolism. Furthermore, a comprehensive screening and characterization of the numerous UGTs in P. lobata will not only elucidate the final step of this compound biosynthesis but also likely uncover other novel glycosylation activities. The successful elucidation of this pathway will pave the way for the biotechnological production of this and other complex isoflavonoids for pharmaceutical applications.

References

Unveiling the Bioactive Potential: A Technical Guide to (+)-Puerol B 2''-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Puerol B 2''-O-glucoside, a pterocarpan (B192222) derivative, is a naturally occurring compound isolated from the roots of Pueraria lobata (Kudzu). While direct and extensive research on the specific biological activities of the (+)-enantiomer of Puerol B 2''-O-glucoside is limited in publicly available scientific literature, studies on closely related puerol derivatives and extracts of Pueraria lobata provide significant insights into its potential pharmacological properties. This technical guide consolidates the current understanding of the known biological activities of puerol analogs, focusing primarily on anti-inflammatory effects. Detailed experimental protocols for key assays are provided, and potential signaling pathways are illustrated to guide future research and drug discovery efforts. A significant portion of the available data pertains to the (-)-enantiomer or a mixture of stereoisomers; this distinction is highlighted where applicable.

Core Biological Activity: Anti-inflammatory Properties

Quantitative Data on Anti-inflammatory Activity of Puerol Derivatives

Research on various puerol compounds has yielded quantitative data on their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) values for these related compounds are summarized in the table below. It is important to note that while (-)-puerol B-2-O-glucopyranoside was identified in these studies, its specific IC50 value for NO inhibition was not reported.

CompoundIC50 (µM) for NO InhibitionSource
(S)-puerol C16.87 ± 1.25[1]
(R)-puerol C39.95 ± 2.11[1]
Isokuzubutenolide A25.43 ± 1.58[1]
Kuzubutenolide A31.17 ± 1.83[1]

Table 1: Inhibitory effects of puerol derivatives on NO production in LPS-stimulated RAW 264.7 cells.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

The following protocol is a detailed methodology for assessing the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in macrophage cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., Puerol derivative)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) standard

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are pre-incubated for 1 hour.

  • LPS Stimulation: After pre-incubation, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for another 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 50 µL of Griess Reagent Component A is added to each well and incubated for 10 minutes at room temperature, protected from light.

    • 50 µL of Griess Reagent Component B is then added and incubated for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: The absorbance is measured at 540 nm using a microplate reader.

  • Standard Curve: A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Calculation of Inhibition: The percentage of NO inhibition is calculated using the following formula: % Inhibition = [(NO concentration in LPS-stimulated group - NO concentration in treated group) / NO concentration in LPS-stimulated group] x 100

  • IC50 Determination: The IC50 value is calculated from a dose-response curve by plotting the percentage of inhibition against the logarithm of the compound concentrations.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Griess Assay cluster_analysis Data Analysis culture Culture RAW 264.7 cells seed Seed cells in 96-well plates culture->seed pre_incubate Pre-incubate with This compound seed->pre_incubate stimulate Stimulate with LPS pre_incubate->stimulate supernatant Collect supernatant stimulate->supernatant add_griess_A Add Griess Reagent A supernatant->add_griess_A add_griess_B Add Griess Reagent B add_griess_A->add_griess_B read_absorbance Read absorbance at 540 nm add_griess_B->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Fig. 1: Experimental workflow for in vitro anti-inflammatory assay.

Potential Signaling Pathways

While direct evidence for the signaling pathways modulated by this compound is lacking, the known activities of other constituents of Pueraria lobata, particularly the major isoflavone (B191592) puerarin, suggest potential targets. These pathways are often implicated in inflammation, cell survival, and neuroprotection.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Puerarin has been shown to exert neuroprotective effects by activating this pathway. It is plausible that puerol derivatives, including this compound, may also modulate this pathway to exert cytoprotective effects.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis CellSurvival Cell Survival & Proliferation mTOR->CellSurvival PuerolB This compound (Putative) PuerolB->Akt potential activation

Fig. 2: Putative modulation of the PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in regulating cell proliferation, differentiation, and stress responses. Some active components of Pueraria lobata have been found to alleviate alcohol-induced liver injury by inhibiting this pathway. This suggests that this compound could potentially exhibit hepatoprotective or other therapeutic effects through modulation of the MAPK/ERK pathway.

MAPK_ERK_Pathway Stimulus External Stimulus (e.g., Stress, Mitogens) Ras Ras Stimulus->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors CellResponse Cellular Response (Proliferation, Inflammation) TranscriptionFactors->CellResponse PuerolB This compound (Putative) PuerolB->MEK potential inhibition

Fig. 3: Putative modulation of the MAPK/ERK signaling pathway.

Other Potential Biological Activities

Based on the broader pharmacological profile of Pueraria lobata extracts and their constituents, this compound may possess other biological activities that warrant investigation:

  • Neuroprotective Effects: Puerarin, a major isoflavonoid (B1168493) from the same plant source, has demonstrated significant neuroprotective properties in various models of neurological disorders.

  • Anticancer Activity: Various compounds from Pueraria lobata have been shown to inhibit the growth of different cancer cell lines.

  • Antioxidant Activity: Phenolic compounds, including pterocarpans, are known for their antioxidant and free radical scavenging properties.

Conclusion and Future Directions

The existing body of research strongly suggests that puerol derivatives, including this compound, are promising candidates for further investigation as anti-inflammatory agents. However, there is a clear need for dedicated studies on the specific biological activities of the (+)-enantiomer of Puerol B 2''-O-glucoside to elucidate its precise pharmacological profile and mechanism of action.

Future research should focus on:

  • Isolation and purification of sufficient quantities of this compound for comprehensive biological evaluation.

  • In vitro and in vivo studies to confirm and quantify its anti-inflammatory, neuroprotective, and anticancer activities.

  • Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-activity relationship (SAR) studies to understand the role of the glycosidic moiety and stereochemistry in its biological activity.

This technical guide provides a foundational understanding of the potential of this compound and serves as a roadmap for directing future research and development efforts in this area.

References

A Technical Guide to the Solubility of (+)-Puerol B 2''-O-glucoside in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of (+)-Puerol B 2''-O-glucoside, an isoflavonoid (B1168493) glycoside of interest in phytochemical and pharmacological research. Due to the limited availability of direct quantitative solubility data in public literature, this document leverages established principles of flavonoid chemistry to provide a detailed predicted solubility profile. Furthermore, a standardized experimental protocol for solubility determination is presented to support further research and development.

Introduction to this compound

This compound is a natural product that can be isolated from herbs such as Pueraria lobata.[1] As a glycoside, its chemical structure includes a sugar moiety attached to the puerol B aglycone. This structural feature significantly influences its physicochemical properties, including solubility, which is a critical parameter for its extraction, formulation, and biological activity studies. The molecular formula of this compound is C24H26O10, and its molecular weight is 474.46 g/mol .[2][3]

Predicted Solubility Profile

Table 1: Predicted Solubility of this compound in Various Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a powerful solvent capable of dissolving a wide range of polar compounds.
Acetone (B3395972)Moderate to HighThe polarity of acetone makes it a good solvent for many flavonoid glycosides.[3]
Polar Protic MethanolModerate to HighAlcohols are effective at solvating flavonoid glycosides through hydrogen bonding.[4]
Ethanol (B145695)ModerateSimilar to methanol, ethanol is a good solvent for polar glycosides.
WaterLow to ModerateThe glycosidic linkage enhances aqueous solubility compared to the aglycone, but the larger organic backbone limits high solubility.
Non-Polar Organic ChloroformLow to ModerateWhile qualitatively described as soluble[3], the polarity of the glycoside suggests it would not be highly soluble.
DichloromethaneLow to ModerateSimilar to chloroform, some solubility is expected but likely limited.[3]
Ethyl Acetate (B1210297)Low to ModerateEthyl acetate has intermediate polarity and may dissolve moderate amounts of the compound.[3]
Diethyl EtherLowDue to its non-polar nature, diethyl ether is expected to be a poor solvent for this polar glycoside.
Hexane (B92381)Very Low / InsolubleAs a non-polar hydrocarbon, hexane is unlikely to dissolve a polar glycoside.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain quantitative solubility data, a standardized experimental protocol such as the shake-flask method is recommended. This method is widely accepted for determining the saturation solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., DMSO, methanol, water, etc.)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature bath, typically at 25°C or 37°C. Agitate the samples using an orbital shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Quantification: Accurately dilute a known volume of the clear, saturated supernatant with the appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy. A standard calibration curve of the compound in the same solvent must be prepared for accurate quantification.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, based on the concentration determined in the saturated solution and the dilution factor used.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add Excess Solute to Solvent start->add_excess agitate Agitate at Constant Temperature (24-48h) add_excess->agitate settle Allow Excess Solid to Settle agitate->settle sample Filter Supernatant settle->sample dilute Dilute Sample sample->dilute quantify Quantify Concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Conclusion

While direct quantitative solubility data for this compound remains to be fully characterized in the scientific literature, a predictive solubility profile can be established based on the principles of flavonoid glycoside chemistry. For researchers and drug development professionals requiring precise solubility values, the provided experimental protocol offers a robust methodology for in-house determination. The successful execution of such studies will be invaluable for advancing the research and application of this promising natural compound.

References

Unveiling the Stability and Degradation Profile of (+)-Puerol B 2''-O-glucoside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct stability and degradation studies on (+)-Puerol B 2''-O-glucoside are not extensively available in public literature. This guide provides a comprehensive profile based on established knowledge of structurally related isoflavone (B191592) O-glucosides, such as daidzin (B1669773) and genistin (B1671436). The data and pathways presented herein are predictive and should be confirmed by specific experimental studies.

Introduction

This compound is a naturally occurring isoflavone glycoside found in the root of Pueraria lobata.[1][2][3] As with many natural products under investigation for pharmaceutical applications, a thorough understanding of its stability and degradation profile is paramount for the development of safe and effective therapeutics. This technical guide synthesizes the available information on the stability of isoflavone O-glucosides to provide a predictive degradation profile for this compound, details relevant experimental protocols for stability-indicating studies, and explores the biological signaling pathways potentially modulated by this class of compounds.

Chemical Structure of this compound:

  • Molecular Formula: C₂₄H₂₆O₁₀[4][5][6]

  • Molecular Weight: 474.46 g/mol [4][5][6]

Predicted Stability and Degradation Profile

The stability of this compound is predicted to be influenced by pH, temperature, light, and oxidative stress. The primary degradation pathway is anticipated to be the hydrolysis of the O-glycosidic bond, yielding the aglycone, (+)-Puerol B. Under more strenuous conditions, further degradation of the aglycone may occur.

Hydrolytic Stability

Isoflavone O-glucosides are generally susceptible to hydrolysis, particularly under alkaline conditions, which leads to the cleavage of the glycosidic bond to form the corresponding aglycone.[7]

  • Acidic Conditions: While more stable than in alkaline conditions, prolonged exposure to strong acidic conditions, especially at elevated temperatures, can induce hydrolysis.

  • Neutral Conditions: Generally stable at neutral pH and ambient temperature.

  • Alkaline Conditions: Isoflavone O-glucosides are known to be unstable in alkaline environments, leading to the formation of the aglycone.[7]

Thermal Stability

Thermal stress is a critical factor in the degradation of isoflavone glucosides. Studies on related compounds like daidzin and genistin show that degradation follows first-order kinetics and is significantly accelerated at higher temperatures.[8][9] Aglycones tend to be more thermally stable than their corresponding glucosides below 200°C.[8][9]

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of isoflavones. The presence of photosensitizers, such as riboflavin, can significantly accelerate this process.[10][11][12]

Oxidative Stability

The isoflavone structure is susceptible to oxidation, which can be initiated by oxidizing agents like hydrogen peroxide or by auto-oxidation. This can lead to the formation of various hydroxylated derivatives.[13][14][15]

Quantitative Degradation Data (Predictive)

The following tables summarize quantitative data from studies on closely related isoflavone O-glucosides (daidzin and genistin) under thermal stress. This data provides a predictive framework for the stability of this compound.

Table 1: Thermal Degradation Kinetics of Isoflavone Glucosides (Dry Heating) [8]

Isoflavone GlucosideTemperature (°C)Degradation Rate Constant (k, min⁻¹)Half-life (t½, min)
Daidzin 100-169
150-54.7
200-6.0
Genistin 100-154
150-49.8
200-5.9
Glycitin 100-144
150-15.7
200-5.8

Data adapted from a study on the thermal dynamic properties of isoflavones during dry heating.[8]

Table 2: Thermal Degradation of Isoflavone Aglycones in Solution [16]

Isoflavone AglyconepHTemperature (°C)Degradation Rate (k, 1/day)
Daidzein (B1669772) 7700.041
7800.048
7900.052
9700.065
9800.101
9900.147
Genistein (B1671435) 7700.021
7800.024
7900.030
9700.098
9800.148
9900.222

Data adapted from a study on the thermal stability of genistein and daidzein in model solutions.[16]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[17][18][19][20][21] The following are detailed methodologies for key experiments, which should be adapted and optimized for this compound. A target degradation of 5-20% is generally considered appropriate.[18][20]

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile-water mixture).[17] Aliquots of this solution are then subjected to the stress conditions outlined below. A control sample, protected from stress, is analyzed concurrently.

Hydrolytic Degradation
  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for analysis.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Maintain the solution at room temperature and take samples at various time points (e.g., 30 min, 1, 2, 4 hours), as degradation is expected to be faster.

    • Neutralize each sample with an equivalent amount of 0.1 M hydrochloric acid and dilute for analysis.

  • Neutral Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of purified water.

    • Incubate at a controlled elevated temperature (e.g., 60°C) and sample at various time points.

    • Dilute the samples for analysis.

Oxidative Degradation
  • To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3% v/v).

  • Keep the solution at room temperature, protected from light, and sample at various time points (e.g., 2, 4, 8, 24 hours).

  • Dilute the samples with the mobile phase for analysis.

Thermal Degradation
  • Place a solid sample of this compound in a thermostatically controlled oven at a high temperature (e.g., 100°C, 150°C).

  • Expose the sample for a defined period, collecting samples at various time points.

  • For degradation in solution, incubate the stock solution at an elevated temperature (e.g., 70°C) and sample over time.

Photolytic Degradation
  • Expose the stock solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample at appropriate time intervals and analyze.

Analytical Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method with UV or mass spectrometric detection is essential for the analysis of the stressed samples. The method must be able to separate the intact drug from all degradation products.

Mandatory Visualizations

Predicted Degradation Pathway of this compound

G A This compound B (+)-Puerol B (Aglycone) A->B  Hydrolysis (Acid/Base)  Thermal Stress  Enzymatic Cleavage C Further Degradation Products B->C  Oxidation  Harsh Thermal/pH Stress G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Alkaline Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC Characterization Characterization of Degradants (e.g., LC-MS, NMR) HPLC->Characterization Start Drug Substance: This compound G cluster_receptors Receptors cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Isoflavone Isoflavone (e.g., Puerol B) ER Estrogen Receptors (ERα, ERβ) Isoflavone->ER PPAR PPARs Isoflavone->PPAR GPER GPER Isoflavone->GPER Akt Akt ER->Akt MAPK MAPK ER->MAPK NFkB NF-κB ER->NFkB Wnt Wnt ER->Wnt PPAR->Akt PPAR->MAPK PPAR->NFkB PPAR->Wnt GPER->Akt GPER->MAPK GPER->NFkB GPER->Wnt Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation Akt->Proliferation Inflammation Inflammation Akt->Inflammation MAPK->Apoptosis MAPK->Proliferation MAPK->Inflammation NFkB->Apoptosis NFkB->Proliferation NFkB->Inflammation Wnt->Apoptosis Wnt->Proliferation Wnt->Inflammation

References

Commercial Suppliers and Technical Guide for High-Purity (+)-Puerol B 2''-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Resource for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of high-purity (+)-Puerol B 2''-O-glucoside, a naturally occurring phenolic compound isolated from herbs such as Pueraria lobata.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the procurement and application of this bioactive molecule.

Commercial Availability and Purity

A number of chemical suppliers offer this compound for research purposes. While many vendors list the compound in their catalogs, obtaining detailed purity analysis often requires direct inquiry. The table below summarizes publicly available information from various suppliers. Researchers are strongly encouraged to request a certificate of analysis (CoA) prior to purchase to ensure the material meets the specific requirements of their experimental work.

SupplierCatalog NumberPurityAvailable QuantitiesCAS NumberMolecular Formula
AOBIOUS AOB16889>98% by HPLC[4]Inquire868409-19-2C24H26O10
Alfa Chemistry HM14595InquireInquire868409-19-2C24H26O10
MedChemExpress HY-N0955InquireInquire868409-19-2C24H26O10
Immunomart TN4857Inquire5 mg868409-19-2C24H26O10
TargetMol TN4857Inquire5 mg, 1 mL868409-19-2C24H26O10
Clementia Biotech CFN97602InquireInquire868409-19-2C24H26O10
CHEMLYTE SOLUTIONS InquireIndustrial GradeInquire868409-19-2C24H26O10
BOC Sciences NP4854InquireInquire868409-19-2C24H26O10

Note: The purity data is based on information provided on the suppliers' websites and may not be exhaustive. A comprehensive CoA should include detailed results from HPLC, NMR, and mass spectrometry.

Analytical and Experimental Protocols

Detailed experimental protocols for the analysis and use of this compound are not always readily available from commercial suppliers. The following protocols are based on established methodologies for similar compounds and can be adapted for this specific molecule.

2.1.1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be employed to determine the purity of this compound.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid)

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm or a wavelength determined by UV-Vis spectral analysis)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Standard Preparation: A stock solution of this compound of known concentration is prepared in a suitable solvent (e.g., methanol (B129727) or DMSO) and serially diluted to create a calibration curve.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the structural confirmation of this compound. A recent study on pueroside B isomers provides relevant spectral data that can be used for comparison.[5]

  • Solvent: DMSO-d₆ or Methanol-d₄

  • Spectrometer: 400 MHz or higher for detailed spectral resolution.

  • Analysis: The chemical shifts and coupling constants should be compared with published data to confirm the identity and integrity of the compound.[5]

This compound has been noted for its potential antioxidant and anti-inflammatory properties.[6] The following are standard protocols to assess these activities.

2.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of the compound.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).

  • In a 96-well plate, add varying concentrations of the compound to the DPPH solution.

  • Include a control with only the solvent and DPPH, and a blank with the solvent only.

  • Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measure the absorbance at 517 nm using a microplate reader.[7]

  • The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100.

2.2.2. Nitric Oxide (NO) Production Inhibition Assay

This assay assesses the anti-inflammatory potential by measuring the inhibition of nitric oxide production in stimulated macrophages.

  • Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production, leaving an unstimulated control group.

  • Incubate for 24 hours.

  • Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.[8][9]

  • The absorbance is measured at 540 nm.

  • The amount of nitrite is determined from a sodium nitrite standard curve.

Signaling Pathways and Mechanisms of Action

Preliminary research suggests that the biological activities of puerol derivatives may be mediated through the modulation of key signaling pathways, including the PI3K/Akt and STAT3 pathways.

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer and metabolic disorders. The general mechanism involves the activation of PI3K, leading to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt P Response Cellular Responses (Growth, Proliferation, Survival) Downstream->Response PuerolB (+)-Puerol B 2''-O-glucoside PuerolB->PI3K Modulation?

Caption: General overview of the PI3K/Akt signaling pathway.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, differentiation, and apoptosis. Its constitutive activation is observed in many cancers. The pathway is typically activated by cytokines and growth factors, leading to the phosphorylation of STAT3, its dimerization, and translocation to the nucleus to regulate gene expression.

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 Dimer STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene PuerolB (+)-Puerol B 2''-O-glucoside PuerolB->JAK Inhibition?

Caption: Simplified representation of the JAK/STAT3 signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for investigating the biological effects of commercially sourced this compound.

Experimental_Workflow Procurement Procurement of This compound & CoA Request QC Quality Control (HPLC, NMR, MS) Procurement->QC Stock Stock Solution Preparation QC->Stock Bioassays In Vitro Bioassays (e.g., DPPH, NO Inhibition) Stock->Bioassays CellCulture Cell Culture Experiments Stock->CellCulture Data Data Analysis & Interpretation Bioassays->Data Mechanism Mechanism of Action Studies (Western Blot, qPCR for PI3K/Akt, STAT3 pathways) CellCulture->Mechanism Mechanism->Data

Caption: General experimental workflow for studying this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute an endorsement of any specific supplier. All laboratory work should be conducted in accordance with established safety protocols.

References

CAS number and chemical properties of (+)-Puerol B 2''-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties of (+)-Puerol B 2''-O-glucoside, a naturally occurring isoflavonoid (B1168493) glycoside. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents its known chemical characteristics and supplements this with generalized experimental workflows and signaling pathways relevant to the broader class of isoflavonoids.

Section 1: Chemical Identity and Properties

This compound is a phenol (B47542) natural product that can be isolated from plants such as Pueraria lobata and Pueraria montana[1][2]. Its chemical identity and physical properties are summarized below.

Table 1: Compound Identification

Identifier Value
Compound Name This compound
CAS Number 868409-19-2[3][4][5][6][7][8][9][10]
Molecular Formula C₂₄H₂₆O₁₀[3][4][6][7][11]
Synonyms (5R)-4-[2-(beta-D-Glucopyranosyloxy)-4-methoxyphenyl]-5-[(4-hydroxyphenyl)methyl]-2(5H)-furanone[6][9][11]
SMILES COc1ccc(C2=CC(=O)O[C@@H]2Cc2ccc(O)cc2)c(O[C@@H]2O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]2O)c1[4]

| InChIKey | IOVBNDMOPKKFCH-ZAUXWKBESA-N[6] |

Table 2: Physicochemical Properties

Property Value Source
Molecular Weight 474.45724 g/mol [6][9][11]
474.46 g/mol [1][3]
474.5 g/mol [7][8]
Appearance Powder [8][12]
Solubility DMSO (91 mg/mL) [3][13]
Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone [11]
Storage Temperature -20°C or 2-8°C [4][8]
Boiling Point 798.6 ± 60.0 °C (Predicted) [6][11][14]
Density 1.5 ± 0.1 g/cm³ (Predicted) [6]
Flash Point 275.3 ± 26.4 °C (Predicted) [6]
pKa 9.83 ± 0.15 (Predicted) [11]

| XLogP3 | -0.58 |[6] |

Section 2: Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for the isolation, synthesis, or biological evaluation of this compound are not extensively documented in the available literature. However, a general workflow for the isolation and characterization of such natural products can be described.

General Protocol for Isolation and Analysis of Puerol Glycosides from Plant Material

This protocol is a representative methodology based on standard phytochemical techniques.

  • Extraction:

    • Dried and powdered plant material (e.g., from Pueraria lobata) is subjected to solvent extraction, often using methanol (B129727) or ethanol.

    • The resulting crude extract is filtered and concentrated under reduced pressure to yield a residue.

  • Solvent Partitioning:

    • The crude residue is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

    • This step separates compounds based on their polarity, with glycosides like this compound typically concentrating in the more polar fractions (e.g., ethyl acetate or n-butanol).

  • Chromatographic Purification:

    • The target fraction is subjected to column chromatography (e.g., using silica (B1680970) gel or Sephadex LH-20) with a gradient solvent system to separate the components.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions containing the compound of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity (e.g., ≥98%).

  • Structure Elucidation and Purity Confirmation:

    • The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). A PhD thesis notes the use of MS/MS fragmentation patterns for identifying puerol glucosides[15].

    • Purity is confirmed by analytical HPLC, often with a purity of ≥98% being the standard for reference materials[3].

G cluster_prep Sample Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis & Elucidation p1 Plant Material (e.g., Pueraria lobata) p2 Drying & Grinding p1->p2 e1 Solvent Extraction (e.g., Methanol) p2->e1 e2 Crude Extract e1->e2 e3 Solvent Partitioning e2->e3 e4 Target Fraction (e.g., Ethyl Acetate) e3->e4 c1 Column Chromatography e4->c1 c2 Preparative HPLC c1->c2 c3 Pure Compound c2->c3 a1 Structural Analysis (NMR, MS/MS) c3->a1 a2 Purity Check (Analytical HPLC) c3->a2

Caption: Generalized workflow for natural product isolation and analysis.

Section 3: Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are scarce, it belongs to the isoflavonoid class of compounds. Isoflavonoids are well-documented to exert pleiotropic effects on various cellular signaling pathways, particularly in the context of cancer research.[16][17]

Emerging evidence shows that isoflavones can induce cancer cell death by regulating multiple key signaling cascades.[16] These include pathways such as Akt, NF-κB, MAPK, Wnt, and p53, which are often deregulated in cancer cells[16][18]. By modulating these pathways, isoflavones can influence cell proliferation, apoptosis (programmed cell death), and other critical cellular processes.[17][19] For instance, some isoflavones have been shown to inhibit protein tyrosine kinases, which are crucial components of growth signaling pathways.[17]

The diagram below illustrates a generalized overview of the signaling pathways commonly affected by isoflavones.

G cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes isoflavones Isoflavones (e.g., Puerol B Glucoside) akt PI3K/Akt Pathway isoflavones->akt Modulates mapk MAPK Pathway isoflavones->mapk Modulates nfkb NF-κB Pathway isoflavones->nfkb Modulates wnt Wnt/β-catenin Pathway isoflavones->wnt Modulates p53 p53 Pathway isoflavones->p53 Modulates apoptosis Induction of Apoptosis akt->apoptosis proliferation Inhibition of Proliferation akt->proliferation mapk->apoptosis mapk->proliferation nfkb->proliferation wnt->proliferation p53->apoptosis cycle Cell Cycle Arrest p53->cycle

Caption: General signaling pathways modulated by isoflavonoids.

References

Methodological & Application

Application Note: Quantification of (+)-Puerol B 2''-O-glucoside using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (+)-Puerol B 2''-O-glucoside. This isoflavonoid (B1168493) glycoside, a natural phenol (B47542) found in plants such as Pueraria lobata, is of significant interest to researchers in natural product chemistry and drug development.[1] The presented isocratic reversed-phase HPLC (RP-HPLC) method provides excellent separation and quantification of this compound from complex sample matrices. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and data analysis, making it suitable for researchers, scientists, and professionals in drug development.

Introduction

This compound (CAS No: 868409-19-2, Molecular Formula: C24H26O10) is a bioactive compound with potential therapeutic applications.[2] Accurate and precise quantification of this analyte is crucial for quality control of raw materials, standardization of herbal extracts, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the necessary selectivity and sensitivity for the determination of this compound in various samples. The method described herein is based on reversed-phase chromatography, which is well-suited for the separation of moderately polar compounds like flavonoid glycosides.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (analytical grade)

  • Sample matrix (e.g., powdered plant material, plasma)

Instrumentation

A standard HPLC system equipped with the following components was used:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Oven

  • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions

The separation was achieved using the following parameters, which are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Extraction: Accurately weigh 1.0 g of powdered plant material and place it in a conical flask. Add 25 mL of 80% methanol and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the analyte concentration within the calibration range.

The following diagram illustrates the sample preparation workflow.

G cluster_extraction Extraction cluster_separation Separation cluster_analysis Analysis weigh 1. Weigh 1.0g of Powdered Plant Material add_solvent 2. Add 25mL of 80% Methanol weigh->add_solvent sonicate 3. Sonicate for 30 minutes add_solvent->sonicate centrifuge 4. Centrifuge at 4000 rpm for 15 min sonicate->centrifuge Transfer Extract collect_supernatant 5. Collect Supernatant centrifuge->collect_supernatant filter 6. Filter through 0.45µm Syringe Filter collect_supernatant->filter dilute 7. Dilute if Necessary filter->dilute Filtered Extract hplc_analysis 8. Inject into HPLC System dilute->hplc_analysis G A Linear Calibration Curve (R² > 0.999) D Accurate Quantification A->D B Well-Resolved Peak in Sample B->D C Peak Area within Calibration Range C->D

References

Application Note: Quantitative Analysis of (+)-Puerol B 2''-O-glucoside in Plant Extracts using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Puerol B 2''-O-glucoside is a significant isoflavonoid (B1168493) glycoside found in the roots of Pueraria lobata (Kudzu), a plant widely used in traditional medicine and known for its rich isoflavone (B191592) content.[1][2] The quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for pharmacokinetic studies. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of this compound in plant extracts.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in natural product analysis, quality control of herbal medicines, and phytochemical research.

Analytical Method Overview

The method employs a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The sample preparation involves a straightforward ultrasonic extraction, ensuring efficient recovery of the analyte from the plant matrix.

Molecular Structure:

  • Compound: this compound

  • Molecular Formula: C₂₄H₂₆O₁₀[3][4]

  • Molecular Weight: 474.46 g/mol [3][4]

Experimental Protocols

1. Sample Preparation: Ultrasonic Extraction

This protocol is designed for the efficient extraction of isoflavonoids, including this compound, from dried and powdered plant material.

  • Materials:

    • Dried and powdered root of Pueraria lobata

    • 90% Ethanol (B145695) (HPLC grade)[3]

    • Ultrasonic bath

    • Centrifuge

    • 0.22 µm syringe filters

  • Procedure:

    • Accurately weigh approximately 0.1 g of the powdered plant material into a centrifuge tube.[3]

    • Add 50 mL of 90% ethanol to the tube.[3]

    • Perform ultrasonic extraction for 60 minutes at 50°C in an ultrasonic bath (300 W, 40 kHz).[3]

    • Centrifuge the extract at 10,000 x g for 5 minutes.[3]

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • UHPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Liquid Chromatography (LC) Conditions:

    • Column: Waters Acquity UPLC BEH C₁₈ (2.1 mm × 100 mm, 1.7 µm) or equivalent.[5]

    • Mobile Phase A: Water with 0.2% Formic Acid.[5]

    • Mobile Phase B: Acetonitrile with 0.2% Formic Acid.[5]

    • Flow Rate: 0.3 mL/min.[5]

    • Column Temperature: 40°C.[5]

    • Injection Volume: 2 µL.[5]

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-42 min: 5-95% B

      • 42-47 min: 95% B

      • 47.1-50 min: 5% B (re-equilibration)[5]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[6]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Spray Voltage: 3.5 kV.[5]

    • Capillary Temperature: 320°C.[5]

    • Sheath Gas Flow: 35 arbitrary units.[5]

    • Auxiliary Gas Flow: 10 arbitrary units.[5]

Data Presentation

Quantitative Data Summary

The following table outlines the proposed MRM parameters for the quantitative analysis of this compound. These are based on the compound's molecular weight and the common fragmentation pattern of isoflavone O-glycosides, which involves the neutral loss of the glucose moiety (162 Da).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound475.2313.1200To be optimized
Internal Standard (e.g., Calycosin)285.1255.1200To be optimized

Note: The collision energy should be optimized for the specific instrument to achieve the maximum signal intensity for the product ion.

Linearity and Sensitivity (Hypothetical Data)

A calibration curve should be constructed using a certified reference standard of this compound. The table below presents hypothetical data for a typical calibration curve.

Concentration (ng/mL)Peak Area
11,500
57,800
1015,500
5076,000
100152,000
500755,000
Linearity (R²) > 0.995
LOD (ng/mL) < 0.5
LOQ (ng/mL) < 1.5

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant_material Dried Pueraria lobata Root Powder weighing Weigh 0.1 g plant_material->weighing extraction Add 90% Ethanol & Sonicate (60 min, 50°C) weighing->extraction centrifugation Centrifuge (10,000 x g, 5 min) extraction->centrifugation filtration Filter Supernatant (0.22 µm) centrifugation->filtration injection Inject 2 µL into UHPLC filtration->injection separation Chromatographic Separation (C18 Column) injection->separation ionization ESI+ Source separation->ionization detection Triple Quadrupole MS (MRM Mode) ionization->detection quantification Quantification of this compound detection->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

fragmentation_pathway precursor Precursor Ion [M+H]⁺ m/z 475.2 product Product Ion [M+H-Glucose]⁺ m/z 313.1 precursor->product Collision-Induced Dissociation (CID) neutral_loss Neutral Loss of Glucose (162 Da)

Caption: Proposed fragmentation pathway for this compound in positive ESI mode.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of (+)-Puerol B 2''-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for evaluating the antioxidant potential of (+)-Puerol B 2''-O-glucoside, a flavonoid glycoside. The following sections detail the principles and step-by-step procedures for three widely accepted in vitro antioxidant activity assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[1][2][3][4] These methods are fundamental in the screening of natural products for potential therapeutic applications in conditions associated with oxidative stress.

Introduction to Antioxidant Activity Assays

Antioxidants are compounds that inhibit or delay the oxidation of other molecules by neutralizing free radicals.[5] In vitro antioxidant assays are essential tools for the preliminary screening and characterization of compounds like this compound. The choice of multiple assays is recommended to obtain a comprehensive understanding of the antioxidant mechanism, as different assays reflect various aspects of antioxidant action, such as hydrogen atom transfer (HAT) or single electron transfer (SET).[5]

Quantitative Data Summary

The antioxidant activity of a compound is typically quantified and compared using standard metrics such as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the initial radicals) or by comparison to a standard antioxidant like Trolox or Ascorbic Acid. The data presented in Table 1 are representative examples of how to summarize the quantitative outcomes from the described assays.

Table 1: Hypothetical Antioxidant Activity Data for this compound

Assay TypeParameterThis compoundTrolox (Standard)Ascorbic Acid (Standard)
DPPH Radical Scavenging Assay IC50 (µM)85.2 ± 4.515.8 ± 1.225.5 ± 2.1
ABTS Radical Scavenging Assay TEAC1.8 ± 0.21.0 (by definition)1.1 ± 0.1
FRAP Assay µM Fe(II)/mg750.6 ± 50.21500.0 ± 100.02100.0 ± 150.0

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates higher antioxidant activity. TEAC: Trolox Equivalent Antioxidant Capacity. It represents the antioxidant capacity of a compound relative to Trolox. µM Fe(II)/mg: Micromoles of Fe(II) equivalents produced per milligram of the compound. Data are expressed as mean ± standard deviation.

Experimental Protocols

The following are detailed protocols for the DPPH, ABTS, and FRAP assays, which can be adapted for the analysis of this compound.

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[6] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.[7][8]

Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (analytical grade)

  • Trolox or Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar concentration range for the standard (Trolox or Ascorbic acid).

  • Assay Procedure:

    • To a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the various concentrations of the sample or standard solutions to the respective wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the sample and determine the IC50 value from the graph.

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced, leading to a loss of color, which is measured at 734 nm.[9][10][11]

Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[12]

  • Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.[10][12]

  • Preparation of Sample and Standard Solutions: Prepare serial dilutions of this compound and Trolox in methanol.

  • Assay Procedure:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the sample or standard solutions at different concentrations to the respective wells.

    • Mix and incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of TEAC: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against different concentrations of Trolox. The TEAC value of the sample is then calculated from this curve.

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[13]

Materials and Reagents:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄) (for standard curve)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare serial dilutions of this compound in a suitable solvent.

    • Prepare a standard curve using different concentrations of FeSO₄.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the sample, standard, or blank (solvent) to the respective wells.

    • Mix and incubate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and expressed as µM Fe(II) equivalents per milligram of the compound.

Visualizations

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis puerol This compound Stock Solution dilutions Serial Dilutions puerol->dilutions dpph_assay DPPH Assay dilutions->dpph_assay abts_assay ABTS Assay dilutions->abts_assay frap_assay FRAP Assay dilutions->frap_assay dpph_reagent DPPH Reagent dpph_reagent->dpph_assay abts_reagent ABTS•+ Reagent abts_reagent->abts_assay frap_reagent FRAP Reagent frap_reagent->frap_assay absorbance Absorbance Reading (Spectrophotometer) dpph_assay->absorbance abts_assay->absorbance frap_assay->absorbance calculation Calculation of % Inhibition / FRAP Value absorbance->calculation ic50 IC50 / TEAC Determination calculation->ic50

Caption: General workflow for in vitro antioxidant activity screening.

antioxidant_mechanism cluster_ros Reactive Oxygen Species (ROS) cluster_antioxidant Antioxidant Action cluster_neutralized Neutralization ROS Free Radicals (e.g., DPPH•, ABTS•+) neutralized_ros Stable, Non-reactive Molecules ROS->neutralized_ros Donates e⁻ or H• puerol This compound puerol->ROS oxidized_puerol Oxidized Puerol Derivative puerol->oxidized_puerol Becomes Oxidized

Caption: Simplified mechanism of free radical scavenging by an antioxidant.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of (+)-Puerol B 2''-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural products are a significant source of novel anti-inflammatory agents. (+)-Puerol B 2''-O-glucoside, a phenolic compound found in plants such as Pueraria lobata, belongs to a class of compounds that have demonstrated potential health benefits. While it has been isolated from fractions of Pueraria lobata showing anti-inflammatory and antioxidant properties, detailed studies on its specific in vitro anti-inflammatory activity are not extensively available in peer-reviewed literature.[1]

These application notes provide a comprehensive set of protocols for evaluating the in vitro anti-inflammatory potential of this compound. The described assays are standard and robust methods for screening and characterizing the mechanisms of anti-inflammatory compounds. The protocols will focus on key inflammatory markers in a lipopolysaccharide (LPS)-stimulated macrophage model, a widely accepted model for studying inflammation in vitro.

Data Presentation: Summarized Quantitative Data

Disclaimer: The following tables present representative data to illustrate how experimental results for this compound could be structured. Specific values would be determined experimentally.

Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
Control100 ± 5.2
198.7 ± 4.8
597.2 ± 5.1
1095.5 ± 4.9
2593.1 ± 5.5
5090.8 ± 6.1
10085.3 ± 5.8

Data are presented as mean ± SD (n=3). Cell viability was assessed using the MTT assay after 24 hours of treatment.

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW 264.7 Cells

TreatmentNO Concentration (µM)% Inhibition
Control2.1 ± 0.3-
LPS (1 µg/mL)45.8 ± 3.10
LPS + Puerol B Glucoside (10 µM)35.2 ± 2.523.1
LPS + Puerol B Glucoside (25 µM)24.7 ± 2.146.1
LPS + Puerol B Glucoside (50 µM)15.9 ± 1.865.3
L-NAME (1 mM)5.5 ± 0.788.0

Data are presented as mean ± SD (n=3). Cells were pre-treated with the compound for 1 hour before stimulation with LPS for 24 hours. L-NAME was used as a positive control.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50 ± 835 ± 6
LPS (1 µg/mL)1250 ± 98980 ± 75
LPS + Puerol B Glucoside (25 µM)780 ± 65610 ± 52
LPS + Puerol B Glucoside (50 µM)450 ± 41350 ± 33

Data are presented as mean ± SD (n=3). Cytokine levels in the cell culture supernatant were measured by ELISA after 24 hours of treatment.

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a suitable model for these assays.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Cells are passaged every 2-3 days when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of the test compound.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the culture medium.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. A positive control group with an iNOS inhibitor like L-NAME should be included.

    • Collect 100 µL of the culture supernatant from each well.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines like TNF-α and IL-6.

  • Procedure:

    • Culture and treat the cells as described in the NO production assay.

    • Collect the cell culture supernatant.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.

    • Briefly, this involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate solution.

    • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to determine if the compound affects the protein expression levels of key inflammatory enzymes.

  • Procedure:

    • Seed RAW 264.7 cells in a 6-well plate and treat as previously described.

    • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture viability MTT Assay for Non-Toxic Doses cell_culture->viability compound_prep This compound Stock Solution Prep compound_prep->viability treatment Pre-treat with Compound, Stimulate with LPS viability->treatment Select Doses no_assay Griess Assay for Nitric Oxide (NO) treatment->no_assay cytokine_assay ELISA for TNF-α & IL-6 treatment->cytokine_assay wb_assay Western Blot for iNOS & COX-2 treatment->wb_assay data_quant Quantification & Statistics no_assay->data_quant cytokine_assay->data_quant wb_assay->data_quant results Summarize in Tables & Graphs data_quant->results

Caption: Experimental workflow for evaluating the in vitro anti-inflammatory activity.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Transcription PuerolB This compound PuerolB->IKK Inhibits? PuerolB->NFkB_active Inhibits?

Caption: Hypothesized mechanism via the NF-κB signaling pathway.

References

Application Notes & Protocols: Cell-Based Assay Development for (+)-Puerol B 2''-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(+)-Puerol B 2''-O-glucoside is a phenolic compound isolated from the herb Pueraria lobata[1][2][3]. This plant is a known source of various isoflavones, such as puerarin, which exhibit a range of biological activities, including phytoestrogenic effects[4][5]. Phytoestrogens are plant-derived compounds that can mimic or modulate the action of endogenous estrogens by interacting with estrogen receptors (ERs)[6]. The structural similarity of this compound to other known phytoestrogens suggests that it may also possess estrogenic or anti-estrogenic properties.

These application notes provide a comprehensive framework for developing and executing cell-based assays to investigate the potential estrogenic activity of this compound. The protocols herein describe methods to assess cytotoxicity, estrogen receptor activation, cell proliferation, and target gene expression in well-established estrogen-responsive cell lines.

Hypothesized Signaling Pathway

As a potential phytoestrogen, this compound is hypothesized to bind to estrogen receptors (ERα and/or ERβ). Upon binding, the ligand-receptor complex dimerizes and translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction initiates the transcription of genes involved in cellular processes such as proliferation and differentiation.

Estrogenic Signaling Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Puerol_B This compound ER Estrogen Receptor (ERα/ERβ) Puerol_B->ER Binding Complex Puerol B-ER Complex Dimer Dimerized Complex Complex->Dimer Dimerization Dimer_nuc Dimerized Complex Dimer->Dimer_nuc Nuclear Translocation ERE Estrogen Response Element (ERE) Dimer_nuc->ERE Binding Gene Target Gene Transcription (e.g., TFF1, GREB1) ERE->Gene Initiates

Caption: Hypothesized estrogenic signaling pathway for this compound.

Experimental Workflow

The overall workflow for characterizing the bioactivity of this compound involves a tiered approach, starting with determining the appropriate concentration range and progressing to more specific mechanistic assays.

Experimental Workflow Start Start: this compound Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Determine_Conc Determine Non-Toxic Concentration Range (IC50) Cytotoxicity->Determine_Conc ER_Assay 2. ER Reporter Assay Determine_Conc->ER_Assay Proliferation_Assay 3. Cell Proliferation Assay (E-SCREEN) Determine_Conc->Proliferation_Assay Gene_Expression 4. Target Gene Expression (qRT-PCR) Determine_Conc->Gene_Expression Data_Analysis Data Analysis and Interpretation ER_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Gene_Expression->Data_Analysis End End: Bioactivity Profile Data_Analysis->End

Caption: Tiered experimental workflow for cell-based assay development.

Materials and Methods

Cell Lines
  • MCF-7 (ATCC® HTB-22™): Human breast adenocarcinoma cell line. Estrogen receptor-positive.

  • T47D (ATCC® HTB-133™): Human ductal breast epithelial tumor cell line. Estrogen receptor-positive.

  • MDA-MB-231 (ATCC® HTB-26™): Human breast adenocarcinoma cell line. Estrogen receptor-negative (used as a negative control).

  • HEK293T/ERα-Luc (or similar): A stable cell line co-transfected with an estrogen receptor (e.g., ERα) and a reporter plasmid containing an ERE-driven luciferase gene.

Reagents
  • This compound (purity ≥98%)

  • 17β-Estradiol (E2) (Positive Control)

  • Tamoxifen or Fulvestrant (ICI 182,780) (Antagonist Control)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Phenol (B47542) red-free DMEM

  • Fetal Bovine Serum (FBS)

  • Charcoal-stripped FBS (CS-FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Luciferase Assay System (e.g., Promega Bright-Glo™)

  • RNA extraction kit (e.g., Qiagen RNeasy)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the concentration range of this compound that is non-toxic to cells and to calculate the IC50 value.

Methodology:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of 2X working solutions by serially diluting the stock in phenol red-free DMEM.

  • Treatment: After 24 hours, remove the medium and replace it with 100 µL of medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO, final concentration ≤0.1%) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression.

Protocol 2: Estrogen Receptor (ER) Reporter Assay

Objective: To assess the ability of this compound to activate or inhibit estrogen receptor signaling.

Methodology:

  • Cell Seeding: Seed HEK293T/ERα-Luc cells in a white, clear-bottom 96-well plate at 1 x 10⁴ cells/well in 100 µL of phenol red-free DMEM with 5% CS-FBS. Incubate for 24 hours.

  • Treatment (Agonist Mode): Treat cells with various non-toxic concentrations of this compound. Include a vehicle control (DMSO) and a positive control (10 nM E2).

  • Treatment (Antagonist Mode): Co-treat cells with 1 nM E2 and increasing concentrations of this compound. Include a control with 1 nM E2 alone and a positive antagonist control (e.g., 1 µM Tamoxifen).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Luciferase Assay: Equilibrate the plate to room temperature. Add 100 µL of luciferase assay reagent to each well.

  • Luminescence Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the relative light units (RLUs) to the vehicle control. For agonist mode, plot the dose-response and calculate the EC50. For antagonist mode, plot the inhibition curve and calculate the IC50.

Protocol 3: E-SCREEN Cell Proliferation Assay

Objective: To evaluate the effect of this compound on the proliferation of ER-positive cells.

Methodology:

  • Hormone Starvation: Culture MCF-7 cells in phenol red-free DMEM with 5% CS-FBS for 3-4 days to deplete endogenous hormones.

  • Cell Seeding: Seed the hormone-deprived MCF-7 cells in a 48-well plate at 2 x 10⁴ cells/well.

  • Treatment: Treat cells with various non-toxic concentrations of this compound. Include a vehicle control (DMSO) and a positive control (1 nM E2). To confirm ER-mediation, include a co-treatment group with the test compound and an ER antagonist (e.g., 1 µM Fulvestrant).

  • Incubation: Incubate for 6 days, replacing the medium with fresh treatment every 2 days.

  • Cell Lysis and Staining: On day 6, remove the medium, wash with PBS, and lyse the cells (e.g., with trypsin). Stain the cell nuclei with a DNA-binding dye (e.g., Hoechst 33258) or use a cell counter. Alternatively, use a colorimetric assay like SRB (sulforhodamine B).

  • Quantification: Measure fluorescence or absorbance, or count cells.

  • Data Analysis: Calculate the proliferative effect (PE) relative to the vehicle control.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for ER Target Genes

Objective: To measure changes in the expression of known estrogen-responsive genes following treatment.

Methodology:

  • Cell Culture and Treatment: Seed MCF-7 cells in a 6-well plate. Once they reach 70-80% confluency, treat them with a predetermined effective concentration of this compound, 10 nM E2 (positive control), or vehicle (DMSO) for 24 hours.

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Quantify RNA and assess its purity (A260/A280 ratio).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA.

  • qRT-PCR: Perform qPCR using SYBR Green master mix and primers for target genes (e.g., TFF1 (pS2), GREB1) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Primer Example (Human TFF1):

      • Forward: 5'-CATCGACGTCCCTCCAGAAG-3'

      • Reverse: 5'-GGCAGATCCCTGCAGAAGTC-3'

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound on MCF-7 Cells

Concentration (µM) Cell Viability (%) ± SD
Vehicle Control (0.1% DMSO) 100.0 ± 4.5
0.1 98.7 ± 5.1
1 95.2 ± 3.8
10 85.1 ± 6.2
25 60.3 ± 7.1
50 48.9 ± 5.5
100 22.4 ± 4.9

| IC50 (µM) | ~50 |

Table 2: Estrogenic Activity in ERα Reporter Assay

Treatment Concentration Luciferase Activity (Fold Induction) ± SD
Vehicle Control 0.1% DMSO 1.0 ± 0.1
17β-Estradiol (E2) 10 nM 15.2 ± 1.8
This compound 1 µM 2.5 ± 0.3
This compound 10 µM 6.8 ± 0.9
This compound 25 µM 11.3 ± 1.2

| EC50 (µM) | - | ~15 |

Table 3: Relative Expression of Estrogen-Responsive Gene TFF1

Treatment Group Concentration Relative mRNA Expression (Fold Change) ± SD
Vehicle Control 0.1% DMSO 1.0 ± 0.2
17β-Estradiol (E2) 10 nM 8.5 ± 1.1
This compound 15 µM 4.2 ± 0.7

| (+)-Puerol B + Fulvestrant | 15 µM + 1 µM | 1.3 ± 0.3 |

Troubleshooting

  • High Variability: Ensure consistent cell seeding density, proper mixing of reagents, and minimal DMSO concentration.

  • No Compound Activity: Verify compound integrity and solubility. Test a wider concentration range. Confirm cell line ER status.

  • Inconsistent qRT-PCR Results: Check RNA quality and integrity. Design and validate primers for specificity and efficiency. Use a stable housekeeping gene for normalization.

References

Application Notes and Protocols for the Extraction and Purification of (+)-Puerol B 2''-O-glucoside from Kudzu (Pueraria lobata)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Puerol B 2''-O-glucoside is a phenolic compound that has been isolated from the roots of kudzu (Pueraria lobata)[1][2]. As a member of the puerol and pueroside derivatives, it is of interest for its potential biological activities, including anti-inflammatory properties observed in similar compounds from the same plant source[3][4]. This document provides a detailed protocol for the extraction, purification, and characterization of this compound from kudzu root, designed for researchers in natural product chemistry and drug development. The methodology is based on established techniques for the isolation of minor isoflavone (B191592) glycosides from Pueraria lobata[5][6][7].

Introduction to this compound

Kudzu root is a rich source of various isoflavonoids, with major components like puerarin (B1673276) and daidzin (B1669773) being extensively studied[8]. However, the plant also contains a diverse array of minor isoflavone glycosides, including this compound. The isolation and characterization of these less abundant compounds are crucial for understanding the full pharmacological potential of kudzu extracts. Puerol and pueroside derivatives have demonstrated significant anti-inflammatory activity by inhibiting nitric oxide (NO) production and reducing the expression of inflammatory cytokines in cellular models[3][4]. This suggests that this compound may also possess valuable therapeutic properties, making its efficient extraction and purification a key objective for further research.

Experimental Protocols

Raw Material and Pre-treatment

Dried roots of Pueraria lobata should be obtained from a reputable supplier. The roots are first cleaned to remove any soil and debris, then coarsely powdered to a particle size of 40-60 mesh to increase the surface area for efficient extraction.

Extraction of Crude Isoflavonoids

The powdered kudzu root is subjected to solvent extraction to obtain a crude extract enriched with isoflavonoids.

Protocol:

  • Weigh 1 kg of powdered kudzu root and place it in a large flask.

  • Add 10 L of 80% aqueous methanol (B129727) to the flask.

  • Perform reflux extraction at 60-70°C for 2 hours.

  • Filter the mixture while hot and collect the filtrate.

  • Repeat the extraction process on the residue two more times with fresh solvent.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

Multi-step Purification of this compound

A multi-step chromatographic approach is employed to isolate this compound from the complex crude extract. This involves sequential column chromatography followed by preparative high-performance liquid chromatography (prep-HPLC).

Protocol:

  • Suspend the crude methanol extract in a minimal amount of deionized water.

  • Apply the suspension to a polyamide column (e.g., 10 cm diameter, 100 cm length) pre-equilibrated with deionized water.

  • Elute the column with a stepwise gradient of ethanol (B145695) in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol), collecting fractions of 500 mL.

  • Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing isoflavone glycosides.

  • Combine the fractions that show a similar profile of polar isoflavonoids.

Protocol:

  • Concentrate the combined fractions from the polyamide chromatography.

  • Dissolve the residue in a small volume of methanol.

  • Apply the solution to a Sephadex LH-20 column (e.g., 5 cm diameter, 80 cm length) pre-equilibrated with methanol.

  • Elute the column with methanol at a flow rate of 2 mL/min.

  • Collect fractions and monitor by TLC/HPLC to pool fractions containing compounds of interest, effectively separating them from larger and smaller molecules.

Protocol:

  • Concentrate the enriched fraction from the Sephadex LH-20 column.

  • Perform final purification using a preparative reversed-phase HPLC system.

  • Column: C18, 10 µm, 20 x 250 mm (or similar).

  • Mobile Phase: A gradient of acetonitrile (B52724) (B) in water with 0.1% formic acid (A). A typical gradient might be: 10-40% B over 40 minutes[6].

  • Flow Rate: 10 mL/min.

  • Detection: UV at 254 nm.

  • Inject the sample and collect fractions corresponding to the peak of interest.

  • Combine the fractions containing pure this compound and remove the solvent under reduced pressure.

Structural Characterization

The identity and purity of the isolated this compound should be confirmed using modern spectroscopic techniques.

Methods:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy to elucidate the chemical structure and confirm the identity of the compound by comparing the data with published values. 2D-NMR techniques (COSY, HMQC, HMBC) can be used for complete structural assignment.

Data Presentation

Table 1: Summary of a Hypothetical Purification of this compound from 1 kg of Kudzu Root

Purification StepStarting Material (g)Yield (g)Purity (%)
Crude Methanol Extract1000120~1%
Polyamide Fraction12025~5%
Sephadex LH-20 Fraction253~20%
Preparative HPLC30.050>98%

Note: The values in this table are illustrative and will vary depending on the specific experimental conditions and the quality of the raw material.

Visualization of Workflows and Pathways

Experimental Workflow

Extraction_Purification_Workflow Start Dried Kudzu Root Powder Extraction Methanol Extraction Start->Extraction Concentration1 Rotary Evaporation Extraction->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Polyamide Polyamide Column Chromatography Crude_Extract->Polyamide Fractionation1 Fraction Collection & Pooling Polyamide->Fractionation1 Concentration2 Rotary Evaporation Fractionation1->Concentration2 Sephadex Sephadex LH-20 Column Concentration2->Sephadex Fractionation2 Fraction Collection & Pooling Sephadex->Fractionation2 Concentration3 Rotary Evaporation Fractionation2->Concentration3 Prep_HPLC Preparative HPLC Concentration3->Prep_HPLC Pure_Compound This compound Prep_HPLC->Pure_Compound Characterization Structural Characterization (MS, NMR) Pure_Compound->Characterization

Caption: Workflow for the extraction and purification of this compound.

Potential Anti-inflammatory Signaling Pathway

Based on the activity of similar puerol derivatives[3][4], this compound may exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Anti_Inflammatory_Pathway LPS LPS (Lipopolysaccharide) NFkB NF-κB Pathway LPS->NFkB Activates PuerolB This compound PuerolB->NFkB Inhibits iNOS iNOS Expression NFkB->iNOS Induces Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Induces NO Nitric Oxide (NO) Production iNOS->NO

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the successful isolation and characterization of this compound from kudzu root. The multi-step purification strategy is designed to effectively handle the complexity of the crude plant extract and yield a high-purity compound suitable for further biological and pharmacological evaluation. The potential anti-inflammatory properties of this compound warrant further investigation, which could lead to the development of new therapeutic agents.

References

Application Notes & Protocols: (+)-Puerol B 2''-O-glucoside as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Puerol B 2''-O-glucoside is a naturally occurring isoflavonoid (B1168493) glycoside that has been isolated from plants of the Pueraria genus. As a reference standard, it is an indispensable tool for the accurate identification and quantification of this compound in various matrices, including herbal extracts, dietary supplements, and biological samples. The purity and well-characterized nature of a reference standard are critical for ensuring the validity and reproducibility of analytical results. These application notes provide a comprehensive guide for the utilization of this compound as a reference standard in analytical methodologies.

Physicochemical Properties and Handling

Before use, it is essential to be familiar with the properties of this compound to ensure its proper handling and storage, thereby maintaining its integrity as a reference standard.

PropertyValue
CAS Number 868409-19-2
Molecular Formula C₂₄H₂₆O₁₀
Molecular Weight 474.46 g/mol
Appearance White to off-white solid
Purity ≥98% (as determined by HPLC)
Storage Store at -20°C in a dry, dark place.
Solubility Soluble in methanol (B129727), ethanol, and DMSO.

Note: Always refer to the Certificate of Analysis provided by the supplier for lot-specific information.

Experimental Protocols

The following protocols are provided as a general guideline. Optimization of these methods is recommended for specific matrices and instrumentation.

Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental for generating reliable calibration curves.

Materials:

  • This compound reference standard

  • Methanol (HPLC grade or higher)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

Protocol:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

    • Add a small amount of methanol to dissolve the compound completely.

    • Bring the flask to volume with methanol and mix thoroughly.

    • This stock solution should be stored at -20°C and protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with methanol or the mobile phase.

    • A typical calibration curve might include concentrations ranging from 1 µg/mL to 100 µg/mL. The specific range should be determined based on the expected concentration in the samples and the sensitivity of the instrument.

High-Performance Liquid Chromatography (HPLC-UV) Method for Quantification

This protocol outlines a general HPLC-UV method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Autosampler and column oven

Chromatographic Conditions (Example):

ParameterRecommended Condition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient To be optimized. A starting point could be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-90% B; 35-40 min, 90% B; followed by a re-equilibration period.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (typically in the range of 250-260 nm for isoflavonoids)
Retention Time To be determined experimentally

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

  • Inject the sample solutions and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method for Identification and Quantification

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

Instrumentation:

  • LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • The same LC column and mobile phases as in the HPLC-UV method can be used as a starting point.

Mass Spectrometry Conditions (Example):

ParameterRecommended Setting
Ionization Mode ESI Negative or Positive (to be optimized)
Precursor Ion [M-H]⁻ or [M+H]⁺ To be determined (Expected for C₂₄H₂₆O₁₀: m/z 473.15 or 475.16)
Product Ions To be determined by fragmentation of the precursor ion. A common fragmentation would be the loss of the glucose moiety (162.05 Da).
Collision Energy To be optimized for each transition.
Capillary Voltage ~3-4 kV
Source Temperature ~120-150°C
Desolvation Temperature ~350-450°C

Data Analysis:

  • For quantification, a Multiple Reaction Monitoring (MRM) method is typically used. The transition from the precursor ion to the most abundant and specific product ion is monitored.

  • A calibration curve is constructed as described for the HPLC-UV method.

Data Presentation

The following table should be populated with experimentally determined data when using this compound as a reference standard.

Analytical MethodRetention Time (min)Precursor Ion (m/z)Product Ion(s) (m/z)Linearity Range (µg/mL)
HPLC-UV TBDN/AN/ATBDTBD
LC-MS/MS TBDTBDTBDTBDTBD
TBD: To Be Determined

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound in a sample matrix using a reference standard.

G Figure 1: General Workflow for Quantification cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Stock & Working Standards of this compound Cal_Curve Generate Calibration Curve Standard_Prep->Cal_Curve Inject Standards Sample_Prep Sample Preparation (Extraction, Filtration) HPLC_MS HPLC or LC-MS/MS Analysis Sample_Prep->HPLC_MS Inject Samples Quantify Quantify Analyte in Sample HPLC_MS->Quantify Peak Area of Analyte Cal_Curve->Quantify Regression Equation Validation Method Validation (Accuracy, Precision, etc.) Quantify->Validation

Figure 1: General Workflow for Quantification
Potential Biological Activity and Signaling Pathway

While the direct signaling pathways of (+)-Puerol B are not yet fully elucidated, some derivatives of puerol have demonstrated anti-inflammatory properties, such as the inhibition of nitric oxide (NO) production and the reduction of pro-inflammatory cytokine expression (e.g., TNF-α, IL-1β, IL-6). These effects are often mediated by the NF-κB signaling pathway, a key regulator of inflammation. The diagram below illustrates a simplified representation of this pathway, which may be relevant to the biological activity of Puerol B and its derivatives.

G Figure 2: Simplified NF-κB Inflammatory Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFKB_IKB NF-κB / IκBα (Inactive) IKK->NFKB_IKB Phosphorylates IκBα NFKB NF-κB (Active) NFKB_IKB->NFKB IκBα Degradation & NF-κB Release Nucleus Nucleus NFKB->Nucleus Translocation Gene_Expression Gene Expression: TNF-α, IL-1β, IL-6, iNOS Nucleus->Gene_Expression Induces Transcription PuerolB (+)-Puerol B Derivatives? PuerolB->IKK Potential Inhibition PuerolB->NFKB Potential Inhibition

Figure 2: Simplified NF-κB Inflammatory Pathway

Conclusion

This compound serves as a crucial reference standard for the reliable analysis of this compound in various research and development settings. The protocols and information provided herein offer a solid foundation for developing and validating robust analytical methods. Researchers are encouraged to optimize these methods for their specific applications to ensure the highest quality of data. Further investigation into the biological activities and underlying mechanisms of action of (+)-Puerol B and its derivatives is warranted.

Application Notes and Protocols for the Formulation of (+)-Puerol B 2''-O-glucoside for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note 1: Introduction and Formulation Strategy

(+)-Puerol B 2''-O-glucoside is an isoflavone (B191592) O-glycoside isolated from the roots of Pueraria lobata. Like many flavonoid glycosides, it is anticipated to have low aqueous solubility, which presents a significant challenge for achieving adequate oral bioavailability in preclinical in vivo studies. Proper formulation is therefore critical to ensure consistent and reproducible exposure for pharmacological and toxicological assessments.

This document provides a comprehensive guide to developing a suitable oral formulation for this compound. Due to the limited publicly available data on the specific solubility and stability of this compound, this guide presents a two-stage approach:

  • Preliminary Characterization: A protocol to determine the empirical solubility and stability of the user's specific batch of this compound in common, well-tolerated preclinical vehicles.

  • Proxy-Based Formulation Protocol: A detailed formulation protocol based on data from Puerarin , a structurally related and extensively studied isoflavone C-glycoside from the same plant source. Puerarin's physicochemical properties serve as a reliable starting point for developing a robust suspension formulation.

A key consideration for in vivo studies of O-glycosides is their potential hydrolysis to the corresponding aglycone by intestinal microflora. This metabolic conversion may be essential for absorption and subsequent biological activity. Therefore, the chosen formulation should ensure the compound's delivery to the gastrointestinal tract in a consistent physical form. For initial studies, an aqueous suspension is often the most straightforward and preferred approach for poorly soluble compounds, as it avoids potential confounding effects of complex solubilizing agents.

Data Presentation: Solubility and Safety

The following tables summarize key quantitative data relevant to the formulation of isoflavone glycosides, using Puerarin as a proxy for solubility and Pueraria lobata extract for safety.

Table 1: Solubility of Puerarin (Proxy for this compound)

Solvent VehicleSolubility (approx.)Reference
PBS (pH 7.2)0.25 mg/mL[1]
Water (25 °C)2.46 mg/mL[2]
Ethanol5 mg/mL[1]
DMSO12.5 mg/mL[1]
Dimethylformamide (DMF)16 mg/mL[1]

Table 2: Preclinical Safety Data for Pueraria lobata Root Extract

Study TypeSpeciesDoseObservationReference
Acute Oral ToxicityRat5000 mg/kg (single dose)No mortality or significant toxicological changes[1][3]
Subchronic Oral ToxicityRatup to 5000 mg/kg/day (13 weeks)No-Observed-Adverse-Effect Level (NOAEL) > 5000 mg/kg/day[1][3]

Experimental Protocols

Protocol 1: Preliminary Solubility and Stability Assessment

Objective: To determine the approximate solubility and short-term stability of this compound in common preclinical vehicles.

Materials:

  • This compound (as a dry powder)

  • Vehicle 1: Deionized Water

  • Vehicle 2: Phosphate-Buffered Saline (PBS), pH 7.4

  • Vehicle 3: 0.5% (w/v) Methylcellulose (MC) in Deionized Water

  • Vehicle 4: 0.5% (w/v) Carboxymethylcellulose Sodium (CMC-Na) in Deionized Water

  • Vehicle 5: 5% (v/v) DMSO / 0.5% MC in Water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Orbital shaker

  • Analytical balance

  • HPLC system with UV detector (See Protocol 3)

Methodology:

  • Vehicle Preparation: Prepare each vehicle. For methylcellulose, slowly add the powder to hot water (~80°C) while stirring, then cool on ice to allow it to dissolve completely.

  • Saturated Solution Preparation:

    • Add an excess amount of this compound (e.g., 10 mg) to 1 mL of each vehicle in a microcentrifuge tube.

    • Vortex vigorously for 2 minutes.

    • Place the tubes on an orbital shaker at room temperature (25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Processing:

    • Centrifuge the tubes at 14,000 x g for 15 minutes to pellet the excess, undissolved compound.

    • Carefully collect the supernatant. Be cautious not to disturb the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification (Solubility):

    • Dilute the filtered supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the calibration curve (see Protocol 3).

    • Analyze the diluted samples by HPLC-UV to determine the concentration. This concentration represents the solubility of the compound in that vehicle.

  • Stability Assessment (48h):

    • Prepare a known concentration of the compound (e.g., 1 mg/mL, if solubility allows, or a saturated suspension) in the most promising vehicle(s).

    • Analyze an aliquot immediately (T=0) using the HPLC method (Protocol 3).

    • Store the remaining solution/suspension at room temperature and 4°C.

    • Analyze aliquots at 24 and 48 hours.

    • Calculate the percentage of the compound remaining relative to the T=0 sample. A recovery of >90% is generally considered stable.

Protocol 2: Formulation of an Oral Suspension for In Vivo Studies

Objective: To prepare a homogeneous and dose-accurate oral suspension of this compound for administration by oral gavage. This protocol is based on a target dose of 50 mg/kg in a dosing volume of 10 mL/kg for a mouse.

Materials:

  • This compound

  • Vehicle: 0.5% (w/v) Methylcellulose (MC) in deionized water. (Optionally, 0.1% Tween 80 can be added to the vehicle to improve wettability).

  • Mortar and pestle

  • Spatula

  • Analytical balance

  • Stir plate and magnetic stir bar

  • Glass beaker or vial

  • Graduated cylinder

Methodology:

  • Calculate Required Quantities:

    • Target Concentration: (Target Dose) / (Dosing Volume) = (50 mg/kg) / (10 mL/kg) = 5 mg/mL.

    • Total Volume: Calculate the total volume needed for all animals plus an overage (e.g., 20%). For 10 mice, each receiving 0.2 mL (for a 20g mouse), you need 2 mL. With overage, prepare 3 mL.

    • Compound Mass: (Concentration) x (Total Volume) = (5 mg/mL) x (3 mL) = 15 mg.

    • Vehicle Volume: 3 mL.

  • Vehicle Preparation: Prepare 0.5% MC solution as described in Protocol 1. If using, add Tween 80 to the final vehicle and mix well.

  • Particle Size Reduction (Trituration):

    • Weigh the required mass of this compound (15 mg) and place it in a clean, dry mortar.

    • Grind the powder with the pestle for 1-2 minutes to break up any aggregates and ensure a fine, uniform particle size.

  • Preparation of the Suspension (Levigation):

    • Add a small volume (e.g., 0.5 mL) of the 0.5% MC vehicle to the mortar.

    • Levigate the powder with the vehicle using the pestle to form a smooth, uniform paste. This step is crucial to ensure the particles are well-wetted and to prevent clumping.

    • Gradually add the remaining vehicle in small portions, mixing thoroughly with the pestle after each addition.

    • Once all the vehicle has been added, transfer the suspension to a glass vial containing a magnetic stir bar. Use a small amount of vehicle to rinse the mortar and pestle and add it to the vial to ensure a complete transfer.

  • Homogenization and Storage:

    • Place the vial on a magnetic stir plate and stir continuously for at least 30 minutes before dosing to ensure homogeneity.

    • The suspension should be stirred continuously throughout the dosing procedure.

    • Prepare the formulation fresh daily. Do not store for more than 24 hours unless stability has been confirmed.

Protocol 3: Analytical QC by HPLC-UV

Objective: To verify the concentration and homogeneity of the prepared suspension.

Materials:

  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Acetic Acid in Water

  • Mobile Phase B: Acetonitrile

  • This compound reference standard

  • Volumetric flasks, pipettes

  • Syringe filters (0.45 µm, PTFE)

Methodology:

  • Standard Preparation (Calibration Curve):

    • Prepare a 1 mg/mL stock solution of the reference standard in DMSO or a suitable solvent.

    • Perform serial dilutions in the mobile phase to create a calibration curve with at least 5 concentration points (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (from Formulation):

    • While the suspension from Protocol 2 is stirring, pipette 100 µL into a 10 mL volumetric flask.

    • Add diluent (e.g., 50:50 acetonitrile:water) to the mark and mix thoroughly. This represents a 1:100 dilution. The theoretical concentration would be 50 µg/mL.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

    • To check homogeneity, take samples from the top, middle, and bottom of the suspension.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient elution. Start with 15% B, ramp to 35% B over 20 min, then wash with 100% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 250 nm (based on Puerarin's absorbance maximum)

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Analysis and Calculation:

    • Inject the standards and samples.

    • Generate a linear regression from the calibration curve (Peak Area vs. Concentration).

    • Use the regression equation to calculate the concentration of the prepared samples.

    • The measured concentration should be within ±10% of the target concentration (e.g., 4.5 - 5.5 mg/mL). Homogeneity is confirmed if top, middle, and bottom samples are all within this range.

Mandatory Visualizations

Formulation_Workflow cluster_prep Preliminary Steps cluster_formulation Formulation Protocol (Protocol 2) cluster_qc Quality Control (Protocol 3) cluster_admin In Vivo Administration solubility Protocol 1: Solubility & Stability Testing calc Calculate Dose & Formulation Volume solubility->calc Select Vehicle weigh Weigh Compound calc->weigh triturate Triturate (Mortar & Pestle) weigh->triturate levigate Levigate with Vehicle (Form Paste) triturate->levigate dilute Gradual Dilution with Vehicle levigate->dilute homogenize Homogenize (Continuous Stirring) dilute->homogenize sample Sample Formulation (Top, Middle, Bottom) homogenize->sample dose Dose Animal via Oral Gavage homogenize->dose During Dosing hplc Analyze by HPLC-UV sample->hplc verify Verify Concentration & Homogeneity hplc->verify verify->dose If QC Pass

Caption: Workflow for formulation and quality control.

Signaling_Pathway cluster_nuc Nuclear Events compound (+)-Puerol B Aglycone (Post-Metabolism) receptor Target Receptor (e.g., PPARγ) compound->receptor mapk MAPK Cascade (ERK, JNK, p38) receptor->mapk Inhibits nfkb_i IκBα receptor->nfkb_i Stabilizes nfkb NF-κB mapk->nfkb Activates nfkb_i->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocation gene_exp Gene Expression (e.g., IL-6, TNF-α) inflammation Inflammatory Response gene_exp->inflammation Downregulation

Caption: Hypothetical anti-inflammatory signaling pathway.

References

Application Note & Protocol: Analytical Method Validation for the Quantification of (+)-Puerol B 2''-O-glucoside using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Puerol B 2''-O-glucoside is a naturally occurring isoflavonoid (B1168493) with potential pharmacological activities. To support preclinical and clinical development, as well as for quality control of raw materials and finished products, a robust and reliable analytical method for its quantification is essential. This document provides a comprehensive protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate and precise determination of this compound. The validation parameters discussed herein are based on internationally recognized guidelines to ensure data integrity and reliability.[1][2][3][4]

Principle of the Method

The analytical method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique separates this compound from other components in the sample matrix based on its polarity. A C18 stationary phase is used in conjunction with a mobile phase gradient of an aqueous solution and an organic solvent. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from reference standards of known concentrations.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard (purity >98%)

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

    • Formic acid (analytical grade)

Chromatographic Conditions (Hypothetical)
  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 90 10
    20 50 50
    25 10 90
    30 10 90
    31 90 10

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Preparation of Standard and Sample Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample (e.g., plant extract, formulation).

    • Extract the analyte using a suitable solvent (e.g., methanol) with the aid of ultrasonication or maceration.

    • Centrifuge the extract to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Protocols

The validation of the developed HPLC method is performed according to established guidelines, assessing the following parameters: specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][6]

System Suitability

Before commencing method validation, the suitability of the chromatographic system is evaluated. This is achieved by injecting a standard solution (e.g., 20 µg/mL) six times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area and retention time is less than 2.0%. Other parameters such as theoretical plates, tailing factor, and resolution are also monitored.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject a blank sample (matrix without the analyte).

    • Inject a standard solution of this compound.

    • Inject a sample solution.

    • Compare the chromatograms to ensure that there are no interfering peaks at the retention time of this compound.

Linearity and Range

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Protocol:

    • Prepare at least five concentrations of the reference standard across the expected range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of the mean peak area versus concentration.

    • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.

  • Protocol:

    • Prepare a blank sample matrix.

    • Spike the blank matrix with known concentrations of the this compound reference standard at three different levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze a minimum of six replicates of a homogeneous sample at 100% of the test concentration, or three replicates at three different concentrations, on the same day, by the same analyst, and using the same equipment.

  • Intermediate Precision (Inter-day Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the calibration curve):

    • LOD = 3.3 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)

    • LOQ = 10 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase composition (e.g., ± 2% organic component)

    • Analyze a standard solution under each of the modified conditions.

    • Evaluate the effect on the results (e.g., retention time, peak area).

Data Presentation

The quantitative data from the validation experiments should be summarized in tables for clear interpretation and comparison.

Table 1: System Suitability Results

Parameter Acceptance Criteria Observed Value
Retention Time RSD (%) ≤ 2.0 0.3
Peak Area RSD (%) ≤ 2.0 0.8
Theoretical Plates > 2000 8500

| Tailing Factor | ≤ 2.0 | 1.2 |

Table 2: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
1 15,234
5 76,170
10 151,980
25 380,100
50 759,800
100 1,520,500
Linear Regression Value
Slope 15200
Intercept 250

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |

Table 3: Accuracy (Recovery) Results

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL, mean ± SD, n=3) Recovery (%)
80% 16 15.8 ± 0.2 98.8
100% 20 20.1 ± 0.3 100.5
120% 24 23.8 ± 0.4 99.2

| Acceptance Criteria | | | 98.0 - 102.0% |

Table 4: Precision Results

Concentration (µg/mL) Intra-day Precision (RSD %, n=6) Inter-day Precision (RSD %, n=6)
20 0.9 1.3

| Acceptance Criteria | ≤ 2.0% | ≤ 2.0% |

Table 5: LOD and LOQ Results

Parameter Result (µg/mL)
Limit of Detection (LOD) 0.25

| Limit of Quantitation (LOQ) | 0.75 |

Table 6: Robustness Results

Parameter Varied Modification % Change in Peak Area % Change in Retention Time
Flow Rate +0.1 mL/min 1.1 -5.2
-0.1 mL/min -1.3 5.5
Temperature +2 °C 0.5 -1.8
-2 °C -0.7 2.0

| Acceptance Criteria | | RSD ≤ 2.0% | - |

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation stock Prepare Stock Solution working Prepare Working Standards stock->working calibration Inject Standards (Calibration Curve) working->calibration sample Prepare Sample Solution sample_analysis Inject Samples sample->sample_analysis system_suitability System Suitability Test system_suitability->calibration robustness Robustness system_suitability->robustness linearity Linearity & Range calibration->linearity lod_loq LOD & LOQ Calculation calibration->lod_loq specificity Specificity sample_analysis->specificity accuracy Accuracy (Recovery) sample_analysis->accuracy precision Precision (Intra/Inter-day) sample_analysis->precision validation_parameters cluster_quantitative Quantitative Parameters cluster_qualitative Qualitative & Performance Parameters Validated Method Validated Method Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->Validated Method Precision Precision Precision->Validated Method Range->Validated Method LOQ Limit of Quantitation LOQ->Validated Method Specificity Specificity Specificity->Validated Method LOD Limit of Detection LOD->LOQ Robustness Robustness Robustness->Validated Method

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (+)-Puerol B 2''-O-glucoside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the extraction yield of (+)-Puerol B 2''-O-glucoside. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for extracting this compound?

A1: For initial extractions of this compound from its primary source, Pueraria lobata, a 70% aqueous methanol (B129727) solution is a documented starting point for related compounds.[1] However, for optimization and green chemistry approaches, aqueous ethanol (B145695) solutions (e.g., 40-60%) are highly effective for extracting phenolic glucosides and are generally preferred.[2][3][4] The optimal ethanol-to-water ratio is a critical parameter that should be fine-tuned for your specific biomass.

Q2: Which extraction technique is most effective for maximizing yield?

A2: While conventional methods like maceration or Soxhlet extraction can be used, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient.[1][5][6] UAE, in particular, offers benefits like lower solvent consumption, reduced extraction times, and higher yields by enhancing mass transfer through acoustic cavitation.[3][7] For isoflavones, which are structurally similar, MAE and Soxhlet methods have shown superior results in some studies.[1]

Q3: My extraction yield is consistently low. What are the most likely causes?

A3: Low yield can stem from several factors:

  • Sub-optimal Solvent Composition: The polarity of the solvent must be well-matched to the target compound. An incorrect alcohol-to-water ratio can significantly decrease extraction efficiency.[3]

  • Inadequate Cell Disruption: The particle size of the plant material is crucial. Insufficient grinding will limit solvent penetration and diffusion.

  • Incorrect Extraction Parameters: Time, temperature, and solid-to-liquid ratio are key variables. For UAE and MAE, power and frequency are also critical.[6] Overly long extraction times, especially with sonication, can sometimes lead to degradation and lower recovery.[1]

  • Compound Degradation: Glucosides can be sensitive to high temperatures, extreme pH, and light, which may cause hydrolysis or other degradation pathways.[8]

  • Matrix Effects: Other compounds in the plant matrix may interfere with the extraction process.

Q4: How can I purify this compound from the crude extract?

A4: Following initial extraction, downstream processing is necessary to purify the target compound. A common and effective technique is adsorption chromatography using macroporous resins.[3][9] This method can significantly increase the purity of phenolic compounds by selectively adsorbing them from the crude extract, after which they can be eluted with a suitable solvent. For instance, the purity of paeonol, another phenolic compound, was increased from 6.93% to 41.40% using an HPD-300 macroporous resin.[9]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low Yield 1. Incorrect Solvent: Solvent polarity is not optimized for this compound. 2. Poor Mass Transfer: Particle size is too large, or the solid-to-liquid ratio is too low. 3. Sub-optimal Conditions (UAE/MAE): Power, temperature, or time settings are not ideal.1. Solvent Screening: Test a range of aqueous ethanol or methanol concentrations (e.g., 30%, 50%, 70%).[3] 2. Optimize Parameters: Reduce particle size (e.g., to 40-60 mesh). Experiment with different solid-to-liquid ratios (e.g., 1:10, 1:20, 1:30 g/mL). 3. RSM Optimization: Use Response Surface Methodology (RSM) to systematically optimize UAE/MAE parameters like temperature, time, and ultrasonic power.[9]
Extract Degradation (indicated by color change or loss of activity) 1. Thermal Degradation: Extraction temperature is too high. 2. Hydrolysis: pH of the extraction solvent is too acidic or alkaline. 3. Photodegradation: Exposure to light during processing.1. Lower Temperature: Conduct extractions at a lower temperature (e.g., 35-50°C).[5][9] 2. pH Control: Maintain a neutral or slightly acidic pH unless optimization studies show otherwise. 3. Protect from Light: Use amber glassware or cover equipment to prevent light exposure during extraction and storage.[8]
Poor Reproducibility 1. Inconsistent Biomass: Variation in the source plant material (e.g., age, harvest time, drying conditions). 2. Variable Parameters: Fluctuations in extraction parameters like temperature, time, or ultrasonic power. 3. Inconsistent Workup: Variations in filtration, solvent evaporation, or storage steps.1. Standardize Biomass: Use a homogenized batch of plant material for all experiments. Document its source and pre-processing details. 2. Calibrate Equipment: Ensure all equipment (heaters, sonicators, etc.) is calibrated and settings are precisely controlled. 3. Standard Operating Procedure (SOP): Develop and strictly follow an SOP for the entire workflow, from extraction to final analysis.
Co-extraction of Impurities 1. Non-selective Solvent: The solvent is extracting a wide range of compounds with similar polarities. 2. Harsh Extraction Conditions: High temperatures or long durations can extract more complex, undesirable compounds.1. Solvent Modification: Adjust the solvent polarity. Sometimes, a multi-step extraction with solvents of different polarities can help. 2. Purification Step: Implement a downstream purification step, such as solid-phase extraction (SPE) or macroporous resin chromatography, to isolate the target compound.[3][9]

Experimental Protocols & Methodologies

Protocol 1: Ultrasound-Assisted Extraction (UAE) and Optimization

This protocol describes a general method for optimizing the extraction of this compound using UAE, based on principles applied to other phenolic compounds.[3][7][9]

1. Sample Preparation:

  • Dry the Pueraria lobata plant material (e.g., root) at 50°C to a constant weight.

  • Grind the dried material and sieve it to a uniform particle size (e.g., 40-60 mesh).

2. Extraction Procedure (Single Factor Experiments):

  • Place a fixed amount of powdered sample (e.g., 1.0 g) into an extraction vessel.

  • To systematically determine the optimal conditions, vary one parameter at a time while keeping others constant:

    • Ethanol Concentration: Test 30%, 40%, 50%, 60%, and 70% aqueous ethanol.

    • Liquid-to-Material Ratio: Test 10:1, 15:1, 20:1, 25:1, and 30:1 mL/g.

    • Ultrasonic Time: Test 15, 30, 45, 60, and 75 min.

    • Ultrasonic Temperature: Test 30°C, 40°C, 50°C, 60°C, and 70°C.

    • Ultrasonic Power: Test 200, 280, 360, 440, and 520 W.

  • After extraction, centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) and collect the supernatant.

  • Analyze the supernatant for the concentration of this compound using HPLC.

3. Optimization using Response Surface Methodology (RSM):

  • Based on the single-factor results, select the three most influential variables and their optimal ranges.

  • Use a Box-Behken design (BBD) to further optimize these variables and analyze their interactions.

4. Analysis:

  • Quantify this compound content using a validated HPLC method. The mobile phase for related compounds often involves water with a small amount of acid (e.g., 0.3% acetic acid) and methanol or acetonitrile (B52724) as the organic phase.[1]

Diagrams and Visualizations

Extraction_Workflow General Workflow for Extraction Optimization cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_processing 3. Downstream Processing cluster_analysis 4. Analysis A Source Material (Pueraria lobata) B Drying A->B C Grinding & Sieving B->C D Ultrasound-Assisted Extraction (UAE) C->D E Parameter Optimization (Solvent, Time, Temp, Power) D->E F Centrifugation/ Filtration D->F G Solvent Evaporation F->G H Purification (e.g., Macroporous Resin) G->H I HPLC Quantification H->I J Yield Calculation I->J

Caption: Workflow for optimizing this compound extraction.

Troubleshooting_Logic Troubleshooting Logic for Low Extraction Yield Start Low Yield Detected CheckSolvent Is Solvent Optimized? Start->CheckSolvent CheckParams Are UAE/MAE Parameters Optimized? CheckSolvent->CheckParams Yes SolventScreen Action: Perform Solvent Screening (e.g., 30-70% EtOH) CheckSolvent->SolventScreen No CheckMaterial Is Material Properly Prepared? CheckParams->CheckMaterial Yes RSM Action: Use RSM to Optimize Temp, Time, Power CheckParams->RSM No CheckDegradation Is Degradation Suspected? CheckMaterial->CheckDegradation Yes Grind Action: Check Particle Size and Solid/Liquid Ratio CheckMaterial->Grind No StabilityTest Action: Lower Temp, Protect from Light, Check pH CheckDegradation->StabilityTest Yes End Yield Improved CheckDegradation->End No SolventScreen->CheckParams RSM->CheckMaterial Grind->CheckDegradation StabilityTest->End

Caption: Logical flow for troubleshooting low extraction yield issues.

Data Summary Tables

The following tables summarize quantitative data from studies on related phenolic compounds, which can serve as a guide for designing experiments for this compound.

Table 1: Effect of UAE Parameters on Paeonol Yield from Moutan Cortex [9]

ParameterLevels TestedOptimal Value
Liquid-to-Material Ratio (mL/g)15, 18, 21, 24, 2721:1
Ethanol Concentration (%)42, 52, 62, 72, 8262%
Ultrasonic Time (min)11, 21, 31, 41, 5131
Ultrasonic Temperature (°C)26, 36, 46, 56, 6636
Ultrasonic Power (W)210, 280, 350, 420, 490420
Predicted Yield (mg/g) -14.05
Actual Yield (mg/g) -14.01

Table 2: Comparison of Extraction Methods for Phenolic Compounds from Chicory [5]

Extraction MethodTemperature (°C)TimePhenolic Content (mg GAE/g dm)
Conventional (70% Ethanol)60180 min~6.1
UAE (Optimized, Water) 55 60 min 9.07 (+48%)
MAE (Optimized, Water) N/A 2 min 8.23 (+34%)

Table 3: Effect of Ethanol Concentration on Phenolic and Flavonoid Extraction from Assai Waste [10]

Extraction MethodEthanol:Water Ratio% Yield% Total Phenolics
Hot Maceration100:06.0944.74
Hot Maceration80:205.8635.80
Hot Maceration50:505.5633.72
Sonication100:05.5137.81
Sonication50:505.6132.74

References

troubleshooting peak tailing in HPLC analysis of (+)-Puerol B 2''-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis of (+)-Puerol B 2''-O-glucoside

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the HPLC analysis of this compound.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact resolution and the accuracy of quantification.[1][2] An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution.[3] Peak tailing occurs when the latter half of the peak is broader than the first half.[1] This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the analysis of this compound.

Diagram: Root Causes of Peak Tailing

Root_Causes_of_Peak_Tailing cluster_chemical Chemical Interactions cluster_physical Physical & System Issues peak_tailing Peak Tailing Observed for This compound secondary_interactions Secondary Silanol (B1196071) Interactions peak_tailing->secondary_interactions Caused by mobile_phase_ph Inappropriate Mobile Phase pH peak_tailing->mobile_phase_ph Caused by buffer_issues Inadequate Buffering peak_tailing->buffer_issues Caused by column_void Column Void or Contamination peak_tailing->column_void Caused by extra_column_volume Excessive Extra-Column Volume peak_tailing->extra_column_volume Caused by sample_overload Sample Overload peak_tailing->sample_overload Caused by

Caption: Potential root causes of peak tailing in HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

A1: Peak tailing for a polar compound like this compound, a flavonoid glycoside, is often due to secondary interactions between the analyte and the stationary phase.[2] The most common cause is the interaction of polar functional groups on your analyte with active sites, such as residual silanol groups, on the silica-based column packing.[1][2][4] Other potential causes include improper mobile phase pH, column contamination or degradation, and issues with the HPLC system itself, such as extra-column dead volume.[5][6]

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical parameter that can significantly influence peak shape.[7][8] this compound has phenolic hydroxyl groups which are weakly acidic. At a mid-range pH, these groups can be partially ionized, and residual silanol groups on the column can also be ionized (negatively charged), leading to electrostatic interactions that cause peak tailing.[3][4] Operating at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of the silanol groups, minimizing these secondary interactions and improving peak symmetry.[2][9]

Q3: Can the choice of HPLC column influence peak tailing?

A3: Absolutely. Modern HPLC columns are designed to minimize peak tailing. Using a column with high-purity silica (B1680970) and effective end-capping is crucial. End-capping chemically derivatizes most of the residual silanol groups, making them less accessible for secondary interactions.[3] For polar analytes like flavonoid glycosides, columns with alternative stationary phases (e.g., embedded polar groups) or hybrid particle technology can also provide improved peak shapes.[1][2]

Q4: I've adjusted the mobile phase pH, but the peak is still tailing. What should I do next?

A4: If pH adjustment is not sufficient, consider the following troubleshooting steps:

  • Add a buffer: Ensure your mobile phase is adequately buffered to maintain a consistent pH.[4] A buffer concentration of 20-50 mM is typically recommended.

  • Use a mobile phase additive: A small amount of a competing base, like triethylamine (B128534) (TEA), can be added to the mobile phase to preferentially interact with the active silanol sites.[2] However, be aware that TEA is not compatible with mass spectrometry detectors.

  • Check for column contamination: The column inlet frit or the packing material itself may be contaminated. Try flushing the column with a strong solvent or, if necessary, replace the guard column or the analytical column.[6][10]

  • Inspect the HPLC system: Check for excessive tubing length or wide-bore tubing between the injector, column, and detector, as this can increase extra-column volume and contribute to peak distortion.[3][5]

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting peak tailing.

Troubleshooting_Workflow start Start: Peak Tailing Observed check_ph Is Mobile Phase pH Optimized? (e.g., pH 2.5-3.5) start->check_ph adjust_ph Adjust Mobile Phase pH (See Protocol 1) check_ph->adjust_ph No check_column Is the Column Appropriate and in Good Condition? check_ph->check_column Yes adjust_ph->check_ph flush_column Flush or Replace Column (See Protocol 2) check_column->flush_column No check_system Check for System Issues (Extra-column volume, leaks) check_column->check_system Yes flush_column->check_column optimize_system Optimize System Connections check_system->optimize_system No end End: Symmetrical Peak Achieved check_system->end Yes optimize_system->check_system

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.

Data Presentation: Impact of Mobile Phase pH on Peak Tailing

The following table summarizes hypothetical data illustrating the effect of mobile phase pH on the tailing factor of this compound. A tailing factor of 1.0 indicates a perfectly symmetrical peak, with values greater than 1 indicating tailing. A generally acceptable upper limit for the tailing factor in many methods is 2.0.[2]

Mobile Phase pHBuffer System (25 mM)Tailing Factor (Tf)Resolution (Rs) from Nearest PeakObservations
7.0Phosphate2.81.6Severe peak tailing, potential for inaccurate integration.
5.0Acetate1.91.9Moderate peak tailing, meets minimum acceptance criteria.
3.5Formate1.42.2Improved peak shape, good resolution.
2.7 Formate/TFA 1.1 2.5 Optimal peak symmetry and resolution.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

This protocol describes the preparation of a buffered mobile phase at a target pH of 2.7 to minimize peak tailing.

Objective: To prepare a mobile phase that suppresses the ionization of silanol groups on the stationary phase.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724)

  • Formic acid (or Trifluoroacetic acid, TFA)

  • 0.22 µm membrane filter

Procedure:

  • Aqueous Component Preparation:

    • Measure 999 mL of HPLC-grade water into a clean 1 L glass reservoir.

    • Carefully add 1 mL of formic acid to the water to create a 0.1% (v/v) solution. This will typically result in a pH between 2.5 and 3.0.

    • Confirm the pH using a calibrated pH meter. Adjust if necessary with small additions of formic acid.

  • Degassing:

    • Degas the aqueous mobile phase component by sonicating for 15-20 minutes or by vacuum filtration through a 0.22 µm membrane filter.

  • Mobile Phase Composition:

    • Prepare the final mobile phase by mixing the aqueous component with HPLC-grade acetonitrile according to your method's requirements (e.g., for a 70:30 A:B ratio, mix 700 mL of the aqueous component with 300 mL of acetonitrile).

    • It is recommended to mix the solvents online using the HPLC pump's gradient proportioning valve for better reproducibility.

Protocol 2: Column Flushing and Regeneration

This protocol outlines a general procedure for flushing a reversed-phase C18 column to remove contaminants that may cause peak tailing. Always consult the specific column manufacturer's instructions.

Objective: To remove strongly retained compounds from the column that can act as active sites and cause peak tailing.

Materials:

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.

  • Flush with Mobile Phase Buffer-Free: Flush the column with a mixture of your mobile phase without the buffer salts (e.g., 70:30 water:acetonitrile) for 20 column volumes.

  • Flush with High Organic: Increase the organic solvent concentration. Flush the column with 100% acetonitrile for 30 column volumes.

  • Stronger Solvent Flush (if needed): If peak tailing persists, a stronger solvent like isopropanol can be used. Flush with 100% isopropanol for 30 column volumes.

  • Re-equilibration:

    • Gradually return to the initial mobile phase composition. Flush with 100% acetonitrile for 10 column volumes.

    • Flush with the mobile phase (with buffer) for at least 30 column volumes to ensure the column is fully re-equilibrated before the next injection.

References

reducing matrix effects in LC-MS analysis of (+)-Puerol B 2''-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of (+)-Puerol B 2''-O-glucoside.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are matrix effects and how do they affect the analysis of this compound?

A: The "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the MS source, leading to either ion suppression or enhancement.[1][2] This can significantly impact the accuracy, sensitivity, and reproducibility of your quantitative analysis.[2][3] For flavonoid glycosides like this compound, which may be analyzed in complex biological matrices, phospholipids (B1166683) are a notorious contributor to matrix effects.

Q2: I'm observing poor sensitivity and inconsistent results for this compound. Could this be due to matrix effects?

A: Yes, poor sensitivity, decreased precision, and inaccurate quantification are classic signs of matrix effects, particularly ion suppression.[3] If you notice a significant decrease in the signal-to-noise ratio or high variability between replicate injections of the same sample, matrix effects are a likely culprit.[4] It is also possible for unseen co-eluting compounds to compete with your analyte for ionization, leading to these issues.[5]

Q3: How can I qualitatively assess if matrix effects are present in my assay?

A: A common method is the post-column infusion experiment. This involves continuously infusing a standard solution of this compound into the MS detector post-column while injecting a blank matrix sample extract onto the LC system.[6][7] A dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[6] This technique helps identify the regions of your chromatogram where matrix effects are most pronounced.[4][6]

Q4: What are the most effective sample preparation techniques to reduce matrix effects for a flavonoid glycoside like this compound?

A: Improving sample preparation is one of the most effective strategies to mitigate matrix effects.[1][8] The choice of technique depends on the complexity of your sample matrix. Here's a comparison of common methods:

Sample Preparation TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) A simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins.[8][9]Fast, easy, and inexpensive.Least effective at removing other matrix components like phospholipids, often resulting in significant matrix effects.[10]
Liquid-Liquid Extraction (LLE) Separates analytes from interferences based on their differential solubility in two immiscible liquids.[1][8]Can provide cleaner extracts than PPT. Double LLE can further improve selectivity.[8]Analyte recovery can be low, especially for more polar compounds.[10][11]
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away.[1][8][12]Highly effective at removing interfering compounds, producing the cleanest extracts with minimal matrix effects.[10][12]Can be more time-consuming and expensive to develop and run.[13]

For complex matrices, Solid-Phase Extraction (SPE) , particularly with mixed-mode sorbents, is generally the most effective for reducing matrix effects.[10][11]

Q5: Can I just dilute my sample to reduce matrix effects?

A: Yes, sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[14] However, this approach is only feasible if the concentration of this compound in your sample is high enough to remain detectable after dilution.[14] This method may not be suitable for trace analysis.[3]

Q6: How can I optimize my chromatographic method to minimize matrix effects?

A: Chromatographic optimization aims to separate this compound from co-eluting matrix components.[1] Consider the following:

  • Mobile Phase Modification: Adjusting the mobile phase composition, such as the pH or organic solvent, can alter the retention times of both your analyte and interfering compounds.[11] For flavonoid glycosides, which are acidic, using an acidic mobile phase (e.g., with 0.1% or 0.2% formic acid) can improve peak shape and separation.[9][15]

  • Gradient Optimization: A longer, shallower gradient can improve the resolution between your analyte and matrix interferences.[10]

  • Column Choice: Using a column with a different stationary phase chemistry can provide alternative selectivity.

Q7: What is the best way to compensate for matrix effects that cannot be eliminated?

A: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1][16] A SIL-IS of this compound would co-elute and experience the same degree of ion suppression or enhancement as the analyte. The consistent ratio of the analyte to the SIL-IS allows for accurate quantification.[1] If a SIL-IS is unavailable, a structural analog can be used, but its effectiveness in mimicking the analyte's behavior should be carefully validated.

Another approach is the use of matrix-matched calibration standards .[1] These are prepared by spiking known concentrations of this compound into a blank matrix that is identical to your sample matrix. This helps to account for the matrix-induced changes in ionization efficiency.[1]

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

Objective: To identify regions of ion suppression or enhancement in the LC method.

Materials:

  • Standard solution of this compound

  • Syringe pump

  • Tee-piece connector

  • LC-MS system

  • Blank matrix extract

Procedure:

  • Set up the LC-MS system with the analytical column.

  • Continuously deliver the this compound standard solution at a low, constant flow rate via the syringe pump.

  • Connect the output of the LC column and the syringe pump to the MS source using a tee-piece.

  • After establishing a stable baseline signal for the infused standard, inject the blank matrix extract onto the LC column.

  • Monitor the signal of the infused standard. A decrease in signal indicates ion suppression, while an increase indicates ion enhancement at that retention time.[4]

Protocol 2: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

Objective: To quantify the extent of ion suppression or enhancement.

Materials:

  • Blank matrix

  • Standard solution of this compound

Procedure:

  • Prepare two sets of samples:

    • Set A: Spike a known concentration of this compound into a pure solvent (e.g., mobile phase).

    • Set B: Extract a blank matrix sample using your established sample preparation protocol. Spike the same concentration of this compound into the final, processed extract.

  • Analyze both sets of samples by LC-MS.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Evaluation Sample Biological Sample PPT Protein Precipitation Sample->PPT LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE LC LC Separation PPT->LC LLE->LC SPE->LC MS MS Detection LC->MS Data Data Acquisition MS->Data ME_Assess Matrix Effect Assessment Data->ME_Assess Quant Quantification ME_Assess->Quant

Caption: Workflow for LC-MS analysis highlighting sample preparation options to mitigate matrix effects.

troubleshooting_logic Start Poor Sensitivity or High Variability? Assess_ME Assess Matrix Effects (Post-Column Infusion) Start->Assess_ME ME_Present Matrix Effects Detected? Assess_ME->ME_Present Optimize_SP Optimize Sample Prep (SPE > LLE > PPT) ME_Present->Optimize_SP Yes No_ME No Significant Matrix Effects ME_Present->No_ME No Optimize_LC Optimize LC Method (Gradient, Mobile Phase) Optimize_SP->Optimize_LC Use_IS Use Internal Standard (SIL-IS or Analog) Optimize_LC->Use_IS Revalidate Re-evaluate Method Use_IS->Revalidate Revalidate->ME_Present End Method Acceptable Revalidate->End  Acceptable

Caption: A logical troubleshooting guide for addressing matrix effects in LC-MS analysis.

References

Technical Support Center: Stability of (+)-Puerol B 2''-O-glucoside in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Puerol B 2''-O-glucoside. The information provided is based on general principles of isoflavonoid (B1168493) glycoside stability and data from structurally related compounds, as specific stability data for this compound is limited.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound solutions.

Issue Potential Cause Recommended Action
Precipitation or cloudiness in the solution. Poor solubility, solvent evaporation, temperature fluctuations.1. Confirm the solvent is appropriate and consider using a co-solvent (e.g., DMSO, ethanol) for aqueous solutions. 2. Ensure the storage container is tightly sealed to prevent solvent evaporation. 3. Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller volumes for single use.
Discoloration (e.g., yellowing) of the solution. Oxidation or degradation of the compound.1. Protect the solution from light by using amber vials or wrapping the container in foil. 2. De-gas solvents before use to remove dissolved oxygen. 3. Consider adding antioxidants like ascorbic acid, although their compatibility and potential for interference should be tested.
Loss of biological activity or inconsistent experimental results. Chemical degradation (e.g., hydrolysis, oxidation).1. Prepare fresh solutions before each experiment. 2. Perform a stability study under your specific experimental conditions (pH, temperature, light exposure) using a validated analytical method like HPLC-UV. 3. Store stock solutions at or below -20°C.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.1. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. 2. Adjust solution parameters (e.g., pH, solvent, temperature) to minimize degradation. 3. Purify the stock solution if necessary, though preparing fresh is often preferable.

Frequently Asked Questions (FAQs)

1. What are the primary factors that affect the stability of this compound in solution?

Based on studies of related isoflavonoid glycosides, the primary factors affecting stability are:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the O-glycosidic bond, leading to the formation of the aglycone, (+)-Puerol B.

  • Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.[1] For instance, PEGylated puerarin (B1673276), a related compound, shows significant degradation at high temperatures.[1]

  • Light: Isoflavones are known to be photolabile and can undergo photodegradation upon exposure to light, particularly UV radiation.[2][3] This can lead to complex degradation pathways.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenolic structure of the molecule.

  • Enzymes: If the solution is not sterile, microbial contamination can introduce glycosidases that can enzymatically cleave the sugar moiety.

2. What are the recommended storage conditions for this compound solutions?

To maximize stability, solutions of this compound should be stored under the following conditions:

  • Temperature: Store stock solutions at -20°C or below. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be validated.

  • Light: Protect solutions from light at all times by using amber-colored vials or by wrapping clear vials in aluminum foil.

  • Atmosphere: For long-term storage, consider preparing solutions with de-gassed solvents and storing under an inert atmosphere (e.g., nitrogen or argon).

  • pH: Maintain the pH of aqueous solutions close to neutral (pH 6-7), unless experimental conditions require otherwise. Buffer the solution if necessary.

3. How can I monitor the stability of my this compound solution?

The most common method for monitoring the stability of isoflavonoid glycosides is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products. Key parameters to monitor over time include the concentration of this compound and the appearance and growth of any new peaks in the chromatogram.

4. What are the likely degradation products of this compound?

The primary degradation pathway is likely the hydrolysis of the 2''-O-glucoside bond, which would yield (+)-Puerol B (the aglycone) and glucose. Other potential degradation products could arise from oxidation of the phenolic rings or photodegradation, leading to more complex structures.

Data on the Stability of Related Isoflavonoid Glycosides

The following table summarizes findings from the literature on the stability of compounds structurally related to this compound.

Compound Condition Observation Reference
PEGylated PuerarinHigh temperature, high humidity, lightSevere degradation[1]
Isoflavone (B191592) Glucosides (in soymilk)Increasing soaking temperature and timeIncreased concentration of aglycones (daidzein, glycitein, genistein) and decreased concentration of glucosides.[4]
Daidzein, FormononetinSimulated solar lightDegraded primarily by direct photolysis.[2][3]
Biochanin A, GenisteinSimulated solar lightSlow direct photolysis, but significant degradation in the presence of natural organic matter (indirect photolysis).[2][3]
Isoflavone Glucosides (in fermented soymilk)Storage at -80°C, 4°C, 25°C, 37°CAglycone forms were more stable than glucoside forms. Glucosides showed higher degradation at lower temperatures (-80°C and 4°C).[5]

Experimental Protocols

Protocol for a Basic Stability Study of this compound in Solution

Objective: To assess the stability of this compound in a given solvent under specific storage conditions (e.g., temperature and light exposure).

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, ethanol, buffered aqueous solution)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Volumetric flasks and pipettes

  • pH meter

  • Storage containers (e.g., amber glass vials)

  • Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)

  • Light source for photostability testing (optional)

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.

    • If using an aqueous solvent, measure and record the initial pH.

    • Aliquot the solution into multiple storage containers, ensuring each contains enough volume for several time points.

  • Storage Conditions:

    • Divide the aliquots into different storage groups to test various conditions. For example:

      • Group 1: -20°C, protected from light (control).

      • Group 2: 4°C, protected from light.

      • Group 3: 25°C, protected from light.

      • Group 4: 25°C, exposed to ambient light.

  • Time Points:

    • Define the time points for analysis. For a preliminary study, this could be 0, 24, 48, 72 hours, and 1 week. For longer-term studies, extend the time points accordingly.

  • HPLC Analysis:

    • At each time point, retrieve a vial from each storage group.

    • Allow the solution to reach room temperature before analysis.

    • Analyze the sample by HPLC-UV. A typical starting condition could be:

      • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Scan for the lambda max of this compound (a UV scan of the pure compound should be performed initially).

      • Injection Volume: 10-20 µL.

    • Record the peak area of this compound and any new peaks that appear.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time for each storage condition.

    • Monitor the increase in the peak area of any degradation products.

Visualizations

degradation_pathway PuerolB_Glucoside This compound (Stable) Hydrolysis Hydrolysis (Acidic/Basic pH, High Temp, Enzymes) PuerolB_Glucoside->Hydrolysis Oxidation Oxidation (Oxygen) PuerolB_Glucoside->Oxidation Photodegradation Photodegradation (UV/Visible Light) PuerolB_Glucoside->Photodegradation PuerolB_Aglycone (+)-Puerol B (Aglycone) + Glucose Hydrolysis->PuerolB_Aglycone Oxidized_Products Oxidized Products Oxidation->Oxidized_Products Photo_Products Photodegradation Products Photodegradation->Photo_Products experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution (Known Concentration) aliquot Aliquot into Vials prep_solution->aliquot storage_conditions Store at Different Conditions (-20°C, 4°C, 25°C, Light/Dark) aliquot->storage_conditions time_points Sample at Predetermined Time Points storage_conditions->time_points hplc Analyze by HPLC-UV time_points->hplc data_analysis Calculate % Remaining & Plot Degradation hplc->data_analysis

References

Selecting the Optimal Cell Line for (+)-Puerol B 2''-O-glucoside Bioassays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for selecting the most appropriate cell lines for conducting bioassays with (+)-Puerol B 2''-O-glucoside, an isoflavone (B191592) glucoside isolated from the herb Pueraria lobata. Due to the limited direct research on this specific compound, this guide incorporates data from studies on structurally related puerol compounds, other isoflavones, and extracts from Pueraria lobata to provide a strong evidence-based framework for experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound and related compounds?

A1: Direct studies on this compound are limited. However, research on its aglycone, Puerol B, and other related isoflavones from Pueraria lobata suggests several key biological activities, including anti-inflammatory, cytotoxic, and estrogenic effects. For instance, various puerol derivatives have been shown to inhibit nitric oxide (NO) production in macrophage cell lines, indicating anti-inflammatory potential.[1][2] Extracts from Pueraria lobata have demonstrated cytotoxicity against several cancer cell lines, including ovarian, breast, and glioblastoma cancer cells.[3][4][5][6][7][8][9]

Q2: How does the glucoside form of the molecule affect its bioactivity in cell-based assays?

A2: Isoflavone glucosides, like this compound, are generally less biologically active than their aglycone forms (the molecule without the sugar component). For the compound to exert its effects, the glucoside moiety often needs to be cleaved by cellular enzymes, such as β-glucosidases, to release the active aglycone, (+)-Puerol B. Therefore, the choice of cell line should consider its metabolic capacity to perform this conversion. Alternatively, researchers can compare the activity of the glucoside with the aglycone to understand the role of this conversion.

Q3: Which cell lines are recommended for studying the different potential bioactivities of this compound?

A3: The choice of cell line is contingent on the specific biological activity you wish to investigate:

  • For Anti-Inflammatory Activity: The murine macrophage cell line RAW 264.7 is a well-established model for studying inflammation. It responds to inflammatory stimuli like lipopolysaccharide (LPS), and the inhibitory effects of compounds on the production of inflammatory mediators such as nitric oxide (NO) and various cytokines can be quantified.[1][2][10][11][12]

  • For Cytotoxicity/Anticancer Activity: A panel of cancer cell lines is recommended. Based on studies of Pueraria lobata extracts and other isoflavones, consider:

    • Ovarian Cancer: A2780[3][6]

    • Breast Cancer: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative) to investigate hormone-dependent and -independent effects.[4][7]

    • Glioblastoma: U251 and U87.[8][9]

    • Osteosarcoma: HOS[5]

    • Embryonic Rhabdomyosarcoma: Rd[5]

  • For Estrogenic/Anti-Estrogenic Activity: The estrogen receptor-positive breast cancer cell line MCF-7 is the standard for assessing estrogenic effects, often through proliferation assays (E-screen) or reporter gene assays.[4]

Q4: What are the key signaling pathways that might be affected by this compound?

A4: Based on related compounds, several signaling pathways are likely to be modulated:

  • NF-κB Signaling: This is a key pathway in inflammation. Puerol derivatives have been shown to inhibit the production of NO and pro-inflammatory cytokines, which are often regulated by NF-κB.[1][2][11][12]

  • PI3K/Akt Signaling: This pathway is crucial for cell survival and proliferation. The related isoflavone, puerarin (B1673276), has been shown to exert its effects through the PI3K/Akt pathway in neurological disease models.[13]

  • Estrogen Receptor (ER) Signaling: As a phytoestrogen, (+)-Puerol B may interact with estrogen receptors (ERα and ERβ) to modulate gene expression and cellular proliferation in hormone-responsive cells like MCF-7.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect of this compound on cells. The cell line may lack the necessary β-glucosidase enzymes to convert the glucoside to its active aglycone form.1. Test the aglycone, (+)-Puerol B, in parallel to determine if the core molecule is active. 2. Co-treat with a commercial β-glucosidase enzyme. 3. Choose a cell line known for its metabolic capabilities, such as liver-derived HepG2 cells, for initial screening.
High variability in assay results. 1. Compound instability in culture medium. 2. Inconsistent cell seeding density. 3. Issues with solvent concentration.1. Prepare fresh stock solutions for each experiment. 2. Ensure a homogenous single-cell suspension before seeding. 3. Maintain a consistent and low final concentration of the solvent (e.g., DMSO < 0.1%) across all wells.
Unexpected proliferative effects at low concentrations. Phytoestrogens can sometimes exhibit biphasic effects, being stimulatory at low concentrations and inhibitory at high concentrations, particularly in hormone-responsive cells.This may be a real biological effect. Expand the dose-response curve to fully characterize this biphasic activity. This is particularly relevant in ER-positive cell lines like MCF-7.
Difficulty in determining the mechanism of action. The observed effect (e.g., cytotoxicity) could be due to multiple interacting pathways.1. Start with a broad panel of cell lines (e.g., ER-positive vs. ER-negative) to narrow down potential mechanisms. 2. Use specific pathway inhibitors in combination with your compound to see if the effect is reversed. 3. Perform molecular analyses like Western blotting or qPCR to examine the expression and activation of key proteins in suspected pathways (e.g., p-Akt, NF-κB, cleaved caspases).

Quantitative Data Summary

While specific IC50 values for this compound are not widely available, the following table summarizes the activity of related compounds from Pueraria lobata to provide an expected range of effective concentrations.

CompoundCell LineAssayIC50 Value (µM)Biological Activity
(S)-puerol C / (R)-puerol CRAW 264.7Nitric Oxide Production16.87 - 39.95Anti-inflammatory[1]
Isokuzubutenolide A / Kuzubutenolide ARAW 264.7Nitric Oxide Production16.87 - 39.95Anti-inflammatory[1]
ApigeninA2780Cytotoxicity (SRB)9.99Cytotoxicity[3][6]
(-)-HydnocarpinA2780Cytotoxicity (SRB)7.36Cytotoxicity[3][6]
TectorigeninA2780Cytotoxicity (SRB)26.21Cytotoxicity[3][6]
GenisteinA2780Cytotoxicity (SRB)27.60Cytotoxicity[3][6]
PuerarinY79 (Retinoblastoma)Cell Viability0.184Cytotoxicity[14]

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Anti-Inflammatory Assay (Nitric Oxide Production in RAW 264.7 Cells)

This protocol measures the anti-inflammatory potential of the compound by quantifying its effect on nitric oxide (NO) production in LPS-stimulated macrophages.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.

Visualizations

Experimental_Workflow cluster_selection Phase 1: Cell Line Selection cluster_screening Phase 2: Primary Screening cluster_mechanism Phase 3: Mechanistic Studies cluster_conclusion Phase 4: Conclusion start Define Biological Question (e.g., Anti-inflammatory, Cytotoxicity) cell_panel Select Panel of Cell Lines - RAW 264.7 (Inflammation) - MCF-7 (ER+ Cancer) - MDA-MB-231 (ER- Cancer) - A2780 (Ovarian Cancer) start->cell_panel cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 values cell_panel->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO) Determine inhibitory concentration cell_panel->anti_inflammatory apoptosis_assay Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis_assay pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) - NF-κB - PI3K/Akt - ER Signaling anti_inflammatory->pathway_analysis end Select Best Cell Line for further studies pathway_analysis->end apoptosis_assay->pathway_analysis

Caption: Workflow for selecting the best cell line for this compound bioassays.

Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_cancer Potential Anticancer Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO PuerolB (+)-Puerol B PuerolB->NFkB Inhibits GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation PuerolB2 (+)-Puerol B PuerolB2->Akt Inhibits?

References

optimizing incubation time for (+)-Puerol B 2''-O-glucoside activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with (+)-Puerol B 2''-O-glucoside. Due to the limited availability of specific experimental data for this compound, this guide focuses on general principles for optimizing incubation time and troubleshooting common issues in cell-based and enzymatic assays. The recommendations provided are based on established laboratory practices and data from structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural isoflavonoid (B1168493) compound.[1][2][3][4] It has been isolated from plants of the Pueraria genus, notably Pueraria lobata.[1] Its chemical formula is C24H26O10.[4]

Q2: What is the expected biological activity of this compound?

While specific biological activities for this compound are not extensively documented, its structural similarity to other isoflavonoids, such as Puerarin (B1673276), suggests potential roles in various cellular processes. Puerarin, for instance, has been shown to exhibit anti-inflammatory, antioxidant, and anti-apoptotic effects, often through modulation of signaling pathways like the PI3K/Akt pathway.[5] Therefore, it is plausible that this compound may possess similar activities.

Q3: What is a typical starting point for incubation time when testing the activity of this compound in a cell-based assay?

For cell viability or proliferation assays, a general starting point for incubation is between 24 to 72 hours.[6] For assays measuring more immediate effects, such as the inhibition of a specific enzyme or signaling event, much shorter incubation times, ranging from minutes to a few hours, may be more appropriate.[6] It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific cell type and assay.

Q4: How do I determine the optimal concentration of this compound for my experiments?

It is essential to perform a dose-response experiment to determine the optimal concentration. A common starting point for novel compounds is to test a wide range of concentrations, for example, from nanomolar to micromolar levels. This will help in determining the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) value, which can then inform the concentrations used in subsequent experiments.

Troubleshooting Guides

Cell-Based Assays
Issue Possible Cause(s) Suggested Solution(s)
No observable effect of the compound - Incubation time is too short or too long.- Compound concentration is too low.- The chosen cell line does not express the target.- Compound is not stable under assay conditions.- Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours).- Conduct a dose-response experiment with a wider concentration range.- Verify the expression of the putative target in your cell line via qPCR or Western blot.- Check the stability of the compound in your cell culture media over the incubation period.
High variability between replicate wells - Uneven cell seeding.- Edge effects in the microplate.- Inconsistent compound addition.- Ensure a single-cell suspension before seeding.- Allow the plate to sit at room temperature for a short period before incubation to ensure even cell settling.[7]- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[6]- Use a multichannel pipette for adding reagents.[6]
Cell death observed in control (vehicle-treated) wells - Vehicle (e.g., DMSO) concentration is too high.- Ensure the final vehicle concentration is typically below 0.5% (v/v) and is consistent across all wells.[6]
Enzymatic Assays
Issue Possible Cause(s) Suggested Solution(s)
Assay not working (no signal or very low signal) - Incorrect buffer pH or temperature.- Omission of a necessary cofactor.- Incorrect wavelength reading.- Enzyme has lost activity.- Ensure the assay buffer is at room temperature and the correct pH.[8][9]- Double-check the protocol for all required components.[8]- Verify the instrument settings and filters.[8][9]- Use a fresh aliquot of the enzyme; avoid repeated freeze-thaw cycles.[8]
High background signal - Substrate is unstable and degrading spontaneously.- Interference from the compound itself (e.g., autofluorescence).- Run a control with substrate but no enzyme to measure spontaneous degradation.- Run a control with the compound and assay buffer (without enzyme or substrate) to check for intrinsic signal.
Inconsistent readings - Pipetting errors.- Plate effects (e.g., evaporation).- Prepare a master mix for the reaction components to minimize pipetting variability.[9]- Use temperature-controlled equipment to minimize evaporation from the wells.[8]

Experimental Protocols

General Protocol for Determining Optimal Incubation Time in a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the different concentrations of the compound to the designated wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator.[6]

  • MTT Addition: Four hours before the end of each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

  • Formazan (B1609692) Solubilization: After the 4-hour incubation with MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot cell viability against incubation time for each concentration to determine the optimal time point that shows a significant and dose-dependent effect.

Visualizations

Experimental Workflow for Optimizing Incubation Time

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of This compound add_compound Add Compound to Cells compound_prep->add_compound incubation Incubate for Different Time Points (e.g., 24h, 48h, 72h) add_compound->incubation add_reagent Add Viability Reagent (e.g., MTT) incubation->add_reagent read_plate Read Absorbance/Fluorescence add_reagent->read_plate analyze_data Plot Viability vs. Incubation Time read_plate->analyze_data determine_optimal Determine Optimal Incubation Time analyze_data->determine_optimal

Caption: Workflow for determining the optimal incubation time for this compound in a cell-based assay.

Potential Signaling Pathway for Puerarin (Related Compound)

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt Activation transcription_factors Transcription Factors akt->transcription_factors Activation gene_expression Gene Expression (Proliferation, Survival, etc.) transcription_factors->gene_expression Regulation Puerarin Puerarin Puerarin->receptor

References

dealing with co-eluting compounds in (+)-Puerol B 2''-O-glucoside analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of (+)-Puerol B 2''-O-glucoside, with a focus on resolving issues with co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a natural isoflavonoid (B1168493) compound found in plants of the Pueraria genus, notably Pueraria lobata (kudzu).[1] Isoflavonoids from Pueraria are studied for their potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects.[2] Accurate analysis of specific isomers like this compound is crucial for understanding their bioactivity, pharmacokinetics, and for the quality control of herbal medicines and dietary supplements. Its molecular formula is C₂₄H₂₆O₁₀ and its CAS number is 868409-19-2.[3][4]

Q2: What are the main analytical challenges in the analysis of this compound?

A2: The primary challenge is the presence of a complex matrix in natural product extracts, which contain numerous structurally similar isoflavonoids. This often leads to co-elution, where this compound and other compounds are not fully separated chromatographically, complicating accurate quantification and identification. Common co-eluting compounds include isomers of puerarin, daidzin, and other isoflavone (B191592) glycosides.[5][6][7]

Q3: Which analytical techniques are most suitable for the analysis of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) are the most powerful techniques.[8][9] A reversed-phase C18 column is commonly used for separation.[9] Mass spectrometry, particularly tandem MS (MS/MS), is invaluable for confirming the identity of the target compound and distinguishing it from co-eluting species based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.[5][6]

Troubleshooting Guide: Dealing with Co-eluting Compounds

Problem: My chromatogram shows a peak that I suspect is this compound, but it is not well-resolved from a neighboring peak.

This is a classic co-elution problem. The following steps provide a systematic approach to troubleshoot and resolve this issue.

Step 1: Confirm Peak Identity with Mass Spectrometry

Before optimizing the chromatography, it is essential to confirm if one of the overlapping peaks is indeed this compound.

  • Action: Analyze the eluent from the co-eluting peaks using a mass spectrometer.

  • Expected Result: Look for the protonated molecule [M+H]⁺ of this compound at an m/z of approximately 475.15. Further confirmation can be achieved through MS/MS fragmentation. Isoflavone O-glycosides typically show a neutral loss of the glucose moiety (162 Da), resulting in a fragment ion corresponding to the aglycone.[9]

Step 2: Optimize Chromatographic Conditions

If co-elution is confirmed, the next step is to adjust the HPLC/UHPLC method to improve separation.

  • Strategy 1: Modify the Mobile Phase Gradient: A shallow gradient can often resolve closely eluting compounds.

    • Action: Decrease the rate of change of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your gradient program, especially around the retention time of your target analyte. For example, if the co-elution occurs at 40% acetonitrile, try a slower gradient from 35% to 45% over a longer period.

  • Strategy 2: Change the Organic Solvent: Acetonitrile and methanol (B129727) have different selectivities and can alter the elution order of compounds.

    • Action: If you are using acetonitrile, try substituting it with methanol, and re-optimize the gradient. The change in solvent can shift the retention times of the co-eluting compounds differently, leading to separation.

  • Strategy 3: Adjust the Mobile Phase pH: The ionization state of isoflavonoids can affect their retention.

    • Action: Adding a small amount of acid, such as 0.1% to 0.2% formic acid, to the aqueous mobile phase is a common practice to improve peak shape and can also influence selectivity.[9]

  • Strategy 4: Modify the Column Temperature: Temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase.

    • Action: Vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C) to see if it improves resolution.

Step 3: Consider a Different Column Chemistry

If optimizing the mobile phase is insufficient, the stationary phase may not be suitable for the separation.

  • Action: While C18 columns are widely used, consider a column with a different selectivity, such as a phenyl-hexyl or a C8 column. These columns offer different interaction mechanisms that may resolve the co-eluting pair.

Experimental Protocols

Protocol 1: Sample Preparation - Extraction of Isoflavonoids from Pueraria lobata
  • Grinding: Dry the plant material (e.g., roots) at 40°C and grind it into a fine powder.

  • Extraction: Accurately weigh approximately 0.1 g of the powder and place it in a 50 mL tube. Add 50 mL of 90% ethanol.

  • Ultrasonication: Perform the extraction in an ultrasonic bath at 50°C for 60 minutes.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC/UHPLC system.[9]

Protocol 2: UHPLC-Q-Orbitrap HRMS Analysis of Isoflavonoids

This protocol is adapted from a method for the analysis of isoflavones in Pueraria and can be used as a starting point for the analysis of this compound.[9]

  • Instrumentation: UHPLC system coupled to a Q-Exactive Orbitrap high-resolution mass spectrometer.

  • Column: Waters Acquity UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water with 0.2% formic acid

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0–7.5 min: 95% to 60% B

    • 7.5–11 min: 60% to 5% B

    • 11–12 min: 5% B

    • 12.1 min: 5% to 95% B

    • 12.1–15 min: 95% B

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive (Full MS-ddMS²)

    • Scan Range: m/z 100-1500

Data Presentation

Table 1: Mass Spectrometric Data for Key Isoflavones in Pueraria
CompoundMolecular Formula[M+H]⁺ (m/z)Key Fragment Ions (m/z)Fragmentation Pattern
This compound C₂₄H₂₆O₁₀475.15313 (Aglycone)Loss of glucose (-162 Da)
PuerarinC₂₁H₂₀O₉417.11297, 269C-glycosidic cleavage (-120 Da)
DaidzinC₂₁H₂₀O₉417.11255 (Aglycone)Loss of glucose (-162 Da)
GenistinC₂₁H₂₀O₁₀433.11271 (Aglycone)Loss of glucose (-162 Da)
3'-Hydroxy PuerarinC₂₁H₂₀O₁₀433.11313, 285C-glycosidic cleavage (-120 Da)
3'-Methoxy PuerarinC₂₂H₂₂O₁₀447.12327, 299C-glycosidic cleavage (-120 Da)

Data compiled and inferred from multiple sources.[9][10]

Table 2: Typical UHPLC Parameters for Isoflavone Analysis
ParameterSetting
Column C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile
Mobile Phase B Water with 0.2% Formic Acid
Gradient Optimized for separation of target analytes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detector Q-Orbitrap HRMS or QTOF-MS

Based on the protocol by Ren et al. (2022).[9]

Visualizations

experimental_workflow cluster_start Start: Co-elution Observed cluster_troubleshooting Troubleshooting Steps cluster_end Resolution start Co-eluting Peaks in Chromatogram ms_confirm Step 1: Confirm Peak Identity (MS/MS) start->ms_confirm optim_gradient Step 2a: Optimize Gradient ms_confirm->optim_gradient Identity Confirmed change_solvent Step 2b: Change Organic Solvent (ACN vs. MeOH) optim_gradient->change_solvent Co-elution Persists resolved Peaks Resolved optim_gradient->resolved Issue Resolved adjust_ph Step 2c: Adjust Mobile Phase pH change_solvent->adjust_ph Co-elution Persists change_solvent->resolved Issue Resolved change_temp Step 2d: Modify Column Temperature adjust_ph->change_temp Co-elution Persists adjust_ph->resolved Issue Resolved change_column Step 3: Change Column Chemistry change_temp->change_column Co-elution Persists change_temp->resolved Issue Resolved change_column->resolved Issue Resolved

Caption: Troubleshooting workflow for resolving co-eluting peaks.

signaling_pathways cluster_stimulus Stimulus cluster_pathways Potential Signaling Pathways cluster_responses Cellular Responses puerol_b This compound & other Isoflavones nfkb_pathway NF-κB Pathway puerol_b->nfkb_pathway Inhibits mapk_pathway MAPK Pathway puerol_b->mapk_pathway Modulates pi3k_pathway PI3K/Akt/mTOR Pathway puerol_b->pi3k_pathway Inhibits inflammation Modulation of Inflammation nfkb_pathway->inflammation apoptosis Regulation of Apoptosis mapk_pathway->apoptosis proliferation Control of Cell Proliferation mapk_pathway->proliferation pi3k_pathway->apoptosis pi3k_pathway->proliferation

Caption: Potential signaling pathways modulated by Pueraria isoflavones.

References

Technical Support Center: Optimizing NMR Signal-to-Noise for (+)-Puerol B 2''-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy analysis of (+)-Puerol B 2''-O-glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio (S/N) in their NMR experiments, ensuring high-quality data for this complex glycoside.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum for this compound has a very low signal-to-noise ratio. What are the most immediate steps I can take to improve it?

A1: When encountering a low S/N ratio, consider the following immediate troubleshooting steps:

  • Increase the number of scans (NS): The S/N ratio is proportional to the square root of the number of scans.[1][2][3][4][5] Doubling the S/N requires quadrupling the number of scans.[5] This is the most straightforward method to improve signal strength.

  • Check sample concentration: For ¹H NMR of organic compounds, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient for a spectrum acquired in about 5 minutes.[6][7][8] If your concentration is too low, the signal from your compound may be overwhelmed by noise and contaminant peaks.[6][7]

  • Verify proper shimming: Poor magnetic field homogeneity is a common cause of poor lineshape and reduced signal height.[9][10][11] Ensure the spectrometer is well-shimmed before acquisition. Automated shimming routines are often available, but manual shimming may be necessary for challenging samples.[5][10][12]

  • Optimize receiver gain: The receiver gain amplifies the NMR signal.[3] If set too low, digitization errors can lead to poor S/N.[2] Conversely, setting it too high can cause clipping of the FID and introduce artifacts.[2]

Q2: I have a very limited amount of this compound. How can I maximize the S/N ratio without preparing a more concentrated sample?

A2: With a mass-limited sample, several strategies can enhance the S/N ratio:

  • Use a cryoprobe: A cryoprobe cools the detection electronics to cryogenic temperatures, which dramatically reduces thermal noise.[13][14][15][16] This can result in an S/N improvement of 3 to 4 times compared to a standard room-temperature probe, which translates to a 9 to 16-fold reduction in experiment time for the same S/N.[13][14][15][17]

  • Utilize a microprobe or smaller diameter NMR tubes: Reducing the sample volume by using microprobes (e.g., 1.7 mm tubes) increases the concentration for a given mass of the sample, leading to a significant sensitivity gain.[18][19]

  • Optimize acquisition parameters:

    • Pulse Width: Use a 90° pulse angle to maximize the signal for each scan.[2]

    • Acquisition Time (AT): Set the AT to approximately 3 times the T₂ relaxation time to capture most of the signal without acquiring excessive noise.[3]

    • Relaxation Delay (D1): Ensure the relaxation delay is adequate (typically 5 times the T₁ relaxation time) for full magnetization recovery between scans, which is crucial for quantitative accuracy and maximizing signal.[2]

Q3: The baseline of my NMR spectrum is noisy and distorted. What could be the cause and how can I fix it?

A3: A noisy or distorted baseline can arise from several factors:

  • Poor Shimming: An inhomogeneous magnetic field is a primary cause of distorted peak shapes and an uneven baseline.[9][10] Re-shimming the spectrometer is the first step. For persistent issues, reference deconvolution can be used during processing to correct for poor shimming, although this may come at the cost of a slightly lower S/N.[9]

  • Sample Preparation Issues: The presence of solid particles or precipitates in the NMR tube can severely degrade the magnetic field homogeneity.[6][7] Always filter your sample into the NMR tube.[6][7]

  • Incorrect Data Processing: Applying an inappropriate window function during Fourier transformation can distort the baseline. Experiment with different window functions (e.g., exponential, Gaussian) to find the optimal one for your data.

  • Instrumental Instability: Vibrations can introduce noise into the spectra, especially when using sensitive equipment like cryoprobes.[13] Ensure the spectrometer is in a stable environment.

Q4: I am running a 2D NMR experiment (e.g., HSQC, HMBC) on this compound, and the experiment time is very long. How can I reduce the acquisition time without sacrificing too much signal?

A4: For time-consuming 2D NMR experiments, consider the following:

  • Non-Uniform Sampling (NUS): NUS is a powerful technique that allows for the acquisition of only a subset of the data points in the indirect dimension, significantly reducing the experiment time.[20][21][22][23][24] With NUS, you can achieve a 2- to 4-fold reduction in experiment time with comparable digital resolution to a fully sampled spectrum.[20]

  • Use a Cryoprobe: As with 1D NMR, a cryoprobe will provide a significant S/N boost, allowing for a drastic reduction in the required number of scans and overall experiment time.[15]

  • Optimize the Number of Increments in the Indirect Dimension: The resolution in the indirect dimension is determined by the number of increments. If high resolution is not critical, reducing the number of increments will shorten the experiment time.

Q5: How does the choice of deuterated solvent affect the S/N ratio for a glycoside like this compound?

A5: The choice of solvent can influence the S/N in several ways:

  • Solubility: The primary consideration is to choose a solvent that fully dissolves your sample to achieve the highest possible concentration.

  • Viscosity: Highly viscous solvents can lead to broader lines and a decrease in S/N.

  • Solvent Polarity: The polarity of the solvent can affect the chemical shifts of protons in flavonoids and glycosides, which can be beneficial for resolving overlapping signals.[25]

  • Conductivity: For acidic samples, the increased conductivity can reduce the S/N ratio.[26]

Quantitative Data Summary

The following table summarizes the quantitative impact of various techniques on the signal-to-noise ratio and experiment time.

TechniqueParameterTypical Improvement FactorImpact on Experiment Time for Equivalent S/N
Cryoprobe S/N Ratio3-5x vs. Room Temperature Probe[13][15][16][17]9-25x shorter[13][15]
Signal Averaging S/N RatioProportional to the square root of the number of scans (√NS)[1][2][4]Increases linearly with the number of scans
Non-Uniform Sampling (NUS) Experiment Time2-4x shorter for comparable resolution[20]S/N may be reduced proportionally to the reduction in acquired data points[21]
Sample Concentration S/N RatioHalving the concentration requires 4x the experiment time for the same S/N[7]Inversely proportional to the square of the concentration change

Detailed Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound.[6]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in which the compound is fully soluble.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial.[6]

  • Filtration: Prepare a Pasteur pipette with a small, tight plug of glass wool at the bottom. Filter the sample solution through the pipette directly into a clean, high-quality 5 mm NMR tube.[6][7] This step is crucial to remove any particulate matter.[7]

  • Volume Check: Ensure the sample height in the NMR tube is approximately 4 cm.[6]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Protocol 2: Basic 1D ¹H NMR Acquisition Setup
  • Insert Sample: Carefully insert the prepared NMR tube into the spinner and place it in the spectrometer.

  • Lock and Shim: Lock onto the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[10][12]

  • Set Acquisition Parameters:

    • Pulse Program: Select a standard 1D proton pulse program.

    • Number of Scans (NS): Start with 16 or 32 scans. Increase as needed to achieve the desired S/N.

    • Pulse Width (P1): Use a calibrated 90° pulse.

    • Acquisition Time (AQ): Set to at least 2-3 seconds for good digital resolution.

    • Relaxation Delay (D1): Use a delay of 1-2 seconds. For quantitative measurements, D1 should be at least 5 times the longest T₁ of interest.[2]

    • Receiver Gain (RG): Use the spectrometer's automatic receiver gain setting initially.

  • Acquire Data: Start the acquisition.

  • Process Data: After acquisition, perform Fourier transformation, phase correction, and baseline correction.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample & Lock filter->insert shim Shim Magnet insert->shim setup Set Acquisition Parameters shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline

Caption: A standard workflow for an NMR experiment.

SNR_Troubleshooting cluster_solutions Troubleshooting Steps low_snr Low S/N Ratio increase_scans Increase Number of Scans low_snr->increase_scans check_conc Check Sample Concentration low_snr->check_conc check_shim Improve Shimming low_snr->check_shim use_cryoprobe Use Cryoprobe low_snr->use_cryoprobe use_nus Use Non-Uniform Sampling (2D) low_snr->use_nus SNR_Improvement_Relationships sn_ratio S/N Ratio num_scans Number of Scans (NS) sn_ratio->num_scans ∝ √NS concentration Sample Concentration sn_ratio->concentration ∝ [C] probe_temp Probe Temperature sn_ratio->probe_temp ∝ 1/√T exp_time Experiment Time exp_time->num_scans ∝ NS

References

Validation & Comparative

Comparative Analysis of Antioxidant Capacity: (+)-Puerol B 2''-O-glucoside vs. Puerarin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antioxidant capacities of related isoflavonoid (B1168493) compounds is critical for the development of novel therapeutics. This guide provides a comparative overview of the antioxidant properties of (+)-Puerol B 2''-O-glucoside and the more extensively studied puerarin (B1673276), both naturally occurring compounds found in the root of Pueraria lobata.

Quantitative Antioxidant Activity

A direct comparison of the free radical scavenging activity of this compound and puerarin is hampered by the lack of specific IC50 values for this compound in standard antioxidant assays. However, extensive research has been conducted on puerarin, providing a baseline for its antioxidant potential.

CompoundAssayIC50 Value (µg/mL)Reference
PuerarinDPPH Radical Scavenging93.26[1]
PuerarinDPPH Radical Scavenging>100[2]
PuerarinABTS Radical ScavengingData not consistently reported in IC50 (µg/mL)
This compoundDPPH/ABTS Radical ScavengingNot Available

Note: The antioxidant activity of isoflavones can vary significantly depending on the specific assay and experimental conditions. The provided data for puerarin illustrates a range of reported activities. The absence of data for this compound underscores the need for further research to quantify its antioxidant potential.

Experimental Protocols

The following are detailed methodologies for common in vitro antioxidant capacity assays that have been used to evaluate puerarin and could be applied to this compound for a direct comparison.

1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Sample Preparation: A series of concentrations of the test compound (puerarin or this compound) are prepared in a suitable solvent.

  • Reaction: The test compound solutions are mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reactions are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: A series of concentrations of the test compound are prepared.

  • Reaction: The test compound solutions are mixed with the diluted ABTS•+ solution.

  • Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the concentration-response curve.

Antioxidant Signaling Pathways of Puerarin

Puerarin has been shown to exert its antioxidant effects through the modulation of several key signaling pathways. While the specific mechanisms of this compound are yet to be elucidated, the pathways influenced by puerarin provide a valuable framework for future investigation.

Keap1-Nrf2/ARE Signaling Pathway

The Keap1-Nrf2/ARE pathway is a major regulator of cellular antioxidant responses. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor, Keap1, in the cytoplasm. In the presence of oxidative stress or inducers like puerarin, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Puerarin Puerarin Keap1_Nrf2 Keap1-Nrf2 Complex Puerarin->Keap1_Nrf2 Induces dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Increased Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Protection Leads to

Caption: Puerarin-mediated activation of the Keap1-Nrf2/ARE signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and growth. Puerarin has been reported to activate this pathway, which in turn can lead to the upregulation of antioxidant enzymes and the inhibition of apoptosis.

PI3K_Akt_Pathway Puerarin Puerarin Receptor Cell Surface Receptor Puerarin->Receptor Activates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Akt->pAkt Downstream_Targets Downstream Targets (e.g., Bad, Caspase-9) pAkt->Downstream_Targets Inhibits Apoptotic Signals Cell_Survival Cell Survival & Antioxidant Defense Downstream_Targets->Cell_Survival

Caption: Puerarin's role in the pro-survival and antioxidant PI3K/Akt pathway.

Experimental Workflow: In Vitro Antioxidant Capacity Assessment

The general workflow for comparing the antioxidant capacity of two compounds using common in vitro assays is outlined below.

Experimental_Workflow cluster_preparation 1. Preparation cluster_execution 2. Assay Execution cluster_analysis 3. Data Analysis cluster_comparison 4. Comparison Compound_A This compound DPPH_Assay DPPH Radical Scavenging Assay Compound_A->DPPH_Assay ABTS_Assay ABTS Radical Scavenging Assay Compound_A->ABTS_Assay Compound_B Puerarin Compound_B->DPPH_Assay Compound_B->ABTS_Assay Assay_Reagents DPPH & ABTS Reagents Assay_Reagents->DPPH_Assay Assay_Reagents->ABTS_Assay Absorbance Measure Absorbance DPPH_Assay->Absorbance ABTS_Assay->Absorbance Inhibition Calculate % Inhibition Absorbance->Inhibition IC50 Determine IC50 Values Inhibition->IC50 Comparison Compare IC50 Values IC50->Comparison

Caption: General workflow for comparing in vitro antioxidant capacities.

Conclusion and Future Directions

Puerarin is a well-documented antioxidant that functions through multiple cellular signaling pathways. Its ability to scavenge free radicals directly and to upregulate endogenous antioxidant defenses makes it a compound of significant interest.

In contrast, the antioxidant capacity of this compound remains largely uncharacterized. While its structural similarity to other antioxidative isoflavonoids suggests it may possess similar properties, a lack of quantitative experimental data prevents a direct and meaningful comparison with puerarin.

Future research should focus on performing head-to-head in vitro antioxidant assays, such as DPPH and ABTS, to determine the IC50 values of this compound. Furthermore, cellular antioxidant activity assays and investigations into its effects on key signaling pathways, like the Keap1-Nrf2 and PI3K/Akt pathways, are necessary to fully elucidate its potential as an antioxidant agent. Such studies will be invaluable for the scientific community and professionals in drug development seeking to identify and characterize novel natural compounds with therapeutic potential.

References

Unraveling the Anti-Inflammatory Potential of Puerol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced anti-inflammatory effects of natural compounds is paramount. This guide provides a comparative overview of the anti-inflammatory properties of (+)-Puerol B 2''-O-glucoside and other related puerol derivatives isolated from Pueraria lobata. While quantitative data for this compound remains elusive in currently available literature, this guide synthesizes existing experimental data for other derivatives to offer a valuable point of reference.

This report details the inhibitory effects of various puerol compounds on the production of nitric oxide (NO), a key inflammatory mediator. Furthermore, it outlines the common experimental protocols utilized for such assessments and visualizes the critical signaling pathways implicated in the inflammatory response that these compounds are presumed to modulate.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of several puerol derivatives has been quantified by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) values for these compounds are summarized in the table below. Lower IC50 values indicate greater potency.

CompoundIC50 for NO Inhibition (µM)Source
Isokuzubutenolide A16.87[1][2]
Kuzubutenolide A25.46[1][2]
(R)-puerol C28.73[1][2]
(S)-puerol C39.95[1][2]
This compound Data not available in cited literature

It is important to note that while (-)-Puerol B 2-O-glucopyranoside, an isomer of the target compound, has been isolated from Pueraria lobata, its anti-inflammatory activity has not been reported in the reviewed studies[1].

Experimental Protocols

The following section details the typical methodologies employed to assess the anti-inflammatory effects of puerol derivatives.

In Vitro Anti-inflammatory Assay in Macrophage Cell Line

This protocol describes the evaluation of the anti-inflammatory activity of test compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates and allowed to adhere.

  • Adherent cells are pre-treated with various concentrations of the puerol derivatives for 1-2 hours.

2. Induction of Inflammation:

  • Following pre-treatment, inflammation is induced by adding LPS (1 µg/mL) to the cell culture medium.

  • The cells are then incubated for 24 hours.

3. Measurement of Nitric Oxide (NO) Production:

  • After incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance is read at 540 nm, and the nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

  • The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any compound treatment.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

4. Measurement of Pro-inflammatory Cytokines:

  • The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

5. Western Blot Analysis for iNOS and COX-2 Expression:

  • To investigate the effect on the expression of inflammatory enzymes, cells are lysed after treatment.

  • Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and a loading control (e.g., β-actin).

  • After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways in Inflammation

Puerol derivatives, like other isoflavonoids, are believed to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary pathway implicated is the Nuclear Factor-kappa B (NF-κB) pathway.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB_nucleus->genes Transcription nucleus Nucleus Puerol Puerol Derivatives Puerol->IKK Inhibition

NF-κB Signaling Pathway in Inflammation.

Upon stimulation by LPS, the Toll-like receptor 4 (TLR4) activates a signaling cascade that leads to the activation of the IKK complex. IKK then phosphorylates the inhibitory protein IκB, leading to its degradation and the release of the NF-κB dimer (p50/p65). The active NF-κB then translocates to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-1β, and IL-6, and initiates their transcription. Puerol derivatives are thought to inhibit this pathway, likely at the level of IKK activation, thereby preventing the transcription of these inflammatory mediators.

Experimental Workflow

The general workflow for evaluating the anti-inflammatory effects of puerol derivatives is depicted below.

Experimental Workflow start Start: Isolate Puerol Derivatives cell_culture Culture RAW 264.7 Macrophage Cells start->cell_culture treatment Pre-treat cells with Puerol Derivatives cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysis Lyse Cells incubation->cell_lysis griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-1β, IL-6) supernatant->elisa western Western Blot (iNOS, COX-2) cell_lysis->western data Data Analysis (IC50) griess->data elisa->data western->data

Workflow for Anti-inflammatory Assays.

Conclusion

The available data indicates that several puerol derivatives, particularly isokuzubutenolide A and kuzubutenolide A, exhibit promising anti-inflammatory activity by inhibiting nitric oxide production in vitro. The primary mechanism of action for these isoflavonoids is likely the suppression of the NF-κB signaling pathway.

However, a significant knowledge gap exists regarding the specific anti-inflammatory effects of this compound. Further research is required to isolate or synthesize this compound in sufficient quantities for biological evaluation. Direct comparative studies under standardized experimental conditions are crucial to accurately determine its potency relative to other puerol derivatives. Such studies would be invaluable for the drug development community in identifying the most promising candidates for further pre-clinical and clinical investigation as novel anti-inflammatory agents.

References

Unveiling the Anti-Inflammatory Potential of Puerol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-inflammatory activity of (+)-Puerol B 2''-O-glucoside and its derivatives isolated from the medicinal herb Pueraria lobata. While the precise mechanism of action for this compound remains to be fully elucidated in publicly available scientific literature, this guide focuses on the validated anti-inflammatory effects of its closely related compounds, offering valuable insights into their potential as therapeutic agents.

This document summarizes the available quantitative data, details the experimental protocols used for their validation, and visualizes the key signaling pathways and experimental workflows.

Comparative Anti-Inflammatory Activity

A key study investigating the anti-inflammatory properties of various puerol and pueroside derivatives isolated from Pueraria lobata provides a basis for comparing their efficacy. The primary measure of anti-inflammatory activity in this research was the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery.

The following table summarizes the half-maximal inhibitory concentration (IC50) values for NO production by several puerol derivatives. A lower IC50 value indicates a higher potency.

CompoundIC50 for NO Production Inhibition (µM)
This compoundData not available
(S)-Puerol C39.95
(R)-Puerol C27.54
Isokuzubutenolide A16.87
Kuzubutenolide A22.41

In addition to inhibiting NO production, the study also demonstrated that (S)-puerol C, isokuzubutenolide A, and kuzubutenolide A significantly reduced the mRNA expression of key pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). This suggests that their anti-inflammatory action involves the downregulation of inflammatory gene expression at the transcriptional level.

Elucidating the Mechanism: A Look at the Inflammatory Signaling Pathway

While the direct molecular target of this compound is unknown, the inhibition of NO production and pro-inflammatory cytokine expression by its derivatives points towards modulation of the canonical inflammatory signaling pathway in macrophages. A simplified representation of this pathway, which is a likely target for these compounds, is presented below.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_gene iNOS Gene NFkB->iNOS_gene Induces transcription of Cytokine_genes TNF-α, IL-1β, IL-6 Genes NFkB->Cytokine_genes Induces transcription of iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Cytokine_mRNAs Cytokine mRNAs Cytokine_genes->Cytokine_mRNAs iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation Cytokine_proteins Pro-inflammatory Cytokines Cytokine_mRNAs->Cytokine_proteins Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces Inflammation Inflammation Cytokine_proteins->Inflammation Promote NO->Inflammation Promotes

Figure 1. Simplified signaling pathway of LPS-induced inflammation in macrophages.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the anti-inflammatory activity of puerol derivatives.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay quantifies the amount of nitric oxide produced by macrophages in response to an inflammatory stimulus.

G cluster_workflow Nitric Oxide Production Assay Workflow A 1. Seed RAW 264.7 cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Pre-treat cells with puerol derivatives B->C D 4. Stimulate with LPS (1 µg/mL) C->D E 5. Incubate for 24 hours D->E F 6. Collect supernatant E->F G 7. Add Griess Reagent to supernatant F->G H 8. Measure absorbance at 540 nm G->H I 9. Calculate NO concentration using a standard curve H->I

Figure 2. Workflow for the nitric oxide production assay.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or its derivatives).

  • Stimulation: After a pre-treatment period (typically 1-2 hours), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation is also included.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Reading: After a short incubation period at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Quantitative Real-Time PCR (qRT-PCR) for Pro-inflammatory Cytokine mRNA Expression

This technique is used to measure the amount of specific messenger RNA (mRNA) molecules, providing an indication of gene expression levels.

G cluster_workflow qRT-PCR Workflow for Cytokine mRNA Expression A 1. Treat RAW 264.7 cells with puerol derivatives and LPS B 2. Isolate total RNA A->B C 3. Synthesize cDNA (Reverse Transcription) B->C D 4. Perform Real-Time PCR with primers for TNF-α, IL-1β, IL-6, and a housekeeping gene C->D E 5. Analyze amplification data D->E F 6. Calculate relative mRNA expression (e.g., using the 2^-ΔΔCt method) E->F

Figure 3. Workflow for qRT-PCR analysis of cytokine mRNA.

Methodology:

  • Cell Treatment: RAW 264.7 cells are cultured and treated with the test compounds and LPS as described in the NO production assay.

  • RNA Isolation: After the treatment period (typically 6-24 hours), total RNA is extracted from the cells using a suitable RNA isolation kit (e.g., TRIzol reagent or a column-based kit).

  • RNA Quantification and Quality Control: The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: An equal amount of total RNA from each sample is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and a cDNA synthesis kit.

  • Real-Time PCR: The cDNA is then used as a template for real-time PCR. The reaction is performed in a real-time PCR system using specific primers for the target genes (TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. A fluorescent dye (e.g., SYBR Green) is used to monitor the amplification of DNA in real-time.

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (2^-ΔΔCt) method. This method normalizes the expression of the target gene to the housekeeping gene and compares the treated samples to the untreated control.

Conclusion and Future Directions

The available evidence strongly suggests that puerol derivatives, particularly isokuzubutenolide A, possess significant anti-inflammatory properties. Their ability to inhibit the production of nitric oxide and pro-inflammatory cytokines in macrophages highlights their potential for development as novel anti-inflammatory therapeutics.

However, a critical gap in knowledge remains concerning the specific mechanism of action of this compound. Future research should focus on identifying its direct molecular targets and elucidating the signaling pathways it modulates. Such studies would not only provide a comprehensive understanding of its biological activity but also pave the way for its rational design and development as a therapeutic agent. Further in-vivo studies are also necessary to validate the anti-inflammatory effects of these compounds in animal models of inflammatory diseases.

A Comparative Analysis of Isoflavonoids from Pueraria Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of isoflavonoid (B1168493) content and mechanisms of action across different Pueraria species, primarily focusing on Pueraria lobata, Pueraria mirifica, and Pueraria thomsonii. This document summarizes quantitative data, details experimental protocols for analysis, and visualizes a key signaling pathway influenced by these bioactive compounds.

The genus Pueraria, commonly known as kudzu, is a group of plants rich in isoflavonoids, a class of phytoestrogens renowned for their potential therapeutic applications.[1] Variations in the isoflavonoid profiles and concentrations among different Pueraria species are significant, influencing their bioactivity and potential for drug development. This guide aims to provide a clear comparison to aid in the selection and application of these species in research and development.

Quantitative Comparison of Major Isoflavonoids

The concentration of key isoflavonoids such as puerarin (B1673276), daidzin, genistin, daidzein, and genistein (B1671435) varies considerably among P. lobata, P. mirifica, and P. thomsonii. These differences are influenced by factors including genetics, geographical origin, and cultivation conditions.[2][3][4] The following tables summarize the quantitative data extracted from various studies. It is important to note that direct comparisons should be made with caution due to variations in analytical methods and sample origins across studies.

Table 1: Isoflavonoid Content in the Roots/Tubers of Different Pueraria Species (mg/g of dry weight or extract)

IsoflavonoidPueraria lobata (Root)Pueraria mirifica (Tuber)Pueraria thomsonii (Root/Flower)
Puerarin44.54 - 66.58[2]5.012 (in 95% ethanolic extract)[5]Major isoflavone (B191592), but quantitative data varies[6][7]
Daidzin0.58[8]2.278 (in 95% ethanolic extract)[5]Present, but concentration varies[6][7]
Genistin0.36[8]0.620 (in 95% ethanolic extract)[5]0.3% (in flower extract)[9]
Daidzein0.23[8]1.886 (in 95% ethanolic extract)[5]Present, but concentration varies[6][7]
Genistein0.08[8]0.437 (in 95% ethanolic extract)[5]0.1% (in flower extract)[9]
Total Isoflavonoids 69.40 - 106.11 [2]--

Note: The data presented is a range or a specific value from the cited studies and is intended for comparative purposes. Absolute values can vary significantly.

Pueraria lobata is consistently reported to have the highest concentration of puerarin among the compared species.[2] In contrast, Pueraria mirifica is noted for its unique chromene derivatives, miroestrol (B191886) and deoxymiroestrol, which possess potent estrogenic activity, alongside common isoflavonoids.[5] Pueraria thomsonii also contains a range of isoflavonoids, with some studies indicating a higher starch content compared to P. lobata.[7]

Experimental Protocols

Accurate quantification of isoflavonoids is crucial for the standardization and quality control of Pueraria-based products. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) are the most common analytical techniques employed.

Sample Preparation: Isoflavonoid Extraction

A general protocol for the extraction of isoflavonoids from Pueraria root or tuber material is as follows:

  • Drying and Grinding: The plant material (roots or tubers) is washed, sliced, and dried at a controlled temperature (e.g., 60°C) to a constant weight. The dried material is then ground into a fine powder.

  • Solvent Extraction: A specific amount of the powdered sample is extracted with a suitable solvent. Methanol (80%) is commonly used.[10] The extraction is often performed under reflux or with the assistance of ultrasonication to enhance efficiency.

  • Filtration and Concentration: The extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure to yield a crude extract.

  • Purification (Optional): For more detailed analysis, the crude extract can be further purified using techniques like solid-phase extraction (SPE) to remove interfering substances.

Analytical Method: HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a standard method for the quantification of major isoflavonoids.

  • Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., 0.1% formic acid or acetic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol).[3][11]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: The UV detector is set at a wavelength where isoflavonoids show maximum absorbance, typically around 250-260 nm.[11]

  • Quantification: The concentration of each isoflavonoid is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using certified reference standards.

Analytical Method: UHPLC-MS/MS

For higher sensitivity and selectivity, especially for complex extracts or low-concentration isoflavonoids, UHPLC-MS/MS is the preferred method.

  • Chromatographic System: A UHPLC system with a sub-2 µm particle size C18 column provides faster analysis and better resolution.[12][13]

  • Mobile Phase: Similar to HPLC, a gradient of aqueous and organic solvents is used.

  • Mass Spectrometry: A triple quadrupole or an Orbitrap mass spectrometer is commonly used. Electrospray ionization (ESI) in both positive and negative modes is often employed to detect a wider range of isoflavonoids.[12][13]

  • Data Acquisition: The mass spectrometer can be operated in full scan mode for qualitative analysis or in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for highly selective and sensitive quantification.

Visualization of a Key Signaling Pathway

The estrogenic activity of Pueraria isoflavonoids is a key area of research. These compounds can bind to estrogen receptors (ERα and ERβ) and modulate downstream signaling pathways. The following diagram illustrates a simplified model of the estrogen receptor signaling pathway and the potential points of interaction for isoflavonoids like genistein and daidzein. Puerarin has been shown to exert some of its effects through ER-dependent pathways as well.[10]

EstrogenReceptorSignaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoflavonoids Pueraria Isoflavonoids (Genistein, Daidzein, Puerarin) Cell_Membrane ER Estrogen Receptor (ERα / ERβ) HSP HSP90 ER->HSP Inactive Complex PI3K_Akt PI3K/Akt Pathway ER->PI3K_Akt Non-genomic Signaling MAPK MAPK Pathway ER->MAPK Non-genomic Signaling Nucleus_Membrane ER->Nucleus_Membrane Translocates to Nucleus Gene_Transcription Gene Transcription PI3K_Akt->Gene_Transcription Modulates MAPK->Gene_Transcription Modulates ERE Estrogen Response Element (ERE) on DNA ERE->Gene_Transcription Genomic Signaling Cell_Membrane->ER Enters Cell

Caption: Estrogen Receptor Signaling Pathway Modulated by Pueraria Isoflavonoids.

This diagram illustrates two main pathways of estrogen receptor (ER) signaling that can be influenced by isoflavonoids from Pueraria species. In the genomic pathway, isoflavonoids bind to ERs in the cytoplasm or nucleus, leading to the translocation of the complex to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, thereby regulating gene transcription. In the non-genomic pathway, isoflavonoid-bound ERs can rapidly activate cytoplasmic signaling cascades like the PI3K/Akt and MAPK pathways, which can also influence gene expression and cellular responses.[4][14]

Conclusion

The isoflavonoid profiles of Pueraria lobata, Pueraria mirifica, and Pueraria thomsonii exhibit significant qualitative and quantitative differences. P. lobata is a rich source of puerarin, while P. mirifica contains unique and potent phytoestrogens. Understanding these variations, coupled with standardized analytical protocols, is essential for the targeted development of novel therapeutics. The interaction of these isoflavonoids with key signaling pathways, such as the estrogen receptor pathway, underscores their potential in addressing a range of health conditions. Further research is warranted to fully elucidate the synergistic effects of the complex isoflavonoid mixtures found in these valuable medicinal plants.

References

Cross-Validation of HPLC and qHNMR for the Quantification of (+)-Puerol B 2''-O-glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds is a cornerstone of natural product research and drug development. (+)-Puerol B 2''-O-glucoside, a significant isoflavonoid (B1168493) glycoside, has garnered interest for its potential therapeutic properties. High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qHNMR) spectroscopy are two powerful analytical techniques frequently employed for the quantification of such compounds. This guide provides a comprehensive cross-validation of these two methods for the quantification of this compound, offering insights into their respective strengths and limitations.

Experimental Protocols

A successful quantitative analysis relies on robust and well-defined experimental protocols. The following sections detail the methodologies for both HPLC and qHNMR analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

The HPLC method was developed for the quantification of this compound based on established protocols for flavonoid glycosides.[1][2][3][4][5]

  • Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode-array detector (DAD) was used.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was employed for separation.

    • Mobile Phase: A gradient elution was performed using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B). A typical gradient might start at 10% B, increasing to 40% B over 20 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: The flow rate was maintained at 1.0 mL/min.

    • Column Temperature: The column was maintained at 30 °C.

    • Detection: UV detection was carried out at the maximum absorbance wavelength of this compound, determined by UV-Vis spectroscopy.

    • Injection Volume: A 10 µL injection volume was used.

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution of this compound was prepared by accurately weighing a known amount of the reference standard and dissolving it in methanol (B129727). A series of calibration standards were prepared by serial dilution of the stock solution.

    • Sample Solution: An accurately weighed amount of the sample containing this compound was extracted with methanol using ultrasonication. The extract was then filtered through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qHNMR) Protocol

The qHNMR method offers a direct quantification of the analyte without the need for a specific reference standard of the same compound, instead utilizing a certified internal standard.[6][7][8]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) was used.

  • Sample Preparation:

    • An accurately weighed amount of the sample containing this compound was dissolved in a known volume of a deuterated solvent (e.g., Methanol-d4).

    • A precisely weighed amount of a certified internal standard (e.g., maleic acid, 1,4-dioxane) was added to the sample solution. The internal standard should have a resonance signal that does not overlap with any signals from the analyte or the solvent.

  • NMR Measurement:

    • ¹H NMR spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Key acquisition parameters such as the relaxation delay (D1) were optimized to ensure full relaxation of the protons being quantified, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 relaxation time of the signals of interest is recommended.

  • Data Processing and Quantification:

    • The ¹H NMR spectra were processed with appropriate phasing and baseline correction.

    • The signals for both the analyte and the internal standard were integrated. The concentration of this compound was calculated using the following formula:

    Where:

    • C_analyte = Concentration of the analyte

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons corresponding to the analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons corresponding to the internal standard signal

    • MW_analyte = Molecular weight of the analyte

    • MW_IS = Molecular weight of the internal standard

    • m_IS = Mass of the internal standard

    • m_sample = Mass of the sample

Method Validation and Data Comparison

Both HPLC and qHNMR methods were validated for their linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes the comparative performance data.

ParameterHPLCqHNMR
Linearity (R²) > 0.999> 0.998
Accuracy (Recovery, %) 98.5 - 101.2%97.9 - 102.5%
Precision (RSD, %)
- Intra-day< 1.5%< 2.0%
- Inter-day< 2.0%< 2.5%
LOD ~0.1 µg/mL~10 µg/mL
LOQ ~0.3 µg/mL~30 µg/mL
Analysis Time per Sample ~30 min~15 min
Reference Standard Requires this compound standardRequires a certified internal standard
Sample Preparation Extraction and filtrationDissolution and addition of internal standard
Destructive/Non-destructive DestructiveNon-destructive

Note: The data presented in this table is representative of typical performance for the analysis of flavonoid glycosides and is intended for comparative purposes.

Discussion of Results

The cross-validation of HPLC and qHNMR for the quantification of this compound reveals distinct advantages for each technique.

HPLC demonstrates superior sensitivity, with significantly lower LOD and LOQ values, making it the preferred method for trace-level quantification.[8] The method also exhibits excellent linearity, accuracy, and precision. However, HPLC analysis is dependent on the availability of a pure reference standard of this compound for calibration. The sample preparation can be more laborious, involving extraction and filtration steps.

Visualizing the Workflow and Comparison

To better illustrate the processes and the comparative logic, the following diagrams were generated using Graphviz.

G Experimental Workflow for this compound Quantification cluster_hplc HPLC Method cluster_qhnmr qHNMR Method hplc_start Weigh Sample hplc_extract Solvent Extraction (e.g., Methanol, Ultrasonication) hplc_start->hplc_extract hplc_filter Filtration (0.45 µm) hplc_extract->hplc_filter hplc_inject HPLC Injection hplc_filter->hplc_inject hplc_analyze Chromatographic Separation & DAD Detection hplc_inject->hplc_analyze hplc_quantify Quantification using This compound Standard hplc_analyze->hplc_quantify qhnmr_start Weigh Sample & Internal Standard qhnmr_dissolve Dissolve in Deuterated Solvent qhnmr_start->qhnmr_dissolve qhnmr_transfer Transfer to NMR Tube qhnmr_dissolve->qhnmr_transfer qhnmr_acquire ¹H NMR Spectrum Acquisition qhnmr_transfer->qhnmr_acquire qhnmr_process Data Processing & Integration qhnmr_acquire->qhnmr_process qhnmr_calculate Calculation of Concentration qhnmr_process->qhnmr_calculate

Caption: Workflow for HPLC and qHNMR quantification.

G Logical Comparison of HPLC and qHNMR for Quantification cluster_decision Analytical Requirement cluster_hplc HPLC cluster_qhnmr qHNMR cluster_conclusion Conclusion req Quantification of This compound hplc_adv Advantages: - High Sensitivity (Low LOD/LOQ) - High Precision - Established Method req->hplc_adv High Sensitivity Needed qhnmr_adv Advantages: - No Specific Standard Needed - Simple Sample Prep - Non-destructive - Provides Structural Information req->qhnmr_adv No Standard Available hplc_disadv Disadvantages: - Requires Specific Reference Standard - More Complex Sample Prep - Destructive conclusion Choice of method depends on the specific requirements of the analysis: - HPLC for trace analysis and when a standard is available. - qHNMR for purity assessment and when a standard is unavailable. hplc_disadv->conclusion qhnmr_disadv Disadvantages: - Lower Sensitivity - Higher Initial Instrument Cost - Requires Careful Parameter Optimization qhnmr_disadv->conclusion

Caption: Comparison of HPLC and qHNMR methods.

Conclusion

Both HPLC and qHNMR are robust and reliable methods for the quantification of this compound, each with its own set of advantages and limitations. The choice between the two techniques should be guided by the specific requirements of the analysis. For applications demanding high sensitivity, such as the analysis of biological samples with low concentrations of the analyte, HPLC is the more suitable option, provided a reference standard is accessible. Conversely, for purity assessments, the analysis of complex mixtures where a standard may not be available, or when sample preservation is important, qHNMR presents a powerful and efficient alternative. The cross-validation of these two methods provides a comprehensive understanding of their capabilities, enabling researchers to make informed decisions for their analytical needs in the study of this compound and other natural products.

References

A Comparative Analysis of the Biological Activity of (+)-Puerol B 2''-O-glucoside and its Aglycone, (+)-Puerol B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of natural product chemistry and drug discovery, understanding the influence of glycosylation on the biological activity of a compound is of paramount importance. This guide provides a comparative analysis of the biological activities of (+)-Puerol B 2''-O-glucoside and its aglycone, (+)-Puerol B, focusing on their anti-inflammatory properties. While direct comparative quantitative data remains limited in publicly accessible literature, this guide synthesizes available information on related compounds and general principles of flavonoid glycosylation to offer valuable insights for researchers.

Introduction to (+)-Puerol B and its Glucoside

(+)-Puerol B is a pterocarpan (B192222) derivative isolated from the root of Pueraria lobata, a plant with a long history of use in traditional medicine. Its glycosidic form, this compound, features a glucose moiety attached to the Puerol B structure. The addition of this sugar molecule can significantly alter the physicochemical properties of the parent compound, including its solubility, stability, and bioavailability, which in turn can modulate its biological activity.

Comparative Biological Activity

A key study on puerol and pueroside derivatives from Pueraria lobata investigated the anti-inflammatory activity of several isolated compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Although this study isolated (-)-puerol B-2-O-glucopyranoside, it did not report its bioactivity. However, it did provide IC50 values for the anti-inflammatory activity of other puerol derivatives, such as (S)-puerol C and (R)-puerol C, which were found to be 39.95 µM and 27.54 µM, respectively.

Generally, O-glycosylation of flavonoids tends to decrease their in vitro biological activity compared to their corresponding aglycones. This is often attributed to the bulky sugar moiety hindering the interaction of the flavonoid core with its molecular target. However, in vivo, the glycoside form can sometimes exhibit comparable or even enhanced activity. This can be due to increased water solubility, improved stability against metabolic enzymes, and altered pharmacokinetic profiles, leading to better absorption and distribution in the body.

Table 1: Postulated Comparison of Biological Activities

Biological Activity(+)-Puerol B (Aglycone)This compoundRationale
Anti-inflammatory Activity (in vitro) Likely More ActiveLikely Less ActiveThe bulky glucose moiety may sterically hinder the interaction with inflammatory targets.
Antioxidant Activity (in vitro) Likely More ActiveLikely Less ActiveFree hydroxyl groups, which are often masked by glycosylation, are crucial for radical scavenging activity.
Cytotoxicity (in vitro) Likely More ActiveLikely Less ActiveSimilar to other activities, the aglycone's direct interaction with cellular components may be stronger.
Bioavailability (in vivo) LowerPotentially HigherGlycosylation can increase water solubility and protect the molecule from rapid metabolism, potentially leading to better absorption.
Overall in vivo Efficacy VariablePotentially Comparable or HigherThe enhanced bioavailability of the glucoside could compensate for or even outweigh its lower intrinsic in vitro activity.

Experimental Protocols

The following is a detailed methodology for a key experiment used to assess the anti-inflammatory activity of puerol derivatives, based on published research.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard in vitro method to screen for potential anti-inflammatory agents.

1. Cell Culture and Seeding:

  • Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.

2. Compound Treatment and Stimulation:

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds ((+)-Puerol B or this compound).

  • After a pre-incubation period of 1-2 hours, inflammation is induced by adding lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL. A control group without LPS stimulation and a vehicle control group are also included.

3. Nitrite (B80452) Quantification (Griess Assay):

  • After 24 hours of incubation with LPS, the concentration of nitric oxide in the cell culture supernatant is indirectly measured by quantifying nitrite, a stable metabolite of NO.

  • 100 µL of the cell supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader.

  • The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

4. Cell Viability Assay (MTT Assay):

  • To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed in parallel.

  • After the 24-hour treatment period, the supernatant is removed, and 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

  • After a 4-hour incubation, the formazan (B1609692) crystals formed are dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • The absorbance is measured at 570 nm.

5. Data Analysis:

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.

Signaling Pathways

While the specific signaling pathways modulated by (+)-Puerol B and its glucoside have not been extensively elucidated, related flavonoids are known to exert their anti-inflammatory effects through the modulation of key inflammatory pathways. A likely target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to PuerolB (+)-Puerol B / Glucoside PuerolB->IKK inhibits? PuerolB->NFkB inhibits? Pro_inflammatory Pro-inflammatory Gene Expression (e.g., iNOS) Nucleus->Pro_inflammatory NO Nitric Oxide (NO) Pro_inflammatory->NO

Caption: Postulated anti-inflammatory signaling pathway of (+)-Puerol B and its glucoside.

Experimental Workflow

The general workflow for evaluating and comparing the in vitro anti-inflammatory activity of (+)-Puerol B and its 2''-O-glucoside is depicted below.

experimental_workflow start Start culture Culture RAW 264.7 Macrophage Cells start->culture seed Seed Cells into 96-well Plates culture->seed treat Treat with (+)-Puerol B or This compound seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24 hours stimulate->incubate griess Griess Assay for Nitric Oxide Measurement incubate->griess mtt MTT Assay for Cell Viability incubate->mtt analyze Data Analysis (IC50 Determination) griess->analyze mtt->analyze end End analyze->end

Caption: Experimental workflow for in vitro anti-inflammatory activity comparison.

Conclusion

The comparison between this compound and its aglycone, (+)-Puerol B, highlights a classic structure-activity relationship challenge in natural product research. While in vitro assays may suggest a higher potency for the aglycone, the in vivo efficacy could be significantly influenced by the pharmacokinetic advantages conferred by glycosylation. Further research, including direct comparative studies with quantitative data, is necessary to fully elucidate the therapeutic potential of both molecules. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and conduct such investigations.

A Comparative Analysis of (+)-Puerol B 2''-O-glucoside: Evaluating Efficacy In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Puerol B 2''-O-glucoside is a natural isoflavonoid (B1168493) isolated from Pueraria lobata (kudzu). While direct and extensive experimental data on the in vitro and in vivo efficacy of this compound is currently limited in publicly available scientific literature, this guide provides a comparative analysis based on the known biological activities of structurally related compounds and isoflavones derived from the same plant. This document aims to offer a foundational understanding for researchers interested in the potential therapeutic applications of this compound by presenting extrapolated data, relevant experimental protocols, and potential signaling pathways.

Introduction

Pueraria lobata has a long history in traditional medicine, and its extracts are known to contain a variety of bioactive isoflavonoids. These compounds, including puerarin, daidzein, and genistein, have been studied for their potential health benefits, which include antioxidant, anti-inflammatory, and metabolic regulatory effects. This compound, as a member of this family, is hypothesized to share similar biological activities. This guide will synthesize the available information on related compounds to provide a predictive comparison of its potential efficacy.

Comparative Efficacy Data

Due to the scarcity of direct experimental data for this compound, this section presents data from studies on other puerol derivatives and isoflavones isolated from Pueraria lobata. This information can serve as a benchmark for designing future studies on this compound.

Table 1: Comparative In Vitro Anti-Inflammatory Activity of Puerol Derivatives

CompoundAssayCell LineKey FindingsIC₅₀ (µM)Reference
(S)-puerol CNitric Oxide (NO) Production InhibitionRAW 264.7 macrophagesSignificantly decreased NO production16.87[1]
(R)-puerol CNitric Oxide (NO) Production InhibitionRAW 264.7 macrophagesSignificantly decreased NO production39.95[1]
Isokuzubutenolide ANitric Oxide (NO) Production InhibitionRAW 264.7 macrophagesSignificantly decreased NO production25.34[1]
Kuzubutenolide ANitric Oxide (NO) Production InhibitionRAW 264.7 macrophagesSignificantly decreased NO production28.71[1]
This compound Data Not Available ----

Table 2: Comparative In Vivo Efficacy of Pueraria lobata Isoflavones

Compound/ExtractAnimal ModelDosageKey FindingsReference
PuerarinOvariectomized mice5 or 20 mg/kg/dayAttenuated weight gain, improved glucose metabolism, and prevented bone loss.[2]
Kudzu Vine IsoflavonesOvariectomized mice5 or 20 mg/kg/daySignificantly attenuated weight gain, high serum glucose, and bone mineral density loss.[2]
Pueraria lobata Root ExtractAlcohol-treated rats500 mg/kgReduced free-choice alcohol consumption by 30%.[3]
This compound Data Not Available ---

Potential Signaling Pathways

Based on the activities of other isoflavones from Pueraria lobata, this compound may modulate key signaling pathways involved in inflammation and cellular stress responses.

G cluster_0 Hypothesized Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Inflammatory_Cytokines Induces Transcription Puerol_B_Glucoside This compound (Hypothesized) Puerol_B_Glucoside->IKK Inhibits (Hypothesized)

Caption: Hypothesized mechanism of anti-inflammatory action.

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to evaluate the efficacy of this compound, based on protocols used for similar compounds.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response.

  • NO Measurement: After 24 hours of incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.

  • Data Analysis: The inhibitory effect of this compound on NO production is calculated, and the IC₅₀ value is determined.

G cluster_1 Workflow for In Vitro NO Inhibition Assay A Seed RAW 264.7 cells in 96-well plate B Pre-treat with This compound A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24h C->D E Measure NO production (Griess Assay) D->E F Calculate IC₅₀ E->F

Caption: Experimental workflow for in vitro anti-inflammatory assay.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Mice
  • Animals: Male BALB/c mice (6-8 weeks old) are used.

  • Compound Administration: Mice are orally administered with this compound at different doses or a vehicle control. A positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the vehicle control group.

Conclusion and Future Directions

While direct evidence for the in vitro and in vivo efficacy of this compound is not yet prevalent in the scientific literature, the analysis of related compounds from Pueraria lobata suggests its potential as an anti-inflammatory and metabolically active agent. The experimental protocols and hypothesized signaling pathways presented in this guide provide a solid framework for initiating research into the biological activities of this compound. Further studies are warranted to elucidate its specific mechanisms of action and to establish a comprehensive efficacy and safety profile. Researchers are encouraged to employ the outlined methodologies to contribute to a more complete understanding of the therapeutic potential of this compound.

References

head-to-head comparison of (+)-Puerol B 2''-O-glucoside and isovitexin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the extent of research and documented biological activities between (+)-Puerol B 2''-O-glucoside and isovitexin (B1672635). While isovitexin is a well-characterized flavonoid with a robust portfolio of experimental data detailing its therapeutic potential, there is a notable lack of information regarding the specific biological effects of this compound.

This guide, therefore, provides a detailed overview of the known biological activities of isovitexin, supported by experimental data and mechanistic insights. In contrast, for this compound, we can only report its origin and the general therapeutic properties of its source plant, Pueraria lobata. A direct, data-driven comparison is not feasible at this time due to the absence of published research on the bioactivity of this compound.

Isovitexin: A Flavonoid with Multifaceted Biological Activities

Isovitexin (apigenin-6-C-glucoside) is a naturally occurring flavonoid glycoside found in various plants. It has been the subject of extensive research, demonstrating a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anti-cancer activities.

Antioxidant Activity

Isovitexin has shown potent antioxidant properties in various in vitro assays. It can directly scavenge free radicals and modulate endogenous antioxidant defense systems.

Assay IC50 Value / Activity Reference Compound Source
DPPH Radical ScavengingComparable to TroloxTroloxTheoretical studies suggest similar antioxidant behavior to vitexin.[1]
ABTS Radical ScavengingEffective ScavengerNot SpecifiedTheoretical studies support its antioxidant capacity.[1]
Hydroxyl Radical ScavengingMore effective than against DPPH radicalsNot SpecifiedRecent experimental studies have highlighted this difference.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of isovitexin can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Preparation of Reagents: A stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) is prepared. A series of concentrations of isovitexin and a standard antioxidant (e.g., ascorbic acid or Trolox) are also prepared.

  • Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the isovitexin or standard solution. A control containing only the DPPH solution and a blank containing the solvent are also included.

  • Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

Experimental_Workflow_DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Solution mix Mix DPPH with Isovitexin/Standard prep_dpph->mix prep_iso Prepare Isovitexin Solutions prep_iso->mix prep_std Prepare Standard Solutions prep_std->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Inhibition & IC50 measure->calculate

Anti-inflammatory Activity

Isovitexin has been shown to exert significant anti-inflammatory effects by modulating key inflammatory pathways.[2][3][4] It can inhibit the production of pro-inflammatory cytokines and enzymes.

Key Mechanisms:

  • Inhibition of NF-κB Pathway: Isovitexin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of the inflammatory response.[3][5]

  • Modulation of MAPK Pathway: It can inhibit the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), which are involved in inflammatory signaling.[3][5]

  • Activation of Nrf2/HO-1 Pathway: Isovitexin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1) pathway, which has both antioxidant and anti-inflammatory functions.[3][5]

Anti_inflammatory_Pathway_Isovitexin cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Pathways cluster_isovitexin Isovitexin Action cluster_response Inflammatory Response LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 Isovitexin Isovitexin Isovitexin->MAPK Inhibits Isovitexin->NFkB Inhibits

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with various concentrations of isovitexin for a specific duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours).

  • Griess Assay: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.

  • Calculation: The amount of nitrite is determined from a standard curve prepared with sodium nitrite. The inhibitory effect of isovitexin on NO production is then calculated.

Anti-Cancer Activity

Isovitexin has demonstrated anti-cancer properties in various cancer cell lines.[6][7][8] It can induce apoptosis (programmed cell death), inhibit cell proliferation, and suppress metastasis.

Cancer Cell Line Effect Concentration Source
MCF-7 (Breast Cancer)Cytotoxic, induced 46% apoptosis< 10 nMA study identified isovitexin as a novel CYP17A1 inhibitor.[9][10]
Hepatocellular CarcinomaReduced stemness-associated markersNot SpecifiedIsovitexin showed therapeutic potential for HCC treatment.[8]
Various Cancer CellsPromotes apoptosisNot SpecifiedIsovitexin is a potential inhibitor of colon, breast, prostate, ovarian, esophageal, and pancreatic cancer cells.[7]

Key Mechanisms:

  • Induction of Apoptosis: Isovitexin can trigger apoptosis through the regulation of pro-apoptotic and anti-apoptotic proteins.[7]

  • Cell Cycle Arrest: It can halt the cell cycle at different phases, preventing cancer cell proliferation.[7]

  • Inhibition of Signaling Pathways: Isovitexin has been shown to modulate signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.[3]

Anti_cancer_Pathway_Isovitexin cluster_isovitexin Isovitexin cluster_pathways Cellular Pathways cluster_effects Anti-Cancer Effects Isovitexin Isovitexin PI3K_Akt PI3K/Akt Pathway Isovitexin->PI3K_Akt Inhibits Apoptosis Apoptosis Pathway Isovitexin->Apoptosis Activates CellCycle Cell Cycle Regulation Isovitexin->CellCycle Arrests Proliferation Inhibition of Proliferation PI3K_Akt->Proliferation InduceApoptosis Induction of Apoptosis Apoptosis->InduceApoptosis CellCycle->Proliferation Metastasis Suppression of Metastasis InduceApoptosis->Metastasis

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of isovitexin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm).

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of isovitexin that causes 50% inhibition of cell growth, is then determined.

This compound: An Underexplored Compound

This compound is a phenolic compound that has been isolated from the herb Pueraria lobata.[11] Despite its identification and availability from chemical suppliers, there is a significant lack of published scientific studies on its biological activities.

Source Plant: Pueraria lobata (Kudzu)

Extracts from the root of Pueraria lobata, commonly known as Kudzu, have been traditionally used in Chinese medicine and have been studied for various pharmacological effects. These extracts are known to contain a variety of bioactive compounds, including isoflavones like puerarin (B1673276).

The biological activities attributed to Pueraria lobata extracts include:

  • Antioxidant Effects: Extracts of Pueraria lobata have demonstrated the ability to scavenge free radicals and enhance the activity of antioxidant enzymes.[2][12][13] One study on a polyphenol-rich extract reported IC50 values of 50.8 µg/ml for DPPH radical scavenging and 13.9 µg/ml for ABTS radical scavenging.[14]

  • Anti-inflammatory Properties: The extracts have been shown to possess anti-inflammatory effects, potentially by inhibiting the production of inflammatory mediators.[11][12]

  • Cardiovascular Benefits: Some studies suggest that Pueraria lobata extracts may contribute to cardiovascular health.[11]

It is important to note that these activities are attributed to the complex mixture of compounds present in the plant extract, and the specific contribution of this compound to these effects has not been determined.

Conclusion

A direct and detailed head-to-head comparison between this compound and isovitexin is not possible based on the current scientific literature. Isovitexin is a well-researched flavonoid with established antioxidant, anti-inflammatory, and anti-cancer properties, supported by a substantial body of experimental evidence. In contrast, this compound remains a largely uncharacterized compound in terms of its biological activity.

Future research is required to isolate and evaluate the pharmacological properties of this compound to determine if it possesses any therapeutic potential comparable to that of isovitexin or other bioactive compounds found in Pueraria lobata. Until such data becomes available, any claims regarding the specific bioactivities of this compound would be purely speculative. Researchers interested in the therapeutic potential of compounds from Pueraria lobata may find a more robust foundation of scientific evidence by focusing on well-studied constituents like puerarin and isovitexin.

References

A Comparative Guide to Validating the Purity of Commercial (+)-Puerol B 2''-O-glucoside Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a chemical standard is paramount to achieving accurate and reproducible experimental results. This guide provides a comprehensive framework for validating the purity of commercially available (+)-Puerol B 2''-O-glucoside standards. The methodologies outlined below will enable a thorough comparison of products from different suppliers, ensuring the integrity of your research.

This compound is a natural phenol (B47542) found in the herb Pueraria lobata.[1][2] Its molecular formula is C24H26O10 and it has a molecular weight of 474.46 g/mol .[3][4][5] Several commercial suppliers offer this compound, including AOBIOUS, MedChemExpress, and BOC Sciences.[1][2][6] To ensure the quality of these standards, a multi-pronged analytical approach is recommended.

Analytical Approaches for Purity Determination

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment of flavonoid glycosides like this compound. The most common and powerful methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9][10]

  • High-Performance Liquid Chromatography (HPLC): This is a fundamental technique for assessing the purity of a compound by separating it from any potential impurities.[11][12][13] A high-purity standard should ideally present as a single, sharp peak.

  • Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule, confirming its identity and elemental composition.[14][15][16] Techniques like LC-MS combine the separation power of HPLC with the detection capabilities of MS.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can also be used for quantitative purity assessment (qNMR).[9][10][17][18][19] It provides detailed information about the chemical structure and can detect impurities that may not be apparent by other methods.

Experimental Protocols

The following are detailed protocols for the key experiments required to validate the purity of this compound standards.

Objective: To determine the percentage purity of the this compound standard by separating it from impurities.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

  • C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid (for mobile phase modification)

  • This compound standard

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically used for flavonoid glycosides.

      • Solvent A: 0.1% Formic acid in Water

      • Solvent B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-50% B

      • 25-30 min: 50-90% B

      • 30-35 min: 90% B

      • 35-40 min: 90-10% B

      • 40-45 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (e.g., 254 nm or determined by UV scan).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the percentage purity by dividing the area of the main peak (corresponding to this compound) by the total area of all peaks and multiplying by 100.

Objective: To confirm the molecular weight of this compound and identify any potential impurities based on their mass-to-charge ratio.

Instrumentation:

  • HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole).[14]

Procedure:

  • Follow the sample preparation and chromatographic conditions as described in the HPLC protocol.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).

    • Data Analysis:

      • Confirm the presence of the expected molecular ion peak for this compound ([M+H]+ at m/z 475.16 and/or [M-H]- at m/z 473.14).

      • Analyze any other observed peaks to identify potential impurities.

Objective: To determine the absolute purity of the this compound standard using an internal standard.[17][18][19]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

  • High-purity internal standard with a known chemical shift that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

  • This compound standard.

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound standard and the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate quantification (e.g., 5 times the longest T1 relaxation time).

  • Data Analysis:

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

      • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

      • Where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • MW = Molecular weight

        • m = mass

        • P = Purity of the internal standard

        • IS = Internal Standard

Data Presentation and Comparison

Summarize the quantitative data from the purity analyses of this compound standards from different commercial suppliers in the table below for easy comparison.

Table 1: Comparative Purity Analysis of Commercial this compound Standards

Supplier Lot Number HPLC Purity (%) Molecular Weight Confirmation (LC-MS) qNMR Purity (%) Notes on Impurities
Supplier ALot-A12398.5Confirmed98.2Minor unknown peak at RT=15.2 min
Supplier BLot-B45699.2Confirmed99.0No significant impurities detected
Supplier CLot-C78997.1Confirmed96.8Two minor impurity peaks observed

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for validating the purity of commercial standards.

Experimental_Workflow cluster_procurement Procurement cluster_analysis Purity Analysis cluster_evaluation Evaluation Procure Procure this compound Standards (from Suppliers A, B, C) HPLC HPLC Purity Analysis Procure->HPLC LCMS LC-MS Identity Confirmation Procure->LCMS qNMR qNMR Absolute Purity Procure->qNMR Compare Compare Data in Table 1 HPLC->Compare LCMS->Compare qNMR->Compare Select Select Best Standard Compare->Select

Caption: Workflow for the validation of commercial chemical standards.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Prepare Sample (1 mg/mL) Inject Inject Sample onto C18 Column Prep->Inject Run Run Gradient Elution Inject->Run Detect Detect at 254 nm Run->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_acq NMR Acquisition cluster_data_qnmr Data Analysis Weigh Accurately Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire 1H NMR Spectrum (with long relaxation delay) Dissolve->Acquire Integrate_qnmr Integrate Analyte & Standard Peaks Acquire->Integrate_qnmr Calculate_qnmr Calculate Absolute Purity Integrate_qnmr->Calculate_qnmr

References

The Influence of Glycosylation on the Bioactivity of Puerol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of natural product chemistry continues to unveil novel compounds with significant therapeutic potential. Among these, puerol and its glycosidic derivatives, primarily isolated from the roots of Pueraria lobata, have garnered attention for their diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of puerol glycosides, with a focus on their anti-inflammatory properties. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to facilitate a deeper understanding of how structural modifications, particularly glycosylation, impact the biological efficacy of this promising class of compounds.

Comparative Anti-inflammatory Activity of Puerol Derivatives

The anti-inflammatory potential of puerol and its derivatives has been a key area of investigation. A significant measure of this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation. The half-maximal inhibitory concentration (IC50) values for NO inhibition by various puerol derivatives are summarized in the table below. Lower IC50 values indicate greater potency.

CompoundStructureNO Production IC50 (µM)[1][2]
(S)-puerol CPuerol aglycone enantiomer16.87 - 39.95
(R)-puerol CPuerol aglycone enantiomer16.87 - 39.95
Isokuzubutenolide ARelated derivative16.87 - 39.95
Kuzubutenolide ARelated derivative16.87 - 39.95

Note: The source literature provides a range for the IC50 values.[1][2]

Key Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key bioassays are provided below.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight.

Nitric Oxide (NO) Production Assay

This assay quantifies the level of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

  • RAW 264.7 cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.

  • The cells are pre-treated with various concentrations of the test compounds (puerol derivatives) for 1-2 hours.

  • Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for an additional 18-24 hours to induce an inflammatory response.

  • After the incubation period, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • The mixture is incubated at room temperature for 10-15 minutes in the dark.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Quantitative Real-Time PCR (qRT-PCR) for Pro-inflammatory Cytokine mRNA Expression

This method is used to measure the relative expression levels of messenger RNA (mRNA) for key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).

  • RAW 264.7 cells are seeded in 6-well plates and treated with test compounds and/or LPS as described for the NO production assay.

  • Total RNA is extracted from the cells using a suitable RNA isolation reagent (e.g., TRIzol) according to the manufacturer's protocol.

  • The concentration and purity of the extracted RNA are determined using a spectrophotometer.

  • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

  • qRT-PCR is performed using a real-time PCR system with specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • The PCR reaction typically includes the cDNA template, forward and reverse primers, and a suitable SYBR Green master mix.

  • The relative gene expression is calculated using the 2^-ΔΔCt method, where the data is normalized to the housekeeping gene and expressed as a fold change relative to the control group.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.

LPS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases iNOS_gene iNOS Gene NFkB->iNOS_gene Induces Transcription Cytokine_genes Pro-inflammatory Cytokine Genes (TNF-α, IL-1β, IL-6) NFkB->Cytokine_genes Induces Transcription iNOS_protein iNOS iNOS_gene->iNOS_protein Translation Cytokines Pro-inflammatory Cytokines Cytokine_genes->Cytokines Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces Puerol_Derivatives Puerol Derivatives (e.g., (S)-puerol C) Puerol_Derivatives->Cytokine_genes Reduces mRNA Expression Puerol_Derivatives->iNOS_protein Inhibits Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cluster_results Results start Seed RAW 264.7 cells incubate1 Incubate 24h start->incubate1 pretreat Pre-treat with Puerol Derivatives incubate1->pretreat lps Stimulate with LPS (1 µg/mL) pretreat->lps incubate2 Incubate 18-24h lps->incubate2 supernatant Collect Supernatant incubate2->supernatant cells Harvest Cells incubate2->cells griess Griess Assay for NO supernatant->griess rna_extraction RNA Extraction cells->rna_extraction ic50 Calculate IC50 for NO Inhibition griess->ic50 rt_qpcr RT-qPCR for Cytokine mRNA rna_extraction->rt_qpcr gene_expression Determine Relative Gene Expression rt_qpcr->gene_expression

References

Safety Operating Guide

Navigating the Disposal of (+)-Puerol B 2''-O-glucoside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling specialized compounds like (+)-Puerol B 2''-O-glucoside, ensuring proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions for every emerging natural product are not always readily available, a comprehensive approach based on established principles of chemical waste management can ensure safe and compliant practices.

Immediate Safety and Handling Precautions

Before addressing disposal, it is essential to handle this compound with appropriate care. This includes using personal protective equipment (PPE) such as gloves, eye protection, and a lab coat. Handling should occur in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]

Step-by-Step Disposal Procedure

The disposal of this compound should follow a systematic process that prioritizes safety and regulatory compliance. This involves waste characterization, proper segregation, secure containment, and appropriate labeling.

1. Waste Characterization and Segregation:

The first crucial step is to determine the appropriate waste stream for this compound. As a phenolic compound, it should be treated as chemical waste.[1][2] It is imperative to not mix this compound with general laboratory trash or dispose of it down the drain.[3]

  • Unused or Expired Compound: Pure, unused, or expired this compound should be disposed of as chemical waste.

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, or absorbent paper, should also be treated as chemical waste.

  • Solutions: Solutions containing this compound should be segregated based on the solvent used. For instance, solutions with halogenated solvents should be kept separate from those with non-halogenated solvents.

2. Containment and Storage:

Proper containment is vital to prevent accidental spills or reactions.

  • Containers: Use chemically compatible containers, such as glass or polyethylene, for storing waste.[4] Ensure the containers are in good condition, free from damage, and have secure, leak-proof closures.[3]

  • Labeling: All waste containers must be clearly labeled.[5][6] The label should include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "this compound".

    • The specific contents, including any solvents.

    • The accumulation start date.

    • Associated hazards (e.g., "Chemical Waste," "Handle with Care").

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area to prevent spills.[5] Incompatible waste types should be physically separated.[3]

3. Disposal Arrangements:

The final step is to arrange for the collection and disposal of the chemical waste through a licensed service provider.[6] Adhere to your institution's specific procedures for waste pickup and documentation.

Key Data for Safe Handling and Disposal

ParameterGuidelineSource
Personal Protective Equipment Safety glasses, gloves, lab coat[1]
Handling Area Well-ventilated chemical fume hood[1]
Waste Container Material Chemically compatible (e.g., glass, polyethylene)[4]
Waste Labeling "Hazardous Waste," full chemical name, contents, accumulation date[4]
Waste Storage Designated, ventilated area with secondary containment[5]

Experimental Protocols: Not Applicable

Detailed experimental protocols for the disposal of this compound are not available in the provided search results. The procedures outlined above are based on general best practices for laboratory chemical waste management.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the decision-making for waste segregation and the overall operational workflow.

waste_segregation start Waste Generated Containing this compound decision_solid Is the waste solid? start->decision_solid solid_waste Solid Chemical Waste (e.g., contaminated gloves, paper towels) decision_solid->solid_waste Yes decision_liquid Is the waste liquid? decision_solid->decision_liquid No decision_solvent Is the solvent halogenated? decision_liquid->decision_solvent Yes decision_aqueous Is it an aqueous solution? decision_liquid->decision_aqueous No halogenated_waste Halogenated Organic Waste decision_solvent->halogenated_waste Yes non_halogenated_waste Non-Halogenated Organic Waste decision_solvent->non_halogenated_waste No aqueous_waste Aqueous Waste (if permissible by institution) decision_aqueous->start No decision_aqueous->aqueous_waste Yes

Waste Segregation Decision Flowchart

disposal_workflow cluster_lab_operations Laboratory Operations cluster_storage_pickup Waste Storage and Pickup A 1. Identify Waste (this compound and contaminated materials) B 2. Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) A->B C 3. Select Appropriate Waste Container B->C D 4. Label Container Correctly ('Hazardous Waste', contents, date) C->D E 5. Store in Designated Secondary Containment Area D->E F 6. Arrange for Pickup (Follow institutional protocol) E->F G 7. Document Waste Disposal (Maintain records) F->G H 8. Professional Disposal by Licensed Vendor G->H

Operational Workflow for Disposal

References

Personal protective equipment for handling (+)-Puerol B 2''-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of (+)-Puerol B 2''-O-glucoside. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. The following guidance is based on available safety data sheets and general best practices for handling solid chemical compounds in a research setting.

Personal Protective Equipment (PPE)

While some suppliers indicate that this compound is not classified as a hazardous substance, a comprehensive hazard profile is not universally available.[1] Therefore, a conservative approach to personal protective equipment is recommended to minimize any potential risk of exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glassesSingle pair of nitrile glovesStandard lab coatNot generally required
Weighing of Powder Safety gogglesDouble pair of nitrile glovesDisposable gown or coverallN99 (US) or P2 (EU) certified respirator
Solution Preparation Safety gogglesDouble pair of nitrile glovesStandard lab coatRecommended if not handled in a fume hood
General Handling Safety glassesSingle pair of nitrile glovesStandard lab coatNot generally required

Operational and Disposal Plans

A systematic approach to the handling of this compound is essential from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, inspect the packaging for any signs of damage or leakage.

  • Wear a lab coat and a single pair of nitrile gloves during inspection.

  • Verify that the primary container is sealed and intact.

  • If any damage is observed, consult your institution's Environmental Health and Safety (EHS) department for guidance on handling compromised chemical packages.

2. Storage:

  • Store the container in a tightly closed state in a dry, cool, and well-ventilated area.[2]

  • The recommended long-term storage temperature is -20°C.[2]

3. Weighing and Handling of Powder:

  • All handling of powdered this compound should be conducted in a designated area, preferably within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

  • Don the appropriate PPE as outlined in the table above (double gloves, disposable gown, safety goggles, and a respirator).[2]

  • Use dedicated spatulas and weigh boats. Handle the powder gently to minimize aerosolization.

  • Clean the balance and surrounding surfaces thoroughly with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

4. Solution Preparation:

  • Prepare solutions in a chemical fume hood to minimize inhalation exposure.

  • When dissolving, slowly add the solvent to the solid to prevent splashing.

  • Keep the container capped or covered as much as possible during the dissolution process.

5. Disposal:

  • Contaminated Labware: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, must be collected in a designated hazardous waste container.

  • Unused Compound: Dispose of the original chemical container and any unused compound as hazardous waste in accordance with local, state, and federal regulations. Do not mix with other waste streams.

  • Solutions: Solutions containing this compound should be collected in a designated hazardous waste container for liquid chemical waste.

Experimental Workflow and Safety Procedures

The following diagram illustrates the recommended workflow for the safe handling and disposal of this compound.

safe_handling_workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Start: Don PPE weigh Weigh Compound (in fume hood) start->weigh Proceed dissolve Prepare Solution (in fume hood) weigh->dissolve Transfer experiment Conduct Experiment dissolve->experiment Use in protocol solid_waste Solid Waste (gloves, tips) experiment->solid_waste Dispose disposables liquid_waste Liquid Waste (solutions) experiment->liquid_waste Dispose solutions decontaminate Decontaminate Work Area solid_waste->decontaminate liquid_waste->decontaminate end End: Doff PPE decontaminate->end

Caption: Safe handling workflow for this compound.

Disclaimer: This guide is intended for informational purposes and is based on generally accepted laboratory safety practices. Always consult the most recent Safety Data Sheet (SDS) provided by the manufacturer and your institution's specific safety protocols before handling any chemical.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.